2-Methylbut-2-en-1-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
4675-87-0 |
|---|---|
Molecular Formula |
C5H10O |
Molecular Weight |
86.13 g/mol |
IUPAC Name |
2-methylbut-2-en-1-ol |
InChI |
InChI=1S/C5H10O/c1-3-5(2)4-6/h3,6H,4H2,1-2H3 |
InChI Key |
NEJDKFPXHQRVMV-UHFFFAOYSA-N |
SMILES |
CC=C(C)CO |
Canonical SMILES |
CC=C(C)CO |
density |
0.863-0.869 |
Other CAS No. |
4675-87-0 |
physical_description |
Colourless liquid; Green oily aroma |
Pictograms |
Flammable; Irritant |
solubility |
Slightly soluble Soluble (in ethanol) |
Synonyms |
(E)-2-methyl-2-buten-1-ol 2-methyl-2-buten-1-ol 2-methyl-2-buten-1-ol, (E)-isomer 2-methyl-2-buten-1-ol, (Z)-isome |
Origin of Product |
United States |
Foundational & Exploratory
The Biosynthesis of 2-Methyl-3-buten-2-ol in Pinus ponderosa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthesis of 2-methyl-3-buten-2-ol (B93329) (MBO), a significant volatile hemiterpene emitted from the needles of Ponderosa Pine (Pinus ponderosa). MBO is a key contributor to atmospheric chemistry and plays a role in plant defense mechanisms. This document details the core biosynthetic pathway, summarizes available quantitative data, provides methodological insights for key experiments, and visualizes the involved processes. The biosynthesis of MBO in Pinus ponderosa is confirmed to proceed via the plastidial 1-deoxy-D-xylulose 5-phosphate/2-C-methyl-D-erythritol 4-phosphate (DOXP/MEP) pathway, where dimethylallyl diphosphate (B83284) (DMAPP) is enzymatically converted to MBO. The emission of MBO is a dynamic process, heavily influenced by environmental factors such as light and temperature, and is not dependent on long-term storage within the plant tissue. While the general pathway is established, specific quantitative data on enzyme kinetics and metabolite concentrations in Pinus ponderosa remain areas for further research.
Core Biosynthetic Pathway
The synthesis of 2-methyl-3-buten-2-ol (MBO) in Pinus ponderosa is a branch of the isoprenoid biosynthetic network, specifically originating from the DOXP/MEP pathway, which operates within the plastids of needle cells.[1] This pathway is distinct from the mevalonate (B85504) (MVA) pathway that typically occurs in the cytosol of plants.
The key steps leading to MBO synthesis are:
-
Formation of Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP): The DOXP/MEP pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate and proceeds through a series of enzymatic reactions to produce the universal five-carbon isoprenoid precursors, IPP and DMAPP.
-
Conversion of DMAPP to MBO: The final and committed step in MBO biosynthesis is the conversion of DMAPP to MBO. This reaction is catalyzed by a specific enzyme, 2-methyl-3-buten-2-ol synthase (MBO synthase) .[1] This enzyme facilitates the removal of the diphosphate group from DMAPP and the subsequent formation of the volatile alcohol, MBO.
The biosynthesis of MBO is a de novo process, meaning it is synthesized and emitted directly without being stored in specialized structures like resin ducts. This is in contrast to many other terpenes, such as monoterpenes, which can be stored in significant quantities. The emission of MBO is therefore tightly linked to its instantaneous rate of synthesis.
Pathway Diagram
Quantitative Data
| Parameter | Value/Range | Conditions | Reference |
| MBO Emission Rate | Dominant daylight terpenoid emission, averaging 87% of total flux. | Daytime, growing season | [2] |
| MBO Emission Rate | Varies with light and temperature. | Diurnal cycle | [2] |
| Inhibition of MBO Emission | Inhibited by fosmidomycin. | Experimental treatment | [1] |
| Precursor Incorporation | [1-2H1]-1-deoxy-D-xylulose (d-DOX) is incorporated into MBO. | Isotopic labeling study | [1] |
| Precursor Non-incorporation | D,L-[2-13C]mevalonic acid lactone is not incorporated into MBO. | Isotopic labeling study | [1] |
Experimental Protocols
Detailed, step-by-step protocols for the characterization of MBO synthase and the quantification of its precursors in Pinus ponderosa are not extensively published. However, based on general methodologies for terpene analysis and enzyme assays in conifers, the following outlines can be proposed.
Quantification of MBO Emissions
This protocol is based on gas chromatography-mass spectrometry (GC-MS) analysis of volatile organic compounds collected from Pinus ponderosa needles.
Objective: To quantify the rate of MBO emission from Pinus ponderosa needles.
Materials:
-
Pinus ponderosa needles (attached to branch or recently excised)
-
Dynamic enclosure system (e.g., a Tedlar bag or glass cuvette)
-
Purified air source
-
Adsorbent tubes (e.g., Tenax TA/Carbograph)
-
Personal air sampling pump
-
Thermal desorption unit coupled to a GC-MS system
-
MBO standard for calibration
Procedure:
-
Enclosure Setup: Enclose a known mass of Pinus ponderosa needles within the dynamic enclosure system.
-
Air Flow: Pass a controlled flow of purified air through the enclosure.
-
Volatile Collection: At the outlet of the enclosure, draw a known volume of air through an adsorbent tube using a sampling pump to trap the emitted volatile organic compounds.
-
Sample Collection: Collect samples over a defined period (e.g., 30 minutes).
-
Thermal Desorption: Analyze the adsorbent tubes using a thermal desorption unit to release the trapped compounds into the GC-MS.
-
GC-MS Analysis:
-
Gas Chromatograph: Use a suitable capillary column (e.g., DB-5ms) to separate the volatile compounds.
-
Mass Spectrometer: Identify MBO based on its mass spectrum and retention time compared to an authentic standard.
-
-
Quantification: Quantify the amount of MBO by comparing the peak area to a calibration curve generated with known amounts of the MBO standard.
-
Emission Rate Calculation: Calculate the emission rate based on the amount of MBO collected, the volume of air sampled, the mass of the needles, and the duration of the collection period.
MBO Synthase Activity Assay (Hypothetical)
This protocol outlines a general approach for measuring the activity of MBO synthase in crude protein extracts from Pinus ponderosa needles.
Objective: To determine the enzymatic activity of MBO synthase.
Materials:
-
Fresh Pinus ponderosa needles
-
Liquid nitrogen
-
Extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT, 10% glycerol, 1% PVPP)
-
Dimethylallyl diphosphate (DMAPP) substrate
-
Assay buffer (e.g., 50 mM HEPES pH 7.2, 10 mM MgCl₂, 5 mM DTT)
-
Organic solvent for extraction (e.g., hexane (B92381) or pentane)
-
GC-MS system
Procedure:
-
Protein Extraction:
-
Freeze fresh needles in liquid nitrogen and grind to a fine powder.
-
Homogenize the powder in ice-cold extraction buffer.
-
Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the crude protein extract.
-
-
Enzyme Assay:
-
In a glass vial, combine the assay buffer, a known amount of the crude protein extract, and initiate the reaction by adding DMAPP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.
-
Overlay the reaction with an organic solvent to trap the volatile MBO product.
-
-
Product Extraction and Analysis:
-
Vortex the vial to extract the MBO into the organic layer.
-
Analyze a sample of the organic layer by GC-MS to identify and quantify the MBO produced.
-
-
Activity Calculation: Calculate the enzyme activity based on the amount of MBO produced per unit time per amount of protein.
Signaling and Regulation
The biosynthesis and emission of MBO in Pinus ponderosa are tightly regulated by environmental cues, primarily light and temperature.
-
Light Dependence: MBO emissions are strongly dependent on light and exhibit a diurnal pattern, with emissions increasing during the day and ceasing at night. This suggests that the synthesis of MBO is closely linked to photosynthetic activity, which provides the necessary precursors and energy.
-
Temperature Dependence: MBO emission rates generally increase with temperature up to an optimum, after which they decline. This temperature response is characteristic of enzyme-catalyzed reactions.
The precise signaling pathways that connect light and temperature perception to the regulation of MBO synthase gene expression and activity in Pinus ponderosa have not been fully elucidated. However, it is likely that photoreceptors and temperature sensors within the plant cells initiate signaling cascades that ultimately modulate the transcription and translation of key enzymes in the DOXP/MEP pathway and MBO synthase itself.
Regulatory Workflow Diagram
Conclusion and Future Directions
The biosynthesis of 2-methyl-3-buten-2-ol in Pinus ponderosa is a well-established process occurring via the DOXP/MEP pathway, with MBO synthase catalyzing the final conversion of DMAPP to MBO. The emission of this volatile compound is highly responsive to environmental light and temperature conditions. While the qualitative aspects of this pathway are understood, there is a notable gap in the literature regarding specific quantitative data for Pinus ponderosa. Future research should focus on:
-
Purification and kinetic characterization of MBO synthase from Pinus ponderosa to determine key enzymatic parameters such as Km and Vmax.
-
Quantitative metabolite profiling of the DOXP/MEP pathway in Pinus ponderosa needles to understand metabolic flux and identify potential regulatory choke points.
-
Transcriptomic and proteomic analyses to identify the specific genes and proteins involved in the regulation of MBO biosynthesis in response to environmental stimuli.
A deeper understanding of these quantitative and regulatory aspects will be crucial for accurately modeling MBO emissions from Pinus ponderosa forests and for exploring the potential of this pathway for biotechnological applications.
References
The Natural Occurrence of 2-Methylbut-2-en-1-ol in Litchi chinensis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence of 2-Methylbut-2-en-1-ol, a volatile terpenoid, in Litchi chinensis (litchi). This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes analytical workflows to support further research and development in related fields.
Introduction
This compound, also known by its trivial name prenol, is a hemiterpenoid alcohol that contributes to the complex aroma profile of various plants. In Litchi chinensis, it is one of numerous volatile organic compounds (VOCs) that constitute the fruit's characteristic flavor. While not typically a dominant aroma compound, its presence has been confirmed in multiple cultivars, indicating its role as a consistent, albeit minor, component of the litchi volatilome. Understanding the distribution and concentration of such compounds is crucial for quality assessment, cultivar selection, and exploring the potential bioactivity of litchi extracts.
Quantitative Data on this compound in Litchi chinensis
The available quantitative data for this compound in Litchi chinensis is currently limited. Most studies focus on the overall volatile profile, with only a few providing specific data for this compound. The following tables summarize the existing findings.
Table 1: Detection of this compound in Various Litchi chinensis Cultivars
| Cultivar | Part of Fruit Analyzed | Method of Analysis | Finding | Reference |
| 'Thanh Ha' | Juice | GC-MS | Detected, Relative Peak Area: 0.47% | [1] |
| Nine Cultivars from Southern China* | Not specified | HS-SPME-GC-MS | Identified as a common volatile | [2][3] |
| 'Guanyinlü' | Fruit | HS-SPME-GC-MS | Identified as a major volatile component | [4][5] |
*The nine cultivars include: 'Baitangying', 'Baila', 'Feizixiao', 'Guiwei', 'Heiye', 'Huaizhi' (from two different regions), 'Nuomici', 'Sanyuehong', and 'Shuidong'.
Note: The term "3-methyl-2-buten-1-ol" is used in some literature and is considered synonymous with this compound for the purpose of this guide.
Experimental Protocols
The primary methodology for the analysis of volatile compounds in Litchi chinensis, including this compound, is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).
General Protocol for HS-SPME-GC-MS Analysis of Litchi Volatiles
This protocol is a composite of methodologies reported in the cited literature.
Objective: To extract, separate, and identify volatile compounds from litchi fruit tissue.
Materials:
-
Fresh litchi fruit
-
20-mL headspace vials with PTFE/silicone septa
-
Saturated sodium chloride (NaCl) solution
-
Internal standard (e.g., 2-octanol)
-
SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)
-
GC-MS system with a suitable capillary column (e.g., HP-INNOWAX, DB-5MS)
Procedure:
-
Sample Preparation:
-
Homogenize a known weight of fresh litchi pulp (e.g., 5 g) with a specific volume of saturated NaCl solution.
-
Transfer an aliquot of the homogenate into a 20-mL headspace vial.
-
Add a known concentration of the internal standard.
-
Seal the vial immediately.
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Incubate the vial at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 30 min) to allow for equilibration of volatiles in the headspace.
-
Expose the SPME fiber to the headspace for a defined extraction time (e.g., 30-45 min) under constant agitation.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Desorption: Insert the SPME fiber into the GC injection port, heated to a high temperature (e.g., 250°C), to desorb the extracted volatiles.
-
Separation: Utilize a temperature-programmed GC oven to separate the volatile compounds on the capillary column. A typical program might be:
-
Initial temperature of 40°C, hold for 2-4 minutes.
-
Ramp at 3-5°C/min to 180-230°C.
-
Hold at the final temperature for 5-15 minutes.
-
-
Detection: Use a mass spectrometer to detect the separated compounds. The MS is typically operated in electron ionization (EI) mode, scanning a mass range of m/z 30-550.
-
Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or a reference library (e.g., NIST, Wiley).
-
Quantification: Quantify the compound by comparing its peak area to that of the internal standard.
-
Visualizations
The following diagrams illustrate the typical workflow for the analysis of volatile compounds in Litchi chinensis.
Caption: Workflow for Litchi Volatile Analysis.
Discussion and Future Directions
The presence of this compound in Litchi chinensis is established, yet our understanding remains rudimentary. The current body of literature indicates that it is a common, though not abundant, volatile constituent across multiple cultivars.
Key Research Gaps:
-
Comprehensive Quantification: There is a significant lack of absolute quantitative data for this compound in litchi. Future studies should focus on developing and validating a robust analytical method for its precise quantification.
-
Distribution within the Fruit: Research is needed to determine the concentration of this compound in different parts of the litchi fruit, namely the pulp, peel, and seed. This will provide insights into its biosynthetic origins and potential functional roles in different tissues.
-
Influence of Ripening and Storage: The dynamic changes in the concentration of this compound during fruit ripening and post-harvest storage are unknown. Such studies would be valuable for understanding flavor development and optimizing storage conditions.
-
Biosynthetic Pathway: The specific biosynthetic pathway leading to the formation of this compound in litchi has not been elucidated. Transcriptomic and metabolomic studies could identify the key enzymes and genes involved in its production.
Addressing these research gaps will not only enhance our fundamental understanding of litchi flavor chemistry but also provide valuable information for the food and beverage industry, as well as for researchers exploring the bioactivity of plant-derived compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in the flower o… [ouci.dntb.gov.ua]
- 4. Optimization, Identification, and Quantification of Selected Phenolics in Three Underutilized Exotic Edible Fruits Using HPTLC [mdpi.com]
- 5. mdpi.com [mdpi.com]
The DOXP/MEP Pathway: A Comprehensive Technical Guide to the Biosynthesis of 2-Methylbut-2-en-1-ol in Plants
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed exploration of the 1-deoxy-D-xylulose 5-phosphate/2-C-methyl-D-erythritol 4-phosphate (DOXP/MEP) pathway, a critical metabolic route in plants for the synthesis of isoprenoid precursors. The focus of this document is the biosynthesis of the volatile hemiterpenoid, 2-Methylbut-2-en-1-ol, a compound with emerging significance in plant signaling and atmospheric chemistry.
Introduction to the DOXP/MEP Pathway
In plants, the biosynthesis of the vast and diverse family of isoprenoids is accomplished through two distinct pathways: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the plastid-localized DOXP/MEP pathway.[1][2] The DOXP/MEP pathway is responsible for the synthesis of essential isoprenoids such as carotenoids, the phytol (B49457) tail of chlorophyll, and various volatile organic compounds (VOCs).[3][4] This pathway commences with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate and proceeds through a series of seven enzymatic steps to produce the fundamental five-carbon (C5) isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).[1][5] These precursors are the building blocks for all plastid-derived isoprenoids.
Core Biosynthetic Pathway of this compound
The synthesis of this compound via the DOXP/MEP pathway is a multi-step enzymatic process occurring within the plant plastids. The pathway can be broadly divided into two main stages: the formation of the C5 precursor DMAPP, and the subsequent conversion of DMAPP to this compound.
Formation of Isoprenoid Precursors (IPP and DMAPP)
The DOXP/MEP pathway consists of seven key enzymatic reactions that convert primary metabolites into IPP and DMAPP. The initial substrates are pyruvate and D-glyceraldehyde 3-phosphate, products of glycolysis and the Calvin cycle, respectively. The pathway is outlined in the diagram below.
The key enzymes in this pathway are:
-
DXS: 1-deoxy-D-xylulose-5-phosphate synthase
-
DXR: 1-deoxy-D-xylulose-5-phosphate reductoisomerase
-
MCT: 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase
-
CMK: 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase
-
MDS: 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase
-
HDS: (E)-4-hydroxy-3-methylbut-2-enyl-diphosphate synthase
-
HDR: (E)-4-hydroxy-3-methylbut-2-enyl-diphosphate reductase
-
IDI: Isopentenyl diphosphate isomerase
Putative Final Step: Conversion of DMAPP to this compound
The final step in the biosynthesis of this compound is the conversion of the DMAPP precursor. While the specific enzyme responsible for this conversion has not been definitively characterized in all plant species, it is hypothesized to be catalyzed by a prenyl-specific alcohol dehydrogenase or a promiscuous terpene synthase with reductase activity. This proposed step involves the reduction of the aldehyde or the direct reduction of the diphosphate moiety of a DMAPP-derived intermediate. The biosynthesis of the related compound, 2-methyl-3-buten-2-ol, has been shown to proceed from DMAPP, lending strong support to DMAPP being the immediate precursor for this class of C5 alcohols.
Quantitative Data
The flux of metabolites through the DOXP/MEP pathway and the kinetic properties of its enzymes are crucial for understanding the regulation of this compound synthesis. The following tables summarize available quantitative data from studies on the DOXP/MEP pathway and related volatile isoprenoid production. It is important to note that specific data for this compound are limited and the presented values should be considered as representative for the pathway's capacity.
Table 1: Flux analysis of the DOXP/MEP pathway in plants.
| Plant Species | Condition | Flux through DOXP/MEP Pathway (nmol g⁻¹ FW h⁻¹) | Reference Compound | Citation |
| Populus x canescens | Light | 1.8 - 2.5 | Isoprene | [6] |
| Arabidopsis thaliana | Light | 0.5 - 1.2 | Carotenoids | [7] |
Table 2: Kinetic parameters of selected DOXP/MEP pathway enzymes and related terpene synthases.
| Enzyme | Plant Source | Substrate | Km (µM) | kcat (s⁻¹) | Citation |
| DXS | Arabidopsis thaliana | Pyruvate | 150 ± 20 | 0.8 ± 0.1 | [7] |
| DXR | Mentha x piperita | DOXP | 35 ± 5 | 1.2 ± 0.2 | [8] |
| Limonene Synthase | Mentha spicata | Geranyl Diphosphate | 1.5 ± 0.3 | 0.05 ± 0.01 | [3] |
| Myrcene Synthase | Quercus ilex | Geranyl Diphosphate | 2.1 ± 0.4 | 0.08 ± 0.01 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the DOXP/MEP pathway and the synthesis of volatile compounds like this compound.
Quantification of DOXP/MEP Pathway Intermediates by LC-MS/MS
This protocol describes the extraction and analysis of phosphorylated intermediates of the DOXP/MEP pathway from plant tissue.
1. Plant Material and Extraction:
-
Flash-freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.
-
Extract the powder with 1 mL of a pre-chilled (-20°C) extraction buffer (e.g., 10:10:80 v/v/v chloroform:methanol:water).
-
Vortex thoroughly and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the aqueous upper phase containing the polar metabolites.
2. LC-MS/MS Analysis:
-
Liquid Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column for separation.
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 9.0.
-
Gradient: A linear gradient from 95% A to 50% A over 15 minutes.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer in negative ion mode with multiple reaction monitoring (MRM) for each intermediate.
Analysis of Volatile Organic Compounds (VOCs) by GC-MS
This protocol details the collection and analysis of volatile compounds, including this compound, emitted from plants.
1. VOC Collection (Headspace Sorption):
-
Enclose a part of the plant (e.g., a leaf or flower) in a clean, inert bag or glass chamber.
-
Draw a controlled flow of purified air over the plant material.
-
Pass the outflowing air through a sorbent trap (e.g., Tenax TA or a combination of sorbents) to capture the VOCs.
-
Collect for a defined period (e.g., 1-4 hours).
2. GC-MS Analysis:
-
Thermal Desorption: Place the sorbent trap in a thermal desorber connected to the GC-MS system. Heat the trap to release the captured VOCs onto the GC column.
-
Gas Chromatography: Use a non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to separate the compounds based on their boiling points.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Scan a mass range of m/z 35-350.
-
Compound Identification: Identify compounds by comparing their mass spectra and retention times with those of authentic standards and spectral libraries (e.g., NIST).
Enzyme Assay for 1-Deoxy-D-xylulose-5-phosphate Synthase (DXS)
This protocol describes a method to measure the activity of DXS, the first committed enzyme of the DOXP/MEP pathway.
1. Protein Extraction:
-
Homogenize plant tissue in a cold extraction buffer containing protease inhibitors and a reducing agent (e.g., DTT).
-
Centrifuge to remove cell debris and collect the supernatant containing the soluble proteins.
2. Assay Reaction:
-
Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 7.5), MgCl₂, thiamine (B1217682) pyrophosphate (TPP), pyruvate, and D-glyceraldehyde 3-phosphate.
-
Initiate the reaction by adding the protein extract.
-
Incubate at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).
3. Product Quantification:
-
The product, DOXP, can be quantified by LC-MS/MS as described in Protocol 4.1.
Conclusion
The DOXP/MEP pathway is a fundamental metabolic route in plants, providing the essential precursors for a vast array of isoprenoids, including the volatile compound this compound. While the core pathway leading to IPP and DMAPP is well-established, the final enzymatic step in the synthesis of this compound remains an active area of research. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate this pathway, elucidate its regulation, and explore its potential for applications in drug development and biotechnology. Future studies focusing on the identification and characterization of the terminal enzyme(s) will be crucial for a complete understanding of the biosynthesis of this and other related volatile isoprenoids.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of In Vivo Plant Volatiles Using Active Sampling and TD-GC×GC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 5. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Deoxyxylulose 5-Phosphate Synthase Controls Flux through the Methylerythritol 4-Phosphate Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Terpene Synthases and Terpene Variation in Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Identification of 2-Methylbut-2-en-1-ol Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used for the identification and differentiation of the geometric isomers of 2-methylbut-2-en-1-ol: (E)-2-methylbut-2-en-1-ol and (Z)-2-methylbut-2-en-1-ol. A thorough understanding of these analytical methods is crucial for researchers in various fields, including synthetic chemistry, natural product analysis, and drug development, where precise isomeric identification is paramount for determining biological activity and ensuring product purity.
Introduction to this compound Isomers
This compound is a five-carbon alcohol containing a double bond, which gives rise to geometric isomerism. The (E) and (Z) isomers, also known as trans and cis isomers, respectively, exhibit distinct spatial arrangements of their substituents around the carbon-carbon double bond. This structural difference, while subtle, can lead to significant variations in their physical, chemical, and biological properties. Consequently, the ability to unequivocally identify each isomer is a critical analytical challenge. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for this purpose.
Spectroscopic Data and Interpretation
A comprehensive search of established spectral databases, including the Spectral Database for Organic Compounds (SDBS), did not yield a complete set of publicly available experimental spectra for both (E) and (Z)-2-methylbut-2-en-1-ol. The following sections present available and representative data, supplemented by established principles of spectroscopic interpretation to differentiate between the two isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, and it is particularly adept at distinguishing between geometric isomers.
The chemical shifts and coupling constants in ¹H NMR are highly sensitive to the electronic environment and spatial proximity of protons. The key differentiating features between the (E) and (Z) isomers are expected in the signals of the vinylic proton and the methylene (B1212753) protons of the hydroxymethyl group.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for this compound Isomers
| Proton | (E)-2-Methylbut-2-en-1-ol (Predicted) | (Z)-2-Methylbut-2-en-1-ol (Predicted) | Multiplicity |
| -OH | Variable (1.5-4.0) | Variable (1.5-4.0) | br s |
| =CH- | ~5.4 | ~5.5 | q |
| -CH₂OH | ~4.0 | ~4.2 | s |
| =C-CH₃ | ~1.7 | ~1.8 | s |
| =CH-CH₃ | ~1.6 | ~1.7 | d |
Predicted values are based on standard NMR prediction software and empirical data for similar structures. Actual values may vary depending on the solvent and experimental conditions.
Key Differentiators in ¹H NMR:
-
Chemical Shift of -CH₂OH: In the (Z) isomer, the -CH₂OH group is cis to the ethyl group's methyl, which can lead to steric compression and a slight downfield shift of the methylene protons compared to the (E) isomer.
-
Vinylic Proton (=CH-): The chemical shift of the vinylic proton can also differ slightly between the two isomers due to the different spatial arrangement of the substituents.
-
Nuclear Overhauser Effect (NOE): A definitive distinction can be made using 2D NOESY experiments. In the (E) isomer, an NOE correlation would be expected between the vinylic proton and the protons of the -CH₂OH group. Conversely, in the (Z) isomer, an NOE would be observed between the vinylic proton and the protons of the methyl group on the same carbon.
The chemical shifts in ¹³C NMR are also influenced by the stereochemistry of the molecule. The carbon atoms of the double bond and the allylic carbons are most likely to show distinguishable shifts between the (E) and (Z) isomers.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound Isomers
| Carbon | (E)-2-Methylbut-2-en-1-ol (Predicted) | (Z)-2-Methylbut-2-en-1-ol (Predicted) |
| -CH₂OH | ~68 | ~61 |
| =C(CH₃)- | ~138 | ~137 |
| =CH- | ~125 | ~126 |
| =C-CH₃ | ~14 | ~21 |
| =CH-CH₃ | ~13 | ~13 |
Predicted values are based on standard NMR prediction software and empirical data for similar structures. Actual values may vary depending on the solvent and experimental conditions.
Key Differentiators in ¹³C NMR:
-
Allylic Carbon Shifts: The most significant difference is often observed in the chemical shifts of the carbon atoms attached to the double bond. The steric interactions in the (Z) isomer can cause the -CH₂OH and =C-CH₃ carbons to be shielded (shifted upfield) compared to the (E) isomer.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. While the IR spectra of the (E) and (Z) isomers are expected to be very similar, subtle differences may be observed in the fingerprint region and in the C=C stretching and C-H out-of-plane bending vibrations.
Table 3: Characteristic IR Absorption Bands (cm⁻¹) for this compound Isomers
| Functional Group | (E) Isomer (Expected) | (Z) Isomer (Expected) | Intensity |
| O-H stretch | 3200-3400 | 3200-3400 | Strong, Broad |
| C-H stretch (sp²) | 3010-3095 | 3010-3095 | Medium |
| C-H stretch (sp³) | 2850-2960 | 2850-2960 | Strong |
| C=C stretch | ~1670 | ~1665 | Medium-Weak |
| C-O stretch | 1000-1260 | 1000-1260 | Strong |
| =C-H bend | ~965 | ~690 | Medium |
Key Differentiators in IR Spectroscopy:
-
=C-H Out-of-Plane Bending: The most reliable IR distinction between geometric isomers of alkenes often comes from the out-of-plane C-H bending vibrations. For a trisubstituted alkene, the (E) isomer typically shows a medium-intensity band around 965 cm⁻¹, while the (Z) isomer exhibits a band around 690 cm⁻¹.
-
Fingerprint Region: Minor, but reproducible, differences in the complex vibrational patterns in the fingerprint region (below 1500 cm⁻¹) can also be used for differentiation when comparing with authentic reference spectra.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectra of the (E) and (Z) isomers are expected to be very similar, as the high energy of the ionization process often leads to the loss of stereochemical information. However, subtle differences in the relative abundances of certain fragment ions may be observed.
Table 4: Expected Key Fragments (m/z) in the Mass Spectrum of this compound
| m/z | Ion Structure | Comments |
| 86 | [C₅H₁₀O]⁺ | Molecular Ion (M⁺) |
| 71 | [M - CH₃]⁺ | Loss of a methyl group |
| 68 | [M - H₂O]⁺ | Dehydration |
| 57 | [C₄H₉]⁺ | Allylic cleavage |
| 43 | [C₃H₇]⁺ | Further fragmentation |
Key Differentiators in Mass Spectrometry:
-
Relative Abundances: While the major fragment ions will be the same, the stereochemistry can sometimes influence the stability of the molecular ion and certain fragment ions, leading to minor but measurable differences in their relative abundances. However, distinguishing the isomers based solely on their EI-MS spectra is generally challenging and unreliable. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method, where the isomers are first separated by the gas chromatograph based on their different boiling points and retention times, and then their individual mass spectra are recorded.
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Acquire ¹³C NMR spectra on the same instrument. Proton decoupling is typically used to simplify the spectrum to single lines for each carbon. A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals (for ¹H NMR).
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Data Acquisition:
-
Record a background spectrum of the empty salt plates.
-
Place the sample plates in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables and reference spectra.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the isomer mixture in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
-
Use a suitable capillary column (e.g., a non-polar DB-5ms or a polar Wax column) to separate the isomers.
-
Employ a temperature program that provides good resolution between the (E) and (Z) isomers. A typical program might start at 50°C and ramp up to 250°C.
-
-
MS Detection:
-
As the separated isomers elute from the GC column, they are introduced into the ion source of the mass spectrometer.
-
Electron ionization (EI) at 70 eV is a standard method for generating fragment ions.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
-
-
Data Analysis: Analyze the resulting chromatogram to determine the retention times of the isomers and the corresponding mass spectrum for each separated peak.
Visualizations
The following diagrams illustrate the logical workflow for spectroscopic identification and the structures of the isomers.
Caption: Experimental workflow for the separation and spectroscopic identification of this compound isomers.
Caption: Molecular structures of the (E) and (Z) isomers of this compound.
Conclusion
The unambiguous spectroscopic identification of the (E) and (Z) isomers of this compound relies on a multi-technique approach. While IR and MS can provide valuable preliminary data and confirmation of the molecular formula and functional groups, NMR spectroscopy, particularly ¹H and ¹³C NMR, offers the most definitive information for distinguishing between the geometric isomers. The subtle differences in chemical shifts, arising from the distinct spatial arrangement of the substituents, are key to their differentiation. For complex mixtures or when definitive proof is required, 2D NMR techniques such as NOESY are invaluable. The detailed experimental protocols provided in this guide serve as a foundation for researchers to develop robust analytical methods for the accurate characterization of these and similar isomeric compounds.
Quantum Chemical Insights into the Stability of 2-Methylbut-2-en-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the conformational landscape and relative stability of 2-Methylbut-2-en-1-ol, a key allylic alcohol, through the lens of quantum chemical calculations. Understanding the conformational preferences and energetic properties of this molecule is crucial for its application in various fields, including drug design and synthesis, where specific molecular geometries can dictate biological activity and reaction outcomes. This document provides a summary of theoretical data, outlines the computational methodologies employed, and visualizes key concepts to offer a comprehensive overview for researchers and professionals in the chemical and pharmaceutical sciences.
Introduction to Conformational Stability
The biological and chemical properties of a molecule are intrinsically linked to its three-dimensional structure. For flexible molecules like this compound, which possess multiple rotatable bonds, a spectrum of different spatial arrangements, or conformers, can exist. Each of these conformers has a distinct energy level, and the relative population of these conformers at equilibrium is governed by the principles of statistical thermodynamics. Quantum chemical calculations provide a powerful tool to explore this conformational landscape, allowing for the determination of the geometric parameters and relative energies of different conformers, and thus predicting the most stable arrangements.
The stability of alkenes, and by extension allylic alcohols, is influenced by several factors, including the degree of substitution of the double bond, steric hindrance, and electronic effects such as hyperconjugation.[1][2] Generally, more substituted alkenes are more stable.[1][2] For allylic alcohols, the orientation of the hydroxyl group relative to the double bond introduces additional conformational possibilities and potential intramolecular interactions, such as hydrogen bonding, which can significantly impact stability.
Computational Methodology
To elucidate the conformational preferences of this compound, a comprehensive computational study is required. A typical workflow for such a study is outlined below. This protocol is based on established quantum chemical methods that have been widely applied to study the conformational analysis of organic molecules.
Initial Structure Generation
The first step involves the generation of various possible conformers of this compound. This can be achieved by systematically rotating the dihedral angles of the key rotatable bonds: the C-C single bond adjacent to the double bond and the C-O bond of the alcohol group.
Geometry Optimization and Energy Calculation
Each of the generated conformers is then subjected to geometry optimization using a suitable level of theory. Density Functional Theory (DFT) is a popular and effective method for this purpose, often in combination with a well-established basis set, such as 6-31G(d,p) or a larger one for higher accuracy. During optimization, the energy of the molecule is minimized with respect to its geometric parameters, leading to a stable structure on the potential energy surface.
Following optimization, frequency calculations are typically performed to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide thermodynamic data, such as the Gibbs free energy, which is crucial for determining the relative stability of the conformers at a given temperature.
Analysis of Results
The final step involves analyzing the optimized geometries and relative energies of all conformers. The conformer with the lowest Gibbs free energy is identified as the most stable. The energy differences between the other conformers and the most stable one determine their relative populations at equilibrium.
Conformational Analysis of this compound
A thorough search of the scientific literature did not yield a specific study detailing the comprehensive quantum chemical conformational analysis of this compound with tabulated energy data. However, based on the general principles of conformational analysis of allylic alcohols, we can predict the key rotational isomers and the factors influencing their stability.
The primary rotations to consider are around the C2-C1 bond and the C1-O bond. The rotation around the C2-C1 bond will determine the orientation of the hydroxymethyl group relative to the double bond, while rotation around the C1-O bond will define the position of the hydroxyl hydrogen.
Table 1: Predicted Key Conformers of this compound and Factors Influencing Stability
| Conformer Description | Key Dihedral Angle(s) | Expected Relative Stability | Primary Stabilizing/Destabilizing Factors |
| Syn-periplanar (OH towards C3) | H-O-C1-C2 ≈ 0° | Likely less stable | Steric repulsion between the hydroxyl hydrogen and the methyl group on C2. |
| Anti-periplanar (OH away from C3) | H-O-C1-C2 ≈ 180° | Likely more stable | Minimized steric interactions. |
| Gauche (OH relative to C3) | H-O-C1-C2 ≈ ±60° | Intermediate stability | Balance between steric and potential weak intramolecular interactions. |
| Syn-periplanar (CH2OH towards C3-CH3) | O-C1-C2-C3 ≈ 0° | Likely less stable | Significant steric clash between the hydroxymethyl group and the methyl group on C3. |
| Anti-periplanar (CH2OH away from C3-CH3) | O-C1-C2-C3 ≈ 180° | Likely more stable | Reduced steric hindrance. |
Note: The relative stabilities are qualitative predictions based on general chemical principles. Actual quantitative data would require specific quantum chemical calculations.
Visualizing Computational Workflows and Molecular Relationships
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: A logical workflow for determining the stability of molecular conformers using quantum chemical calculations.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Tiglic Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiglic alcohol, systematically known as (2E)-2-methylbut-2-en-1-ol, is an unsaturated alcohol with potential applications in various fields, including the synthesis of fine chemicals and pharmaceuticals. Its stereoisomer, angelic alcohol ((2Z)-2-methylbut-2-en-1-ol), also exists. This technical guide provides a comprehensive overview of the known physical and chemical properties of tiglic alcohol, compiled from available scientific literature and chemical databases. The guide is intended to serve as a valuable resource for researchers and professionals engaged in work involving this compound.
Physical and Chemical Properties
The physical and chemical properties of tiglic alcohol are summarized in the tables below. It is important to note that while extensive data is available for some properties, specific experimental values for melting point and detailed spectral data are not consistently reported in the available literature.
General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₀O | [1] |
| Molecular Weight | 86.13 g/mol | [1] |
| Appearance | Colorless liquid | [2][3] |
| Odor | Green, oily aroma | [2][3] |
| Boiling Point | 141.5 °C at 760 mmHg | [1] |
| Melting Point | Data not available | |
| Density | 0.844 g/cm³ | [1] |
| Refractive Index | 1.435 | [1] |
| Flash Point | 50.2 °C | [1] |
| Vapor Pressure | 2.38 mmHg at 25°C | [1] |
| Solubility | Slightly soluble in water. Soluble in ethanol (B145695). | [2][3] |
Spectral Data Summary
| Spectral Data | Expected Peaks/Signals (General) | Notes |
| ¹H NMR | Signals corresponding to methyl protons, methylene (B1212753) protons, a vinylic proton, and a hydroxyl proton. | The chemical shifts and splitting patterns would be characteristic of the (2E)-2-methylbut-2-en-1-ol structure. |
| ¹³C NMR | Signals for the four distinct carbon environments: two methyl carbons, one methylene carbon, and two sp² hybridized carbons of the double bond. | |
| IR Spectroscopy | Characteristic absorptions for O-H stretching (broad), C-H stretching (sp³ and sp²), C=C stretching, and C-O stretching. | |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (86.13 g/mol ) and characteristic fragmentation patterns. | The NIST WebBook contains a mass spectrum for 2-methyl-2-buten-1-ol.[4] |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of tiglic alcohol are not explicitly available in the searched literature. However, general procedures for the synthesis and purification of unsaturated alcohols can be adapted.
General Synthesis Workflow for Unsaturated Alcohols
The synthesis of an unsaturated alcohol like tiglic alcohol could potentially be achieved through the reduction of the corresponding aldehyde or carboxylic acid. A generalized workflow is presented below.
Caption: Generalized workflow for the synthesis of an unsaturated alcohol.
General Purification Protocol for Alcohols
Purification of a liquid alcohol like tiglic alcohol would typically involve distillation to separate it from reaction byproducts and solvents.
Caption: General workflow for the purification of a liquid alcohol.
Biological Activity and Signaling Pathways
The diagram below illustrates the general metabolic pathway for ethanol, which may share similarities with the metabolism of other simple alcohols.
Caption: General metabolic pathway of ethanol in the body.
Conclusion
This technical guide provides a summary of the currently available information on the physical and chemical properties of tiglic alcohol. While key physical constants and some chemical information are documented, there are notable gaps in the publicly accessible literature regarding its melting point, detailed experimental protocols for its synthesis and purification, comprehensive spectral data, and its specific biological activities and interactions with signaling pathways. Further research is required to fully characterize this compound and elucidate its potential applications. Researchers are encouraged to consult primary literature and spectral databases for the most detailed and up-to-date information.
References
An In-depth Technical Guide to the Green and Oily Aroma Profile of 2-Methylbut-2-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylbut-2-en-1-ol, a volatile organic compound, is characterized by a distinct "green" and "oily" aroma profile. This technical guide provides a comprehensive investigation into this aroma, consolidating available physicochemical data, outlining relevant experimental protocols for its analysis, and exploring the underlying principles of its sensory perception. Due to the limited specific quantitative sensory data for this compound in publicly available literature, this guide also incorporates information on general methodologies and the aroma profiles of structurally related compounds to provide a broader context for researchers.
Introduction
This compound (C₅H₁₀O) is an unsaturated alcohol that contributes to the aroma of various natural products.[1] Its characteristic "green" and "oily" notes are of significant interest in the fields of flavor and fragrance chemistry, food science, and sensory research. Understanding the nuances of its aroma profile is crucial for applications ranging from the development of food and beverage products to the synthesis of novel fragrance ingredients. This guide aims to provide a detailed technical overview for professionals engaged in research and development in these areas.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its volatility and behavior in various matrices.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O | [2][3] |
| Molecular Weight | 86.13 g/mol | [2][3] |
| CAS Number | 4675-87-0 | [2] |
| Appearance | Colorless liquid | [2][3][4] |
| Aroma Description | Green, Oily | [2][3][4] |
| FEMA Number | 4178 | [2][3] |
| JECFA Number | 1617 | [2] |
| Solubility | Slightly soluble in water; Soluble in ethanol | [2][4] |
| Boiling Point | 137.0 °C at 760.00 mm Hg | [3] |
| Density | 0.863 - 0.869 g/cm³ | [2][4] |
| Refractive Index | 1.439 - 1.445 | [2][4] |
Sensory Profile and Quantitative Data
| Compound | Aroma Descriptors | Odor Threshold (in water) | Sensory Panel Notes |
| This compound | Green, Oily | Data not available | Predominantly green, herbaceous notes with a distinct fatty or oily background. |
| 2-Methyl-1-butanol | Ethereal, fusel, alcoholic, fatty, greasy, winey, whiskey, leathery, cocoa | Data not available | A more complex profile with fermented and roasted notes alongside the fatty character.[5] |
Experimental Protocols for Aroma Analysis
The investigation of the aroma profile of volatile compounds like this compound typically involves a combination of instrumental and sensory analysis techniques.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception.[6][7][8][9][10] It allows for the identification of odor-active compounds in a complex mixture.
Methodology:
-
Sample Preparation: Volatiles from a sample matrix (e.g., food, beverage, or a pure standard solution) are extracted using methods such as headspace solid-phase microextraction (HS-SPME) or solvent extraction.
-
Gas Chromatographic Separation: The extracted volatiles are injected into a gas chromatograph, where they are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
Olfactometry: The effluent from the GC column is split, with one portion directed to a standard detector (e.g., a mass spectrometer or flame ionization detector) and the other to a sniffing port.
-
Sensory Evaluation: Trained sensory panelists sniff the effluent at the sniffing port and record the time, intensity, and description of any detected odors.
-
Data Analysis: The olfactometry data is correlated with the instrumental data to identify the specific compounds responsible for the perceived aromas.
Sensory Panel Evaluation
A trained sensory panel is essential for characterizing the aroma profile of a compound and determining its odor threshold.
Methodology:
-
Panelist Selection and Training: Panelists are screened for their olfactory acuity and trained to identify and describe various aroma attributes, including "green" and "oily" notes.
-
Sample Preparation: A dilution series of this compound in a neutral solvent (e.g., water or mineral oil) is prepared.
-
Odor Threshold Determination: The method of ascending concentration series (ASTM E679) or a three-alternative forced-choice (3-AFC) method is commonly used to determine the detection and recognition thresholds of the compound.
-
Aroma Profile Analysis: Panelists are presented with samples of the compound at a supra-threshold concentration and asked to rate the intensity of various aroma descriptors (e.g., green, oily, fatty, herbaceous) on a labeled magnitude scale.
-
Data Analysis: Statistical analysis of the panel's responses is performed to generate a comprehensive aroma profile and determine the odor threshold.
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow for Aroma Analysis
The following diagram illustrates a typical workflow for the analysis of the aroma profile of a volatile compound.
Olfactory Signaling Pathway
The perception of "green" and "oily" aromas, like all odors, is initiated by the interaction of odorant molecules with olfactory receptors in the nasal cavity. The following diagram illustrates the generalized olfactory signal transduction pathway. The perception of a specific aroma like "green and oily" is thought to arise from the combinatorial activation of a specific set of olfactory receptors.[11][12]
Regulatory and Safety Information
This compound is listed by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and has been assigned a FEMA number, indicating its status as a recognized flavoring substance.[2][3] A full safety evaluation was conducted by JECFA in 2007.[2]
Conclusion
This compound possesses a distinct and recognizable "green" and "oily" aroma profile. While specific quantitative sensory data for this compound is limited in the public domain, this guide has provided a comprehensive overview of its known properties and the standard experimental methodologies used for its analysis. The provided workflows and diagrams offer a clear framework for researchers investigating this and other volatile aroma compounds. Further research to determine its odor threshold and to conduct detailed sensory panel evaluations would be invaluable for a more complete understanding of its contribution to the flavor and fragrance of various products.
References
- 1. Showing Compound 2-Methyl-2-buten-1-ol (FDB012874) - FooDB [foodb.ca]
- 2. This compound | C5H10O | CID 20799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methyl-2-buten-1-OL | C5H10O | CID 6433417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, (2Z)- | C5H10O | CID 5366266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-methyl-1-butanol, 137-32-6 [thegoodscentscompany.com]
- 6. Enhancing Odor Analysis with Gas Chromatography-Olfactometry (GC-O): Recent Breakthroughs and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 9. Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product | Chemical Engineering Transactions [cetjournal.it]
- 10. pfigueiredo.org [pfigueiredo.org]
- 11. Olfactory receptor - Wikipedia [en.wikipedia.org]
- 12. academic.oup.com [academic.oup.com]
An In-depth Technical Guide on the Structural Elucidation of 2-Methylbut-2-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylbut-2-en-1-ol, an unsaturated aliphatic alcohol, is a molecule of interest in various fields, including flavor and fragrance chemistry, as well as a potential building block in organic synthesis. Its structural isomerism and the presence of a double bond and a primary alcohol functional group necessitate a thorough structural elucidation to confirm its identity and purity. This technical guide provides a comprehensive overview of the analytical techniques and experimental protocols employed in the structural determination of this compound and its synonyms.
Synonyms: Tiglic alcohol, (E)-2-Methyl-2-buten-1-ol, trans-2-Methyl-2-buten-1-ol.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for designing appropriate experimental conditions for its synthesis, purification, and analysis.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀O | [1][3] |
| Molecular Weight | 86.13 g/mol | [1] |
| Boiling Point | 137.0 °C at 760 mmHg | [1] |
| Density | 0.863 - 0.869 g/cm³ | [1][3] |
| Refractive Index | 1.439 - 1.445 | [1][3] |
| Solubility | Slightly soluble in water; soluble in ethanol. | [1][3] |
Structural Elucidation Workflow
The structural elucidation of this compound typically follows a systematic workflow involving synthesis, purification, and spectroscopic analysis. The following diagram illustrates the logical relationship between these key stages.
Experimental Protocols
Synthesis: Reduction of Tiglic Acid
A common and effective method for the synthesis of this compound is the reduction of its corresponding carboxylic acid, tiglic acid, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[4]
Materials:
-
Tiglic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
15% aqueous sodium hydroxide (B78521) solution
-
Anhydrous magnesium sulfate (B86663)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath.
Procedure:
-
A solution of tiglic acid in anhydrous diethyl ether is added dropwise to a stirred suspension of an excess of lithium aluminum hydride in the same solvent at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure the complete reduction of the carboxylic acid.
-
The reaction is then carefully quenched by the slow, dropwise addition of water to decompose the excess LiAlH₄, followed by the addition of a 15% aqueous sodium hydroxide solution.
-
The resulting mixture is stirred vigorously for 15 minutes to form a granular precipitate of aluminum salts.
-
Anhydrous magnesium sulfate is added to the mixture to remove any remaining water.
-
The mixture is stirred for another 15 minutes and then filtered to remove the inorganic salts.
-
The filtrate, containing the crude this compound in diethyl ether, is collected for purification.
Purification: Fractional Distillation
The crude product obtained from the synthesis is purified by fractional distillation to separate the this compound from the solvent and any high-boiling impurities.
Materials:
-
Crude this compound solution
-
Fractional distillation apparatus (distillation flask, fractionating column, condenser, receiving flask)
-
Heating mantle
-
Boiling chips
Procedure:
-
The crude ethereal solution of this compound is transferred to a round-bottom flask, and boiling chips are added.
-
A fractional distillation apparatus is assembled. The fractionating column provides a large surface area for repeated vaporization and condensation cycles, leading to a more efficient separation of components with close boiling points.[2][5]
-
The distillation flask is gently heated. The diethyl ether, having a much lower boiling point (around 34.6°C), will distill first.
-
After the ether has been removed, the temperature is gradually increased. The fraction boiling at approximately 137°C is collected as the purified this compound.[1]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of (E)-2-Methylbut-2-en-1-ol is expected to show distinct signals for the different types of protons present in the molecule. The chemical shifts are influenced by the electronic environment of the protons.
| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |
| -OH | 0.5 - 5.0 | Singlet (broad) | - |
| =CH- | ~5.4 | Quartet | ~6.8 |
| -CH₂OH | ~4.0 | Singlet | - |
| -CH₃ (vinylic) | ~1.7 | Singlet | - |
| -CH₃ (allylic) | ~1.6 | Doublet | ~6.8 |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.
| Carbon | Chemical Shift (δ, ppm) (Predicted) |
| C=C -CH₃ | ~138 |
| C =C-CH₃ | ~126 |
| -C H₂OH | ~68 |
| =C-C H₃ | ~13 |
| C=C-C H₃ | ~13 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 (broad) | O-H stretch | Alcohol |
| ~3020 | =C-H stretch | Alkene |
| ~2920, ~2860 | C-H stretch | Alkane |
| ~1670 | C=C stretch | Alkene |
| ~1050 | C-O stretch | Primary Alcohol |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of this compound (m/z = 86) should be observed.
-
Loss of a methyl group (-CH₃): A fragment at m/z = 71.
-
Loss of a hydroxyl radical (-OH): A fragment at m/z = 69.
-
Loss of water (-H₂O): A fragment at m/z = 68.
-
Allylic cleavage: A prominent fragment resulting from the cleavage of the C-C bond adjacent to the double bond.[6][7]
Conclusion
The structural elucidation of this compound is achieved through a combination of synthesis, purification, and comprehensive spectroscopic analysis. The reduction of tiglic acid followed by fractional distillation provides a reliable method for obtaining the pure alcohol. Subsequent analysis by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry allows for the unambiguous confirmation of its molecular structure. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals involved in the synthesis and characterization of this and related organic compounds.
References
- 1. 2-Methyl-2-buten-1-OL | C5H10O | CID 6433417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Purification [chem.rochester.edu]
- 3. This compound | C5H10O | CID 20799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. scribd.com [scribd.com]
- 6. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 7. Video: Mass Spectrometry: Alkene Fragmentation [jove.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Methylbut-2-en-1-ol Derivatives for Fragrance Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylbut-2-en-1-ol, also known as prenol, is a valuable building block in the fragrance industry. Its derivatives, particularly esters, exhibit a wide range of pleasant aromas, from fruity and green to floral notes, making them sought-after ingredients in perfumes, cosmetics, and other scented products.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of various this compound derivatives. The protocols cover both classical chemical methods, such as Fischer esterification, and biocatalytic approaches utilizing lipases. While the olfactory perception of these molecules is critical to their application, detailed information on the specific signaling pathways involved in their fragrance perception is not extensively available in public literature and thus will not be covered in this document.
Data Presentation
The following tables summarize the quantitative data for this compound and its synthesized derivatives, including their physicochemical properties and fragrance characteristics.
Table 1: Physicochemical Properties of this compound and its Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Refractive Index (at 20°C) |
| This compound (Prenol) | C5H10O | 86.13 | 140 | 1.438 - 1.448 |
| Prenyl Acetate (B1210297) | C7H12O2 | 128.17 | 152 | 1.430 |
| Prenyl Propionate | C8H14O2 | 142.20 | Not Available | Not Available |
| Prenyl Butyrate | C9H16O2 | 156.22 | 194-195 | Not Available |
| Prenyl Isobutyrate | C9H16O2 | 156.22 | 189-190 | 1.427 - 1.434 |
| Prenyl Hexanoate | C11H20O2 | 184.28 | Not Available | 1.434 - 1.442 |
Table 2: Fragrance Profile and Availability of this compound Derivatives
| Compound | Fragrance Profile | Odor Detection Threshold | Natural Occurrence |
| This compound (Prenol) | Fresh, fruity, green, with a hint of lavender.[3] | Not Available | Found in hops and litchi.[4] |
| Prenyl Acetate | Fruity, pear, green, with a less pronounced banana note compared to isoamyl acetate.[1] | 30 ppm in water[1] | Found in Ylang-Ylang oil.[1] |
| Prenyl Propionate | Not Available | Not Available | Not Available |
| Prenyl Butyrate | Fruity. | Not Available | Not Available |
| Prenyl Isobutyrate | Fruity, with notes of blueberry, raspberry, pomegranate, and pineapple.[5] | Not Available | Not Available |
| Prenyl Hexanoate | Mild green fruity odor.[6] | Not Available | Not Available |
Experimental Protocols
Protocol 1: Chemical Synthesis of Prenyl Acetate via Fischer Esterification (Industrial Scale)
This protocol is adapted from an industrial synthesis method and can be scaled down for laboratory use.
Materials:
-
Acetic anhydride (B1165640)
-
This compound (Pentadienol)
-
Anhydrous sodium acetate
-
Water
-
Anhydrous sodium carbonate
Equipment:
-
Reaction kettle/round-bottom flask with a heating mantle and stirrer
-
Dropping funnel
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Ensure the reactor is clean and dry.
-
Charge the reaction kettle with acetic anhydride and anhydrous sodium acetate. The molar ratio of acetic anhydride to sodium acetate should be approximately 1:0.05.
-
Heat the mixture to 100°C with stirring.
-
Slowly add this compound dropwise to the reaction mixture while maintaining the temperature between 100-110°C. A typical molar ratio of acetic anhydride to this compound is 1:1.8.[4] The addition should take approximately 4 hours.
-
After the addition is complete, maintain the reaction at a constant temperature of 100-110°C for an additional 2 hours to ensure the reaction goes to completion.[6] Monitor the reaction progress by checking the remaining this compound content, which should be less than 0.5%.[6]
-
Cool the reaction mixture and add water to quench the excess acetic anhydride. Stir and then allow the layers to separate.
-
Remove the lower aqueous layer. Wash the crude prenyl acetate with a solution of anhydrous sodium carbonate to neutralize any remaining acid until the pH reaches 7.[4]
-
Purify the crude product by fractional distillation under reduced pressure. Collect the fraction at 70-80°C / 50 mmHg to obtain the final prenyl acetate product.[4] A product yield of over 88% with a purity of up to 97% can be expected.[4]
Protocol 2: Biocatalytic Synthesis of this compound Esters using Immobilized Lipase (B570770)
This protocol provides a general method for the enzymatic synthesis of various prenyl esters. Optimization of reaction parameters may be required for specific esters.
Materials:
-
This compound (Prenol)
-
Carboxylic acid (e.g., acetic acid, propionic acid, butyric acid) or vinyl ester (e.g., vinyl acetate)
-
Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)
-
Organic solvent (e.g., n-hexane, solvent-free system can also be used)
-
Molecular sieves (optional, for water removal in esterification)
Equipment:
-
Shaker incubator or stirred reactor
-
Filtration setup
Procedure:
-
To a suitable reaction vessel, add this compound and the corresponding carboxylic acid or vinyl ester. A 1:1 molar ratio is a good starting point.[7]
-
If using a solvent, add the chosen organic solvent. For solvent-free systems, proceed to the next step.
-
Add the immobilized lipase. A typical enzyme concentration is around 10-20% (w/w) of the total substrate weight.
-
If performing an esterification with a carboxylic acid, add activated molecular sieves to remove the water produced during the reaction and drive the equilibrium towards the product side.
-
Incubate the reaction mixture at a controlled temperature, typically between 40-60°C, with constant agitation (e.g., 200 rpm).
-
Monitor the reaction progress over time (e.g., 24-48 hours) by taking small aliquots and analyzing them using gas chromatography (GC).
-
Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with a solvent and reused for subsequent batches.
-
The resulting ester can be purified from the reaction mixture by distillation under reduced pressure.
Note on Biocatalytic Synthesis: The choice of enzyme, solvent (or lack thereof), temperature, and substrate ratio can significantly impact the reaction yield and selectivity. Novozym 435 is a versatile and commonly used lipase for ester synthesis.[8][9]
Mandatory Visualization
Caption: Chemical synthesis workflow for this compound derivatives.
Caption: Biocatalytic synthesis workflow for this compound derivatives.
References
- 1. lookchem.com [lookchem.com]
- 2. Fragrance University [fragranceu.com]
- 3. Synthesis of terpinyl acetate by lipase-catalyzed esterification in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immobilized Candida antarctica lipase B as an sn-1,3 regiospecific biocatalyst for the interesterification of triacylglycerols with fatty acid ethyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prenyl isobutyrate, 76649-23-5 [thegoodscentscompany.com]
- 6. researchgate.net [researchgate.net]
- 7. Lipase-Catalyzed Esterification of Geraniol and Citronellol for the Synthesis of Terpenic Esters [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Methylbut-2-en-1-ol in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Methylbut-2-en-1-ol as a monomer in polymer chemistry, with a particular focus on its potential applications in drug development. This document includes detailed experimental protocols for polymerization, characterization, and formulation into drug delivery systems, alongside illustrative diagrams to clarify key processes.
Introduction to this compound as a Monomer
This compound, an isomer of the naturally occurring terpenoid alcohol prenol, is a versatile monomer for polymer synthesis. Its structure, featuring both a reactive double bond and a hydroxyl group, allows for various polymerization techniques and post-polymerization modifications. The resulting polymers, analogous to natural polyprenols, are of significant interest for biomedical applications due to their biocompatibility and inherent biological activities.[1]
Polyprenols, which are polymers of isoprene (B109036) units, have demonstrated a range of biological effects, including antiviral, antioxidant, and immunomodulatory properties.[1] This makes polymers derived from this compound promising candidates for the development of novel drug delivery systems and advanced biomaterials.
Polymerization of this compound
The polymerization of this compound can be challenging due to the presence of the allylic proton, which can lead to chain transfer reactions and result in low molecular weight polymers, particularly in radical polymerization. Cationic polymerization, however, presents a viable route to obtaining polymers of this monomer.
Cationic Polymerization
Acid-catalyzed cationic polymerization is a promising method for polymerizing this compound. The mechanism involves the protonation of the hydroxyl group, which then leaves as a water molecule to form a resonance-stabilized allylic carbocation. This carbocation initiates the polymerization by attacking the double bond of another monomer molecule.
Figure 1: Cationic Polymerization Mechanism of this compound.
References
Application Notes and Protocols for the Enantioselective Synthesis of Chiral 2-Methylbut-2-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the enantioselective synthesis of chiral 2-Methylbut-2-en-1-ol, a valuable building block in the synthesis of pharmaceuticals and natural products. Two primary methodologies are presented: the kinetic resolution of racemic this compound via Sharpless asymmetric epoxidation and the enantioselective reduction of the corresponding prochiral aldehyde, 2-methyl-2-butenal (tiglic aldehyde), using the Corey-Bakshi-Shibata (CBS) reduction.
Method 1: Kinetic Resolution via Sharpless Asymmetric Epoxidation
This method exploits the differential rate of epoxidation of the two enantiomers of a racemic allylic alcohol in the presence of a chiral catalyst. The unreacted alcohol is recovered with high enantiomeric excess.
Reaction Principle
The Sharpless asymmetric epoxidation utilizes a catalyst formed in situ from titanium(IV) isopropoxide and a chiral diethyl tartrate (DET) ligand. In the kinetic resolution of a racemic secondary allylic alcohol, one enantiomer reacts significantly faster to form the corresponding epoxy alcohol, leaving the unreacted starting alcohol enriched in the other enantiomer.[1][2] The theoretical yield for the kinetic resolution of a racemic mixture is 50%.[1]
Caption: Workflow for the kinetic resolution of racemic this compound.
Experimental Protocol
Adapted from the general procedure for kinetic resolution of secondary allylic alcohols by Sharpless et al.[3]
Materials:
-
Racemic this compound
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
(+)-Diethyl tartrate ((+)-DET) or (-)-Diethyl tartrate ((-)-DET)
-
tert-Butyl hydroperoxide (t-BuOOH), anhydrous solution in toluene (B28343) (e.g., 5.5 M)
-
Powdered 3Å molecular sieves, activated
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, add powdered 3Å molecular sieves (approximately 0.5 g per mmol of substrate).
-
Add anhydrous dichloromethane (5 mL per mmol of substrate).
-
Cool the flask to -20 °C in a cooling bath.
-
Add (+)-DET or (-)-DET (1.2 equivalents) to the stirred suspension.
-
Add titanium(IV) isopropoxide (1.0 equivalent) dropwise.
-
Stir the mixture at -20 °C for 30 minutes.
-
Add a solution of racemic this compound (1.0 equivalent) in dichloromethane.
-
Add tert-butyl hydroperoxide (0.6 equivalents) dropwise while maintaining the temperature at -20 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete when approximately 50-60% of the starting material has been consumed.
-
Upon completion, quench the reaction by adding water (2 mL per mmol of substrate) and allowing the mixture to warm to room temperature.
-
Stir vigorously for 1 hour, then add a saturated aqueous solution of sodium fluoride (B91410) and stir for another 30 minutes.
-
Filter the mixture through a pad of Celite®, washing with dichloromethane.
-
Dry the organic phase over anhydrous magnesium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to separate the unreacted chiral this compound from the epoxy alcohol product.
Quantitative Data
| Substrate | Catalyst System | Conversion (%) | Yield of Alcohol (%) | Enantiomeric Excess (ee) of Alcohol (%) |
| Racemic this compound | Ti(OiPr)₄ / (+)-DET | ~55 | ~45 | >95 |
| Racemic this compound | Ti(OiPr)₄ / (-)-DET | ~55 | ~45 | >95 |
Note: The presented data is representative and may vary based on specific reaction conditions and scale.
Method 2: Enantioselective Reduction of 2-Methyl-2-butenal (Tiglic Aldehyde)
The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method for the enantioselective reduction of prochiral ketones and aldehydes to their corresponding chiral alcohols using a chiral oxazaborolidine catalyst and a borane (B79455) source.[4][5]
Reaction Principle
The chiral oxazaborolidine catalyst coordinates with the borane reducing agent, activating it and directing the hydride delivery to one face of the carbonyl group of the substrate. The stereochemical outcome is predictable based on the stereochemistry of the catalyst used.[6]
Caption: Synthetic workflow for the CBS reduction of 2-Methyl-2-butenal.
Experimental Protocol
Adapted from the general procedure for CBS reduction.[7]
Materials:
-
2-Methyl-2-butenal (Tiglic aldehyde)
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 equivalents).
-
Cool the flask to -78 °C.
-
Add a solution of 2-Methyl-2-butenal (1.0 equivalent) in anhydrous THF dropwise.
-
To this mixture, add the borane-THF solution (0.6-1.0 equivalents) dropwise over a period of 30 minutes, ensuring the temperature remains below -70 °C.
-
Stir the reaction mixture at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and then carefully add 1 M HCl.
-
Stir for 30 minutes, then extract the mixture with diethyl ether.
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data
| Substrate | Catalyst | Yield (%) | Enantiomeric Excess (ee) (%) |
| 2-Methyl-2-butenal | (R)-2-Methyl-CBS-oxazaborolidine | >90 | >95 (S-enantiomer) |
| 2-Methyl-2-butenal | (S)-2-Methyl-CBS-oxazaborolidine | >90 | >95 (R-enantiomer) |
Note: The presented data is representative and may vary based on specific reaction conditions and scale.
Analysis of Enantiomeric Excess
The enantiomeric excess (ee) of the chiral this compound can be determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[8]
Chiral HPLC Protocol
-
Column: Chiral stationary phase column (e.g., Chiralcel® OD-H, Chiralpak® AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 95:5 v/v). The exact ratio may need to be optimized for baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Procedure: Dissolve a small sample of the purified alcohol in the mobile phase and inject it into the HPLC system. The two enantiomers will have different retention times, allowing for the determination of their relative peak areas and the calculation of the enantiomeric excess.
Chiral GC Protocol
For more volatile derivatives, chiral GC can be employed. The alcohol may need to be derivatized (e.g., as an acetate (B1210297) or trifluoroacetate (B77799) ester) prior to analysis.
-
Column: Chiral capillary column (e.g., based on cyclodextrin (B1172386) derivatives).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: An appropriate temperature gradient will need to be developed to achieve separation.
-
Detector: Flame Ionization Detector (FID).
-
Procedure: Inject a dilute solution of the derivatized or underivatized alcohol in a suitable solvent. Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers.
References
- 1. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 2. Sharpless-Katsuki Asymmetric Epoxidation (Sharpless AE) | Chem-Station Int. Ed. [en.chem-station.com]
- 3. scribd.com [scribd.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. york.ac.uk [york.ac.uk]
- 8. 2-Buten-1-ol, 2-methyl- | SIELC Technologies [sielc.com]
Application Notes and Protocols: Reaction of 2-Methylbut-2-en-1-ol with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the reaction mechanism between the allylic alcohol, 2-Methylbut-2-en-1-ol (also known as prenol), and Grignard reagents (R-MgX). The primary interaction is a rapid acid-base reaction, followed by potential, less favorable nucleophilic substitution pathways (Sₙ2/Sₙ2'). This note outlines the mechanistic details, provides a generalized experimental protocol for conducting the reaction, and summarizes the expected outcomes.
Introduction to the Reaction
Grignard reagents (R-MgX) are highly valuable organometallic compounds renowned for their potent nucleophilicity and basicity.[1] While their most common application is the nucleophilic addition to carbonyl groups to form new carbon-carbon bonds, their interaction with protic functional groups, such as alcohols, is dominated by their basic character.[1][2] The reaction with this compound, an allylic alcohol, is a prime example of this dual reactivity. The initial and predominant reaction is the deprotonation of the hydroxyl group. Subsequent reactions involving the allylic system are possible but generally require forcing conditions or specific catalysts.
Reaction Mechanism
The reaction between this compound and a Grignard reagent proceeds in distinct steps, with the first being significantly more rapid than any subsequent transformations.
Step 1: Acid-Base Reaction (Deprotonation)
Grignard reagents are exceptionally strong bases and will readily deprotonate any available acidic protons before acting as nucleophiles.[3] The hydroxyl proton of an alcohol is sufficiently acidic to react instantaneously with the Grignard reagent. This acid-base reaction consumes one full equivalent of the Grignard reagent to form a magnesium alkoxide salt and the corresponding alkane from the Grignard's organic group.[4][5] This initial step is essentially quantitative and highly exothermic.
R-MgX + (CH₃)₂C=CHCH₂OH → (CH₃)₂C=CHCH₂OMgX + R-H
Step 2: Potential Nucleophilic Substitution Pathways
If an excess of the Grignard reagent is used (more than one equivalent), the resulting magnesium alkoxide can potentially undergo a nucleophilic substitution reaction. The alkoxide group (-OMgX) can act as a leaving group in an allylic system. Two main pathways are conceivable: Sₙ2 and Sₙ2'.
-
Sₙ2 Pathway (Direct Substitution): A second molecule of the Grignard reagent attacks the α-carbon (C1), directly displacing the -OMgX group. This results in the formation of a new C-C bond at the original alcohol position.
-
Sₙ2' Pathway (Allylic Rearrangement): The nucleophilic attack occurs at the γ-carbon (C3) of the allylic system. This attack is concerted with the migration of the double bond and the departure of the leaving group from the α-carbon. This pathway leads to an allylic rearrangement, forming a structurally isomeric product.
It is critical to note that the substitution reaction on the magnesium alkoxide is often slow and may not proceed at all with simple alkyl Grignards under standard conditions. Some literature suggests that saturated Grignard reagents are particularly slow to react in additions to allylic systems.[6] Achieving substitution may require elevated temperatures, prolonged reaction times, or the use of catalysts like copper salts, which are known to promote carbomagnesiation reactions.[7]
Data Presentation
| Reagent Stoichiometry | Grignard Type | Conditions | Primary Product(s) | Expected Yield | Pathway |
| 1.0 equivalent R-MgX | Any (Alkyl, Aryl) | Standard Ether/THF, 0°C to rt | Magnesium Alkoxide + Alkane | Quantitative | Acid-Base |
| >2.0 equivalents R-MgX | Any (Alkyl, Aryl) | Reflux in THF | Sₙ2 Substitution Product | Minor / Trace | Sₙ2 |
| >2.0 equivalents R-MgX | Any (Alkyl, Aryl) | Reflux in THF | Sₙ2' Substitution Product | Minor / Trace | Sₙ2' |
| >2.0 equivalents R-MgX | Allylic, Vinyl | Standard Ether/THF | Sₙ2 / Sₙ2' Products | Possible | Sₙ2 / Sₙ2' |
| >2.0 equivalents R-MgX | Any | Cu(I) catalyst | Addition/Substitution Products | Catalyst Dependent | Catalytic |
Experimental Protocols
This protocol provides a general methodology for reacting this compound with an excess of a Grignard reagent to probe for potential substitution products.
4.1 Materials
-
This compound (Prenol), anhydrous
-
Grignard Reagent (e.g., 2.0 M solution of Methylmagnesium Bromide in THF)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
4.2 Procedure
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. All glassware must be rigorously dried in an oven (e.g., at 120°C for several hours) and assembled while hot under a stream of inert gas to ensure anhydrous conditions.
-
Reagent Preparation: In the reaction flask, place this compound (1.0 eq.) and dissolve it in anhydrous THF (approx. 5 mL per mmol of alcohol).
-
Initial Reaction (Deprotonation): Cool the solution to 0°C using an ice bath. Slowly add the Grignard reagent (2.2 eq.) via the dropping funnel over 30-45 minutes. Vigorous gas evolution (formation of the alkane) will be observed. Maintain the temperature below 10°C during the addition.
-
Substitution Reaction: After the addition is complete and gas evolution has ceased, slowly warm the mixture to room temperature. Then, heat the reaction mixture to reflux using a heating mantle. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to detect the formation of new, less polar products. Maintain reflux for 2-12 hours.
-
Quenching: After the desired reaction time, cool the flask back to 0°C in an ice bath. Cautiously and slowly add saturated aqueous NH₄Cl solution via the dropping funnel to quench the excess Grignard reagent and hydrolyze the magnesium alkoxide.
-
Workup: Transfer the mixture to a separatory funnel. If two phases are not distinct, add diethyl ether. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then brine.
-
Isolation: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica (B1680970) gel to separate the unreacted starting material (if any) from the potential substitution products.
Visualization of Reaction Mechanism
The following diagram illustrates the sequential reaction pathways.
Caption: Reaction pathways for this compound with a Grignard reagent.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. adichemistry.com [adichemistry.com]
- 3. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. How do Grignard Reagents React with Alcohols [unacademy.com]
- 5. Alcohols react with Grignard reagent to form A Alkanes class 11 chemistry CBSE [vedantu.com]
- 6. server.ccl.net [server.ccl.net]
- 7. Synthesis of highly substituted allylic alcohols by a regio- and stereo-defined CuCl-mediated carbometallation reaction of 3-aryl-substituted secondary propargylic alcohols with Grignard reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application of 2-Methylbut-2-en-1-ol and its Isomers in Pharmaceutical Synthesis: A Focus on Vitamin E and K Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylbut-2-en-1-ol, a member of the C5 unsaturated alcohol family, and its isomer 3-methyl-2-buten-1-ol (B147165) (isoprenol), are pivotal building blocks in the synthesis of various organic molecules. While direct applications of this compound in pharmaceutical synthesis are not extensively documented in publicly available literature, its structural motif is fundamental to the construction of isoprenoid chains. Isoprenoids are a large and diverse class of naturally occurring organic chemicals that are essential for the biological functions of several pharmaceuticals. This document will focus on the application of the closely related and industrially significant isomer, 3-methyl-2-buten-1-ol, as a key precursor in the synthesis of the fat-soluble vitamins, Vitamin E and Vitamin K. These vitamins play crucial roles in human health, acting as a powerful antioxidant and a vital component in blood coagulation, respectively.[1]
The synthetic strategies for both Vitamin E and Vitamin K heavily rely on the construction of a long isoprenoid side chain, which is then coupled to an aromatic core. The iterative addition of C5 isoprene (B109036) units, derived from precursors like 3-methyl-2-buten-1-ol, is a cornerstone of the industrial production of these essential vitamins.
Application in Vitamin E Synthesis
The most biologically active form of Vitamin E, α-tocopherol, is synthesized industrially through the condensation of trimethylhydroquinone (B50269) (TMHQ) with isophytol.[1] Isophytol, a C20 isoprenoid alcohol, is prepared through a multi-step synthesis that often utilizes C5 building blocks derived from 3-methyl-2-buten-1-ol.
Synthetic Workflow for Vitamin E
The overall synthetic strategy for α-tocopherol is a convergent synthesis, where the aromatic head (TMHQ) and the isoprenoid tail (isophytol) are synthesized separately and then joined in a final condensation step.
References
Application Notes and Protocols for the Acid-Catalyzed Dehydration of 2-Methylbut-2-en-1-ol to Isoprene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprene (B109036) (2-methyl-1,3-butadiene) is a crucial C5 diene building block in the synthesis of a wide array of commercially significant products, including synthetic rubber (polyisoprene), elastomers, and various fine chemicals and pharmaceuticals. The acid-catalyzed dehydration of allylic alcohols, such as 2-Methylbut-2-en-1-ol, presents a direct and atom-economical route to isoprene. This application note provides a detailed protocol for this transformation, outlining the reaction mechanism, experimental setup, and analytical methods for product characterization.
The reaction proceeds via an E1 elimination mechanism, initiated by the protonation of the hydroxyl group of this compound by an acid catalyst. The subsequent loss of a water molecule generates a resonance-stabilized allylic carbocation. Deprotonation from an adjacent carbon atom then yields the conjugated diene, isoprene.
Reaction Mechanism and Experimental Workflow
The acid-catalyzed dehydration of this compound to isoprene follows a well-established E1 elimination pathway. The key steps are illustrated in the signaling pathway diagram below. A generalized experimental workflow is also provided to guide the researcher from reaction setup to product analysis.
Figure 1. Reaction mechanism and experimental workflow.
Data Presentation
The following table summarizes representative quantitative data for the acid-catalyzed dehydration of this compound to isoprene under various conditions. Please note that these are illustrative values and actual results may vary depending on the specific experimental setup.
| Catalyst | Temperature (°C) | Reaction Time (h) | Conversion of this compound (%) | Isoprene Yield (%) | Selectivity for Isoprene (%) |
| H₂SO₄ (10 mol%) | 80 | 2 | 95 | 85 | 89 |
| H₃PO₄ (15 mol%) | 90 | 3 | 92 | 80 | 87 |
| Amberlyst-15 | 100 | 4 | 98 | 90 | 92 |
| p-TsOH (5 mol%) | 75 | 2.5 | 93 | 88 | 95 |
Experimental Protocols
4.1. Materials and Equipment
-
This compound (≥98%)
-
Sulfuric acid (H₂SO₄, 98%) or other acid catalyst (e.g., H₃PO₄, Amberlyst-15, p-TsOH)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Distillation apparatus (simple or fractional)
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Nuclear magnetic resonance (NMR) spectrometer
4.2. Detailed Experimental Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g (0.116 mol) of this compound.
-
Carefully add the acid catalyst. For example, slowly add 1.14 g (0.0116 mol, 10 mol%) of concentrated sulfuric acid while cooling the flask in an ice bath to control the initial exothermic reaction.
-
Set up a simple distillation apparatus with the reaction flask as the distilling flask. The receiving flask should be cooled in an ice bath to minimize the evaporation of the volatile isoprene product (boiling point: 34 °C).
-
-
Reaction and Distillation:
-
Gently heat the reaction mixture using a heating mantle.
-
Isoprene will co-distill with water as it is formed. Continue the distillation until no more organic product is collected. The temperature at the distillation head should be monitored and kept low, ideally close to the boiling point of the azeotrope.
-
-
Workup:
-
Transfer the collected distillate to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Separate the organic layer (top layer) and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
If a higher purity of isoprene is required, perform a fractional distillation of the dried organic layer, collecting the fraction that boils at 33-35 °C.
-
-
Product Characterization:
-
Confirm the identity and purity of the isoprene product using GC-MS and ¹H NMR spectroscopy.
-
Logical Relationships in Catalyst Selection
The choice of acid catalyst can significantly impact the reaction's efficiency and selectivity. The following diagram illustrates the logical considerations for catalyst selection.
Figure 2. Catalyst selection considerations.
Application Notes and Protocols for the SN1 Reaction of 2-Methylbutan-2-ol with Concentrated HCl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocol for the synthesis of 2-chloro-2-methylbutane (B165293) from 2-methylbutan-2-ol via an SN1 (Substitution Nucleophilic Unimolecular) reaction with concentrated hydrochloric acid. This reaction is a classic example of converting a tertiary alcohol to a tertiary alkyl halide and is fundamental in understanding carbocation-mediated reaction mechanisms.
Introduction
The reaction of 2-methylbutan-2-ol, a tertiary alcohol, with concentrated hydrochloric acid proceeds through an SN1 mechanism. This process involves the formation of a stable tertiary carbocation intermediate, which is the rate-determining step. The hydroxyl group of the alcohol is a poor leaving group; therefore, the strong acid (HCl) protonates it to form a good leaving group, water. The subsequent loss of water results in a planar tertiary carbocation. The chloride ion, a nucleophile, can then attack the carbocation from either face to form the product, 2-chloro-2-methylbutane. Due to the stability of the tertiary carbocation, this reaction is typically rapid and does not require heating.
Reaction Mechanism
The SN1 reaction of 2-methylbutan-2-ol with concentrated HCl proceeds in three key steps:
-
Protonation of the Alcohol: The lone pair of electrons on the oxygen atom of the hydroxyl group attacks a proton from the hydrochloric acid, forming a protonated alcohol (an oxonium ion). This is a fast acid-base reaction.
-
Formation of the Carbocation: The protonated hydroxyl group (water) is an excellent leaving group. It departs from the molecule, taking the bonding electrons with it and forming a stable tertiary carbocation. This is the slow, rate-determining step of the reaction.
-
Nucleophilic Attack: The chloride ion (Cl-), a good nucleophile, attacks the electrophilic carbocation, forming the final product, 2-chloro-2-methylbutane.
Data Presentation
Physical Properties
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 2-Methylbutan-2-ol | 88.15 | 102 | 0.805 |
| 2-Chloro-2-methylbutane | 106.59 | 82-85[1] | 0.866 |
| Concentrated HCl (12 M) | 36.46 | - | ~1.18 |
Spectroscopic Data
Infrared (IR) Spectroscopy
| Compound | Functional Group | Characteristic Peak (cm⁻¹) |
| 2-Methylbutan-2-ol | O-H (alcohol) | Broad, ~3200-3600 |
| C-O (alcohol) | Strong, ~1000-1200 | |
| 2-Chloro-2-methylbutane | C-Cl (alkyl halide) | ~600-800 |
The key difference in the IR spectra of the reactant and product is the disappearance of the broad O-H stretch and the appearance of the C-Cl stretch.[2]
¹H NMR Spectroscopy (Chemical Shifts, δ)
| Compound | Protons | Multiplicity | Chemical Shift (ppm) |
| 2-Methylbutan-2-ol | -OH | Singlet | Variable |
| -CH₂- | Quartet | ~1.4 | |
| -C(CH₃)₂- | Singlet | ~1.2 | |
| -CH₃ (ethyl) | Triplet | ~0.9 | |
| 2-Chloro-2-methylbutane | -CH₂- | Quartet | ~1.7 |
| -C(CH₃)₂- | Singlet | ~1.5 | |
| -CH₃ (ethyl) | Triplet | ~1.0 |
¹³C NMR Spectroscopy (Chemical Shifts, δ)
| Compound | Carbon | Chemical Shift (ppm) |
| 2-Methylbutan-2-ol | C-OH | ~71 |
| -CH₂- | ~37 | |
| -C(CH₃)₂- | ~29 | |
| -CH₃ (ethyl) | ~9 |
Experimental Protocol
This protocol details the synthesis, purification, and isolation of 2-chloro-2-methylbutane.
Materials:
-
2-methylbutan-2-ol (tert-amyl alcohol)
-
Concentrated hydrochloric acid (~12 M)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous calcium chloride or sodium sulfate (B86663)
-
Separatory funnel (125 mL)
-
Erlenmeyer flasks (50 mL, 250 mL)
-
Graduated cylinders
-
Beakers
-
Ring stand and clamp
-
Distillation apparatus (optional, for further purification)
Procedure:
-
Reaction Setup: In a 125 mL separatory funnel, combine 10 mL of 2-methyl-2-butanol (B152257) and 25 mL of concentrated hydrochloric acid.[3][4]
-
Reaction: Gently swirl the mixture in the uncapped separatory funnel for approximately one minute.[3][4] Stopper the funnel, invert it, and immediately vent to release any pressure buildup. Shake the funnel for several minutes, venting frequently.[1][4][5] The reaction is expected to be complete after this period of mixing.
-
Phase Separation: Place the separatory funnel in a ring stand and allow the layers to separate. The upper layer is the organic product, and the lower layer is the aqueous acidic layer.
-
Work-up: Aqueous Wash: Carefully drain and discard the lower aqueous layer.
-
Neutralization: Add 10 mL of 5% sodium bicarbonate solution to the separatory funnel containing the organic layer.[4] Swirl gently at first, then stopper and shake, venting frequently to release the carbon dioxide gas produced. Drain and discard the lower aqueous layer.
-
Washing with Brine: Add 10 mL of saturated sodium chloride solution (brine) to the separatory funnel, shake, and again drain the lower aqueous layer. This helps to remove any remaining water from the organic layer.
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous calcium chloride or sodium sulfate to dry the product. Swirl the flask and let it stand for 10-15 minutes. The product is dry when the liquid is clear and the drying agent no longer clumps together.
-
Isolation: Decant or filter the dried liquid into a pre-weighed flask. The resulting liquid is the crude 2-chloro-2-methylbutane. For higher purity, the product can be distilled, collecting the fraction that boils between 82-85°C.[1]
-
Analysis: Determine the yield of the product. Characterize the product using IR and NMR spectroscopy to confirm its identity and purity.
Safety Precautions:
-
Concentrated hydrochloric acid is highly corrosive and volatile. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The reaction generates pressure within the separatory funnel. It is crucial to vent the funnel frequently and point the stopcock away from yourself and others.
-
2-chloro-2-methylbutane is a flammable and volatile organic compound. Avoid open flames and work in a well-ventilated area.
Mandatory Visualizations
Caption: SN1 reaction mechanism of 2-methylbutan-2-ol with HCl.
Caption: Experimental workflow for the synthesis of 2-chloro-2-methylbutane.
References
Application Notes and Protocols: The Role of 2-Methylbut-2-en-1-ol in Atmospheric Ozone Formation
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the atmospheric chemistry of 2-Methylbut-2-en-1-ol is limited in publicly available literature. This document utilizes its structural isomer, 2-methyl-3-buten-2-ol (B93329) (MBO), as a proxy to detail the expected atmospheric behavior and relevant experimental protocols. MBO is a well-studied biogenic volatile organic compound (BVOC) emitted in large quantities by pine forests, and its atmospheric chemistry offers a strong analogue for understanding the potential role of this compound.[1]
Application Notes
Tropospheric ozone (O₃), or ground-level ozone, is a major secondary air pollutant with significant impacts on human health and ecosystems.[2] Its formation is a complex photochemical process involving volatile organic compounds (VOCs), nitrogen oxides (NOx), and sunlight.[2][3] Unsaturated alcohols like this compound are a class of VOCs that can contribute to this process. The core of ozone formation is the oxidation of VOCs, which leads to the formation of peroxy radicals (RO₂). In a NOx-rich environment, these radicals oxidize nitric oxide (NO) to nitrogen dioxide (NO₂). The subsequent photolysis of NO₂ by sunlight releases an oxygen atom that combines with molecular oxygen (O₂) to form ozone.
The primary sinks for unsaturated alcohols in the troposphere are reactions with key oxidants: the hydroxyl radical (OH), ozone (O₃), and the nitrate (B79036) radical (NO₃).
-
Reaction with Hydroxyl Radical (OH): This is the dominant daytime degradation pathway.[4][5] The OH radical adds across the double bond or abstracts a hydrogen atom, leading to the formation of alkyl radicals which rapidly react with O₂ to form peroxy radicals (RO₂).
-
Reaction with Ozone (O₃): Ozonolysis is another significant degradation pathway, particularly for compounds with double bonds.[5] This reaction proceeds via the formation of a primary ozonide which decomposes to form a Criegee intermediate and a carbonyl compound.
-
Reaction with Nitrate Radical (NO₃): During nighttime, in the absence of sunlight, the nitrate radical can be an important oxidant for unsaturated VOCs.
The atmospheric lifetime of these compounds is determined by their reaction rates with these oxidants and the ambient concentrations of the oxidants. For MBO, the dominant loss process during the day is its reaction with OH radicals.[5]
The contribution of a VOC to ozone formation is often quantified by its Photochemical Ozone Creation Potential (POCP).[6][7] This index measures the relative ability of a VOC to generate ozone compared to a reference compound, typically ethene.[7] Alkenes and other unsaturated compounds are generally potent ozone producers.[8] The oxidation of this compound is expected to produce oxygenated VOCs and contribute to the RO₂ pool, thereby driving ozone production in polluted environments.
The oxidation of VOCs can produce low-volatility products that partition from the gas phase to form secondary organic aerosols (SOA), a major component of fine particulate matter (PM2.5). While MBO is considered a weak SOA producer, its oxidation does lead to the formation of various oxygenated compounds that have been detected in the particle phase.[1] The SOA yield from MBO photooxidation is generally low, on the order of 0.1%.[1]
Quantitative Data
The following tables summarize kinetic data and product yields for the atmospheric oxidation of 2-methyl-3-buten-2-ol (MBO), serving as a proxy for this compound.
Table 1: Reaction Rate Coefficients for MBO with Atmospheric Oxidants at ~298 K
| Reactant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference(s) |
|---|---|---|
| OH Radical | (3.90–6.90) x 10⁻¹¹ | [4][9] |
| Ozone (O₃) | 9.55 x 10⁻¹⁸ | [5] |
| Nitrate Radical (NO₃) | 0.11 x 10⁻¹³ | [5] |
| Chlorine Atom (Cl) | 3.3 x 10⁻¹⁰ |[10] |
Table 2: Atmospheric Lifetimes of MBO
| Oxidant | Assumed Concentration | Calculated Lifetime (τ) | Reference(s) |
|---|---|---|---|
| OH Radical | 1.13 x 10⁶ radicals cm⁻³ | ~3.9 hours | [5] |
| Ozone (O₃) | 7 x 10¹¹ molecules cm⁻³ | ~41.6 hours | [5] |
| Nitrate Radical (NO₃) | 5 x 10⁸ radicals cm⁻³ | ~50.5 hours |[5] |
Table 3: Major Product Yields from the OH-initiated Oxidation of MBO
| Product | Yield (%) | Conditions | Reference(s) |
|---|---|---|---|
| Acetone | 52 ± 5 | 700 torr air, 295 K | [10] |
| Glycolaldehyde | 50 ± 5 | 700 torr air, 295 K | [10] |
| Formaldehyde | 35 ± 4 | 700 torr air, 295 K | [10] |
| Glyoxal | 25 | High-NOx | [1] |
| Glyoxal | 4 | Low-NOx |[1] |
Table 4: Photochemical Ozone Creation Potential (POCP) for Selected VOCs
| Compound | POCP | Reference(s) |
|---|---|---|
| Ethene | 100 | [7] |
| Propene | 110 | [11] |
| Isoprene | 129.5 | [8] |
| 2-Methyl-2-butene | 123.4 | [8] |
| Alcohols (general) | Weak to moderate producers |[7] |
Experimental Protocols
The following protocols describe standard methodologies for investigating the atmospheric chemistry of VOCs like this compound.
This method determines the rate coefficient of a target compound by comparing its reaction rate to that of a reference compound with a well-known rate coefficient.[12][13]
Objective: To determine the rate coefficient for the reaction of this compound with an oxidant (e.g., OH radicals).
Materials:
-
Smog chamber (e.g., 30 m³ FEP Teflon film reactor).
-
Purified air source (NMHCs < 0.5 ppb, NOx < 1 ppb).
-
UV black lamps for photolysis.
-
Gas chromatograph with flame ionization detector (GC-FID) or Proton Transfer Reaction Mass Spectrometer (PTR-MS).
-
This compound (high purity).
-
Reference compound (e.g., propene for OH reactions).
-
Oxidant precursor (e.g., methyl nitrite (B80452) for OH generation).
-
Syringes for liquid injection, mass flow controllers for gases.
Procedure:
-
Chamber Preparation: Evacuate and flush the smog chamber with purified air until background contaminant levels are negligible.[14]
-
Reagent Injection: Inject known concentrations of this compound and the reference compound into the chamber. Allow the mixture to homogenize.
-
Initial Measurement (t₀): Sample the chamber air and measure the initial concentrations of the target and reference compounds using GC-FID or another suitable instrument.
-
Initiate Reaction: Introduce the oxidant precursor (e.g., methyl nitrite). Turn on the UV lamps to photolyze the precursor and generate the oxidant (e.g., OH radicals).
-
Time-Series Measurements: At regular intervals, sample the chamber air and measure the concentrations of the target and reference compounds.
-
Data Analysis: The rate coefficient is determined from the following relationship: ln([Target]₀ / [Target]ₜ) = (k_Target / k_Reference) * ln([Reference]₀ / [Reference]ₜ) A plot of ln([Target]₀ / [Target]ₜ) versus ln([Reference]₀ / [Reference]ₜ) should yield a straight line with a slope equal to the ratio of the rate coefficients (k_Target / k_Reference). Knowing k_Reference, k_Target can be calculated.
Objective: To identify and quantify the gas-phase oxidation products of this compound.
Materials:
-
Broad-spectrum light source simulating solar radiation.
-
Fourier-transform infrared (FTIR) spectrometer with a long-path gas cell.[14]
-
Gas chromatography-mass spectrometry (GC-MS).
-
High-performance liquid chromatography (HPLC).
-
Denuder tubes and filters for separating gas and particle phases.
-
Derivatization agents (e.g., DNPH for carbonyls).
Procedure:
-
Chamber Setup: Prepare the chamber as described in Protocol 3.1.
-
Injection: Inject a known concentration of this compound, the oxidant precursor, and, if required, a NOx source (e.g., NO).
-
Initiate Photooxidation: Turn on the lights to start the reaction.
-
Product Monitoring:
-
FTIR: Continuously monitor the concentrations of the reactant and stable gas-phase products that have characteristic infrared absorption spectra (e.g., formaldehyde, acetone).[14]
-
GC-MS/HPLC: At specific time points, collect gas-phase samples onto sorbent tubes or into canisters for offline analysis. Carbonyl compounds can be trapped using DNPH-coated cartridges and subsequently analyzed by HPLC.
-
-
Quantification and Yield Calculation:
-
Calibrate instruments using authentic standards for the identified products.
-
Correct for any loss of reactants or products to the chamber walls.[14]
-
The molar yield of a product is calculated as the change in the product concentration divided by the amount of the parent VOC that has reacted.
-
Visualizations
Caption: General mechanism of photochemical ozone formation initiated by VOC oxidation.
Caption: Experimental workflow for the relative rate method.
Caption: Simplified OH-initiated oxidation pathway for MBO (proxy).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 3. fluorocarbons.org [fluorocarbons.org]
- 4. Gas-Phase Kinetic Investigation of the OH-Initiated Oxidation of a Series of Methyl-Butenols under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gas-Phase Reaction Kinetic Study of a Series of Methyl-Butenols with Ozone under Atmospherically Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An alternative approach to photochemical ozone creation potentials applied under European conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rate and mechanism of the reactions of OH and Cl with 2-methyl-3-buten-2-ol | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. acp.copernicus.org [acp.copernicus.org]
- 14. mdpi.com [mdpi.com]
- 15. aurora.ajou.ac.kr [aurora.ajou.ac.kr]
Application Notes and Protocols: 2-Methylbut-2-en-1-ol as a Biofuel Additive
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylbut-2-en-1-ol (also known as Tiglyl alcohol) is a C5 alcohol with potential as a biofuel additive. Its branched structure and oxygen content suggest it could enhance the octane (B31449) rating and reduce emissions of conventional gasoline. However, it is crucial to note that while its physicochemical properties are documented, extensive research on its performance and emission characteristics as a biofuel additive is currently limited. These application notes provide a framework for the evaluation of this compound, drawing parallels with and presenting comparative data from its isomer, 2-methyl-3-buten-2-ol (B93329), which has been more thoroughly investigated.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is fundamental to predicting its behavior in fuel blends.
| Property | Value | Reference |
| Molecular Formula | C5H10O | [1] |
| Molecular Weight | 86.13 g/mol | [1] |
| Density | 0.863-0.869 g/cm³ | [1][2] |
| Boiling Point | 137 °C @ 760 mmHg | [3] |
| Solubility in Water | Slightly soluble | [1][2] |
| Solubility in Ethanol (B145695) | Soluble | [1][2] |
Comparative Performance and Emissions Data (of 2-methyl-3-buten-2-ol)
Due to the lack of direct performance and emissions data for this compound, this section presents data for its isomer, 2-methyl-3-buten-2-ol, when blended with gasoline. This information provides a valuable benchmark for the potential performance of this compound. The data is summarized from studies on alcohol-gasoline blends tested in direct-injection spark-ignition engines.
Blends were prepared to match the oxygen weight percentage of ethanol blends (E10, E20, E30). The corresponding volume percentages for 2-methyl-3-buten-2-ol were 18% (M18), 37% (M37), and 56% (M56).[4][5]
Table 2: Knock-Limited Performance of 2-methyl-3-buten-2-ol Blends [5]
| Blend | Knock Resistance Improvement | Fuel Consumption | Indicated Efficiency |
| M18 | Similar to E10 | - | - |
| M37 | Noticeably better than E20 and I32; matched PRF100 above 1000 kPa GIMEP | Improved | Improved |
| M56 | Significant improvement over E30 and I49; exceeded PRF100 above 700 kPa GIMEP | Improved | Improved |
GIMEP: Gross Indicated Mean Effective Pressure; PRF100: Primary Reference Fuel with octane number of 100.
Table 3: Particulate Emissions of 2-methyl-3-buten-2-ol Blends [4]
| Blend Level | Chemical Sooting Tendency | Particulate Emissions |
| Increasing Alcohol Content | Consistently decreased | Consistently decreased |
Experimental Protocols
The following protocols are designed for the evaluation of this compound as a biofuel additive. They are based on established methods for testing alcohol-gasoline blends.
Fuel Blend Preparation
Objective: To prepare stable and accurate blends of this compound with a base gasoline for testing.
Materials:
-
This compound (purity ≥ 98%)
-
Gasoline (e.g., blendstock for oxygenate blending - BOB)
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Analytical balance
Procedure:
-
Determine the desired volumetric or weight percentages of the blends (e.g., 5%, 10%, 20% v/v).
-
Accurately measure the required volume of this compound using a pipette and transfer it to a volumetric flask.
-
Add the base gasoline to the flask to the calibration mark.
-
Stopper the flask and invert it multiple times to ensure thorough mixing.
-
Store the prepared blends in sealed, labeled containers in a cool, dark place.
Engine Performance and Emissions Testing
Objective: To evaluate the effect of this compound blends on engine performance and exhaust emissions.
Apparatus:
-
Spark-ignition engine mounted on a dynamometer
-
Fuel supply system compatible with alcohol blends
-
Exhaust gas analyzer (measuring CO, CO2, NOx, and hydrocarbons)
-
Particulate matter measurement system (e.g., Scanning Mobility Particle Sizer)
-
Data acquisition system
Procedure:
-
Warm up the engine to a stable operating temperature using the base gasoline.
-
Record baseline performance (torque, power, fuel consumption) and emissions data at various engine speeds and loads.
-
Introduce the first this compound blend into the fuel system.
-
Allow the engine to stabilize on the new fuel blend.
-
Repeat the performance and emissions measurements at the same engine operating points as the baseline.
-
Repeat steps 3-5 for all prepared fuel blends.
-
Analyze the collected data to determine the impact of the additive on engine performance and emissions.
Visualizations
The following diagrams illustrate the experimental workflow and a potential production pathway for C5 alcohols.
Caption: Experimental workflow for evaluating biofuel additives.
Caption: A potential production pathway for C5 alcohols from biomass.
Conclusion and Future Directions
While this compound shows promise as a biofuel additive based on its physicochemical properties, a comprehensive evaluation of its performance and emission characteristics is necessary. The protocols outlined in this document provide a starting point for such investigations. Future research should focus on:
-
Directly measuring the performance and emissions of this compound blends in spark-ignition engines.
-
Determining the impact of this compound on key fuel properties such as Research Octane Number (RON) and Motor Octane Number (MON).
-
Investigating the long-term effects of its blends on engine components.
-
Optimizing the production of this compound from renewable feedstocks.
By systematically addressing these research areas, a clearer understanding of the potential of this compound as a sustainable biofuel additive can be achieved.
References
- 1. This compound | C5H10O | CID 20799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, (2Z)- | C5H10O | CID 5366266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methyl-2-buten-1-OL | C5H10O | CID 6433417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
2-Methylbut-2-en-1-ol: A Versatile C5 Building Block in Organic Synthesis
Introduction
2-Methylbut-2-en-1-ol, a five-carbon unsaturated primary alcohol, is a valuable and versatile building block in modern organic synthesis. Its bifunctional nature, possessing both a reactive allylic alcohol moiety and a trisubstituted double bond, allows for a diverse range of chemical transformations. This makes it a key precursor in the synthesis of a wide array of fine chemicals, including fragrances, pharmaceuticals, and agrochemicals. These application notes provide detailed protocols for several key synthetic transformations of this compound, intended for researchers and professionals in the fields of organic synthesis and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1 for easy reference.
| Property | Value |
| Molecular Formula | C₅H₁₀O |
| Molecular Weight | 86.13 g/mol |
| Appearance | Colorless liquid |
| Odor | Mild, pleasant |
| Boiling Point | 137 °C |
| Density | 0.86 g/mL at 25 °C |
| Solubility | Soluble in most organic solvents. |
Applications in Organic Synthesis
This compound serves as a precursor in various synthetic strategies, including esterification for fragrance formulation, Sharpless asymmetric epoxidation for the creation of chiral building blocks, and as a substrate for enzymatic transformations in biochemical pathways.
Synthesis of Fragrance Esters via Fischer Esterification
The pleasant, mild odor of this compound can be enhanced and modified through esterification with various carboxylic acids to produce valuable fragrance compounds. A general protocol for the synthesis of 2-methylbut-2-enyl acetate, a common fragrance ingredient, is provided below.
Experimental Protocol: Synthesis of 2-Methylbut-2-enyl Acetate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq), glacial acetic acid (1.2 eq), and a catalytic amount of concentrated sulfuric acid (0.05 eq).
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the excess acid. Subsequently, wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by fractional distillation to yield the final product.
| Reactant | Molar Ratio | Typical Yield | Product Characterization |
| This compound | 1.0 | 75-85% | ¹H NMR, ¹³C NMR, IR, GC-MS |
| Acetic Acid | 1.2 | ||
| Sulfuric Acid | 0.05 |
Logical Workflow for Fischer Esterification
Troubleshooting & Optimization
purification of 2-Methylbut-2-en-1-ol using fractional distillation
Technical Support Center: Purification of 2-Methylbut-2-en-1-ol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the purification of this compound (also known as Prenyl Alcohol) via fractional distillation.
Frequently Asked Questions (FAQs)
Q1: What is the boiling point of this compound and why is it critical for fractional distillation? A1: The boiling point of this compound is approximately 137°C at atmospheric pressure (760 mm Hg)[1]. This physical property is the foundation of purification by fractional distillation. The process separates compounds based on differences in their boiling points; substances with lower boiling points vaporize more readily[2][3][4]. To effectively isolate this compound, the boiling points of any impurities must be sufficiently different from 137°C.
Q2: What are the common impurities expected in a crude sample of this compound? A2: Impurities largely depend on the synthetic route. A common synthesis involves the reaction of isoprene (B109036) with a carboxylic acid to form a prenyl ester, followed by saponification[5][6][7][8][9]. Potential impurities include:
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Unreacted Starting Materials: Such as isoprene (boiling point: 34°C)[7].
-
Isomeric Alcohols: Such as 2-Methyl-3-buten-2-ol (boiling point: 98-99°C)[10].
-
Side-Reaction Products: Dehydration of related tertiary alcohols can yield alkenes like 2-methylbut-2-ene and 2-methylbut-1-ene[11][12][13].
-
Solvents: Residual solvents from extraction and work-up steps, such as hexane, pentane, or diethyl ether, may be present[5][7].
Q3: Can this compound form an azeotrope? A3: While specific azeotropic data for this compound is not readily available in the provided search results, many alcohols can form azeotropes with water or other solvents[2][14]. For instance, the related compound 2-methylbutan-2-ol forms an azeotrope with water that boils at 87.4°C[11]. If water is present in the crude mixture, an azeotrope could distill over, affecting purification. It is crucial to thoroughly dry the crude product before distillation, for example, using anhydrous magnesium sulfate[5][7].
Q4: How do I select an appropriate fractionating column for this purification? A4: The choice of column depends on the boiling point difference between this compound and its impurities.
-
Simple Distillation: If boiling points differ by more than 25°C, a simple distillation setup may suffice[2].
-
Fractional Distillation: For closer boiling points, a fractionating column (e.g., Vigreux, packed with Raschig rings or metal sponges) is necessary. The efficiency of the column (measured in theoretical plates) determines its ability to separate components with similar boiling points. A longer column or more efficient packing provides better separation.
Q5: What are the essential safety precautions when distilling this compound? A5: Safety is paramount. Key precautions include:
-
Ventilation: Perform the distillation in a well-ventilated fume hood[15][16][17].
-
Ignition Sources: Keep away from open flames, sparks, and hot surfaces, as related butanols are flammable[15][16][17][18][19]. Use a heating mantle, not a Bunsen burner.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves[15][17][18].
-
Bumping: Use boiling chips or a magnetic stirrer in the distilling flask to ensure smooth boiling and prevent bumping.
-
Closed Systems: Never heat a sealed or closed system, as pressure buildup can cause the apparatus to explode. Ensure the system is open to the atmosphere at the receiving end.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Distillate Collection | 1. Insufficient heating.2. Heat loss from the column and still head.3. A leak in the system (if performing vacuum distillation). | 1. Gradually increase the heating mantle temperature.2. Insulate the neck of the flask and the fractionating column with glass wool or aluminum foil.3. Check all joints for a proper seal. |
| Fluctuating Head Temperature | 1. Heating rate is too high or unstable.2. Inefficient column packing leading to "channeling."3. The boiling point of a new fraction (impurity or product) is being reached. | 1. Reduce the heating rate to ensure smooth, steady boiling and establish a stable reflux.2. Ensure the column is packed uniformly. Repack if necessary.3. Monitor the temperature. A stable plateau indicates a pure fraction is distilling. |
| Poor Separation / Impure Product | 1. Distillation rate is too fast.2. Inefficient fractionating column.3. Formation of an unknown azeotrope. | 1. Slow the distillation rate by reducing heat. This allows for proper vapor-liquid equilibrium in the column.2. Use a more efficient column (longer or with better packing material).3. Dry the crude material thoroughly before distillation. Consider using a different purification technique if an azeotrope is suspected. |
| Violent Bumping in Flask | 1. Lack of boiling chips or inadequate stirring.2. Localized overheating by the heating mantle. | 1. Cool the apparatus, then add fresh boiling chips or a magnetic stir bar.2. Ensure the flask is properly seated in the heating mantle. Consider using a sand bath for more uniform heat distribution. |
Quantitative Data for Relevant Compounds
| Compound Name | IUPAC Name | Molecular Weight ( g/mol ) | Boiling Point (°C at 1 atm) |
| This compound | (E)-2-methylbut-2-en-1-ol | 86.13[1] | 137.0[1] |
| 2-Methyl-3-buten-2-ol | 2-Methyl-3-buten-2-ol | 86.13[10] | 98-99[10] |
| 2-Methylbutan-2-ol | 2-Methylbutan-2-ol | 88.15 | 102[15] |
| Isoprene | 2-Methyl-1,3-butadiene | 68.12 | 34[7] |
| 2-Methylbut-2-ene | 2-Methylbut-2-ene | 70.13 | 38.5[11] |
Detailed Experimental Protocol: Fractional Distillation
1. Apparatus Setup:
- Assemble a fractional distillation apparatus using clean, dry glassware. This includes a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.
- Place a few boiling chips or a magnetic stir bar into the round-bottom flask.
- Charge the flask with the crude this compound, filling it to no more than two-thirds of its volume.
- Ensure all glass joints are securely clamped and sealed. The thermometer bulb should be positioned slightly below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
2. Distillation Process:
- Begin circulating cold water through the condenser.
- Apply heat to the distillation flask using a heating mantle. Increase the temperature gradually until the mixture begins to boil gently.
- Observe the vapor rising slowly through the fractionating column. Adjust the heat to establish a steady rate of distillation (a collection rate of 1-2 drops per second is often recommended).
- Allow thermal equilibrium to be established in the column, indicated by a stable temperature reading at the thermometer.
3. Fraction Collection:
- Forerun: Collect the initial distillate that comes over at a lower temperature. This fraction will contain low-boiling impurities like residual solvents or isomeric side products. The temperature should be significantly below the target boiling point.
- Main Fraction: When the temperature at the still head stabilizes at the boiling point of this compound (~137°C), switch to a new, clean receiving flask. Collect this fraction as the purified product. Maintain a steady temperature plateau during this collection.
- Final Fraction/Residue: If the temperature begins to rise again or drop, or if the distillation rate slows significantly, stop the distillation. The material remaining in the distillation flask contains higher-boiling impurities.
4. Shutdown and Analysis:
- Turn off the heating mantle and allow the apparatus to cool completely before disassembling.
- Weigh the collected main fraction to determine the yield.
- Analyze the purity of the main fraction using methods such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, or by measuring its refractive index[20][21].
Visualizations
References
- 1. 2-Methyl-2-buten-1-OL | C5H10O | CID 6433417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fractional distillation - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. CA2281756A1 - Methods for preparing prenyl alcohol - Google Patents [patents.google.com]
- 6. US6278016B1 - Methods for conversion of isoprene to prenyl alcohol and related compounds - Google Patents [patents.google.com]
- 7. US5872277A - Methods for preparing prenyl alcohol - Google Patents [patents.google.com]
- 8. WO1998040345A1 - Methods for preparing prenyl alcohol - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-Methyl-3-buten-2-ol | 115-18-4 [chemicalbook.com]
- 11. PREPARATION DU 2-METHYLBUT-2-ENE [tice.ac-montpellier.fr]
- 12. scribd.com [scribd.com]
- 13. 2-Methylbutan-2-ol;2-methylbut-2-ene | C10H22O | CID 87328422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. rushim.ru [rushim.ru]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. carlroth.com:443 [carlroth.com:443]
- 17. chemicalbook.com [chemicalbook.com]
- 18. fishersci.com [fishersci.com]
- 19. bg.cpachem.com [bg.cpachem.com]
- 20. This compound | C5H10O | CID 20799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. This compound, (2Z)- | C5H10O | CID 5366266 - PubChem [pubchem.ncbi.nlm.nih.gov]
identifying side products in the synthesis of 2-Methylbut-2-en-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methylbut-2-en-1-ol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide & FAQs
Q1: My reaction has produced multiple spots on TLC analysis, in addition to the desired this compound. What are the likely side products?
A1: The identity of side products is highly dependent on the synthetic route employed. Common methods for synthesizing this compound include the Grignard reaction, synthesis from isoprene (B109036), the Prins reaction, and the reduction of 2-methyl-2-butenal. Each of these pathways is susceptible to the formation of specific impurities.
Q2: I used a Grignard reaction to synthesize this compound. What are the typical side products I should be looking for?
A2: Grignard reactions are powerful for C-C bond formation but are also sensitive to reaction conditions. Potential side products include unreacted starting materials, byproducts from the Grignard reagent itself (such as biphenyl (B1667301) if using phenylmagnesium bromide), and products of protonation of the Grignard reagent by any trace amounts of water or acidic protons in the reaction mixture.[1]
Q3: I am attempting the synthesis from isoprene and observing significant byproduct formation. What could these be?
A3: A known side product in the synthesis of 2-methyl-3-buten-2-ol (B93329) from isoprene is 2-methyl-4-hydroxy-2-butene (prenol).[2] The reaction conditions can influence the selectivity towards the desired product.
Q4: During the reduction of 2-methyl-2-butenal to this compound, what impurities might I expect?
A4: In the reduction of an α,β-unsaturated aldehyde, potential side products can arise from over-reduction to the corresponding saturated alcohol (2-methylbutan-1-ol) or the alkane. Incomplete reaction will leave unreacted starting material. The choice of reducing agent and careful control of reaction conditions are crucial to minimize these side products.
Q5: How can I minimize the formation of these side products?
A5: Minimizing side product formation generally involves strict control over reaction parameters. Key considerations include:
-
Anhydrous Conditions: For reactions like the Grignard synthesis, ensuring all glassware is thoroughly dried and using anhydrous solvents is critical to prevent quenching of the Grignard reagent.
-
Temperature Control: Many reactions are temperature-sensitive. Maintaining the recommended temperature can prevent unwanted side reactions or decomposition of products.
-
Stoichiometry: Precise measurement and addition of reagents in the correct stoichiometric ratios can prevent side reactions resulting from an excess of one reactant.
-
Choice of Reagents: The selection of appropriate solvents, catalysts, and other reagents can significantly influence the reaction pathway and selectivity.
Side Product Identification
The following table summarizes potential side products for common synthetic routes to this compound.
| Synthesis Route | Potential Side Product | Reason for Formation | Key Identifier (e.g., Spectroscopic Signal) |
| Grignard Reaction | Unreacted Carbonyl Compound | Incomplete reaction. | Characteristic C=O stretch in IR spectrum. |
| Benzene (if PhMgBr is used) | Protonation of the Grignard reagent.[1] | Aromatic signals in ¹H NMR. | |
| Biphenyl (if PhMgBr is used) | Coupling of phenyl radicals. | Aromatic signals in ¹H NMR. | |
| From Isoprene | 2-Methyl-4-hydroxy-2-butene (Prenol) | Alternative reaction pathway.[2] | Different chemical shifts in ¹H and ¹³C NMR compared to the desired product. |
| Prins Reaction | 1,3-Diol | Reaction with water in the medium.[3] | Presence of two hydroxyl groups, distinct NMR signals. |
| Dioxane derivative | Reaction with excess formaldehyde.[3] | Characteristic ether linkages in IR and NMR spectra. | |
| Reduction of 2-Methyl-2-butenal | 2-Methylbutan-1-ol | Over-reduction of the double bond. | Absence of alkene signals in ¹H and ¹³C NMR. |
| Unreacted 2-Methyl-2-butenal | Incomplete reaction. | Aldehyde proton signal (~9-10 ppm) in ¹H NMR. |
Experimental Protocol: Synthesis of this compound via Reduction of 2-Methyl-2-butenal
This protocol describes a general procedure for the reduction of 2-methyl-2-butenal to this compound using a suitable reducing agent like sodium borohydride (B1222165).
Materials:
-
2-Methyl-2-butenal
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Sodium borohydride (NaBH₄)
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Methanol (or another suitable solvent)
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Diethyl ether
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Saturated aqueous ammonium (B1175870) chloride solution
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Anhydrous magnesium sulfate
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Round-bottom flask
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Magnetic stirrer
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Separatory funnel
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Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-2-butenal in methanol. Cool the flask in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution in small portions. The addition should be controlled to maintain a low temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
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Filter to remove the drying agent.
-
-
Purification: Remove the solvent by rotary evaporation. Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
Visualizations
Caption: Troubleshooting workflow for identifying and addressing side products.
Caption: Reaction pathway for the reduction of 2-methyl-2-butenal.
References
optimizing reaction conditions for the dehydration of 2-methyl-2-butanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the acid-catalyzed dehydration of 2-methyl-2-butanol (B152257).
Troubleshooting Guide
This guide addresses common issues encountered during the dehydration of 2-methyl-2-butanol, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction due to insufficient heating or catalyst. | Ensure the reaction mixture is heated to the appropriate temperature to allow for distillation of the alkene products.[1] Verify the correct concentration and amount of acid catalyst (e.g., sulfuric or phosphoric acid) has been added.[1][2] |
| Loss of volatile product during the reaction or workup. | Use an ice bath to cool the receiving flask during distillation to minimize evaporation of the volatile alkene products.[1] Ensure all glassware joints are properly sealed to prevent the escape of product vapors.[3] | |
| Reaction equilibrium not shifted towards products. | Continuously remove the alkene products from the reaction mixture via distillation as they are formed. This application of Le Chatelier's principle will drive the equilibrium towards the formation of more product.[4] | |
| Product is Contaminated with Starting Material (2-methyl-2-butanol) | Distillation temperature was too high. | Carefully monitor the temperature at the still head during distillation. The temperature should be maintained near the boiling points of the alkene products (2-methyl-2-butene: 38.5°C; 2-methyl-1-butene (B49056): 31.0°C) and below the boiling point of 2-methyl-2-butanol (102°C).[4][5] |
| Inefficient fractional distillation. | Use a fractional distillation setup with a Vigreux column to ensure a good separation between the lower-boiling alkene products and the higher-boiling starting alcohol.[1] | |
| Product is Cloudy or Contains Water | Incomplete separation of the aqueous layer during workup. | After distillation, an aqueous layer may be present with the product. Carefully separate the layers. |
| Water co-distilled with the product. | Dry the collected distillate using a suitable drying agent, such as anhydrous sodium sulfate (B86663) or sodium carbonate, to remove residual water.[1][3] The product should be decanted from the drying agent before final analysis or use.[3] | |
| Product is Acidic | Acid catalyst co-distilled with the product. | Wash the distillate with a dilute solution of sodium hydroxide (B78521) or sodium bicarbonate to neutralize any residual acid.[6] Subsequently, wash with water and dry the product. |
| Unexpected Product Ratio | Reaction conditions favoring the minor product. | The ratio of the major product (2-methyl-2-butene) to the minor product (2-methyl-1-butene) is influenced by the stability of the products, as predicted by Zaitsev's rule.[5][7] While the more substituted alkene is generally favored, reaction conditions can have an effect. Ensure the reaction is allowed to reach equilibrium. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism for the acid-catalyzed dehydration of 2-methyl-2-butanol?
A1: The reaction proceeds through an E1 (elimination, unimolecular) mechanism:
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Protonation of the alcohol: The hydroxyl group of 2-methyl-2-butanol is protonated by the strong acid catalyst (e.g., H₂SO₄), forming a good leaving group (water).[1][8]
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Formation of a carbocation: The protonated alcohol loses a molecule of water to form a stable tertiary carbocation.[5][8] This is the slow, rate-determining step of the reaction.[6]
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Deprotonation to form the alkene: A weak base (such as water or the conjugate base of the acid, HSO₄⁻) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond.[1] Two different alkenes can be formed depending on which proton is removed.[5]
Q2: What are the major and minor products of this reaction, and why?
A2: The dehydration of 2-methyl-2-butanol yields two primary products:
-
Major product: 2-methyl-2-butene (B146552)
-
Minor product: 2-methyl-1-butene
This product distribution is governed by Zaitsev's rule , which states that in an elimination reaction, the more substituted (more stable) alkene will be the major product.[5][7][9] 2-methyl-2-butene is a trisubstituted alkene, while 2-methyl-1-butene is a disubstituted alkene, making the former more thermodynamically stable and thus the favored product.[9]
Q3: What is the expected ratio of the major to minor product?
A3: The ratio of 2-methyl-2-butene to 2-methyl-1-butene is typically high in favor of the major product. Experimental results have reported ratios of approximately 4:1 and as high as 93:7.[5][7] The exact ratio can be influenced by the specific reaction conditions, including the acid catalyst used and the reaction temperature.
Q4: Why is a strong acid catalyst like sulfuric acid or phosphoric acid required?
A4: A strong acid is necessary to protonate the hydroxyl (-OH) group of the alcohol.[1] The hydroxyl group is a poor leaving group, but upon protonation, it becomes a much better leaving group in the form of a neutral water molecule (H₂O).[1][5] This facilitates the formation of the carbocation intermediate, which is essential for the E1 elimination reaction to proceed.
Q5: Why is fractional distillation used for this experiment?
A5: Fractional distillation is employed to separate the more volatile alkene products from the less volatile starting material, 2-methyl-2-butanol, as the reaction proceeds.[1] This continuous removal of the products from the reaction mixture shifts the equilibrium to favor the formation of more products, in accordance with Le Chatelier's principle.[4] It also serves as the initial purification step for the products.
Experimental Data
The following table summarizes typical product distributions and boiling points for the compounds involved in the dehydration of 2-methyl-2-butanol.
| Compound | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) | Typical Product Ratio |
| 2-methyl-2-butanol | C₅H₁₂O | 88.15 | 102 | Starting Material |
| 2-methyl-2-butene | C₅H₁₀ | 70.13 | 38.5 | Major Product (~80-93%)[5][7] |
| 2-methyl-1-butene | C₅H₁₀ | 70.13 | 31.0 | Minor Product (~7-20%)[5][7] |
Detailed Experimental Protocol
The following is a representative experimental protocol for the dehydration of 2-methyl-2-butanol.
Materials:
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2-methyl-2-butanol
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Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
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Anhydrous sodium sulfate (Na₂SO₄) or sodium carbonate (Na₂CO₃)
-
Boiling chips
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Round-bottom flask
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Fractional distillation apparatus (including a Vigreux column, condenser, and receiving flask)
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Heating mantle
-
Ice bath
Procedure:
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Reaction Setup: In a round-bottom flask, cool 2-methyl-2-butanol in an ice-water bath.[1]
-
Addition of Catalyst: Slowly add the concentrated acid catalyst to the cooled alcohol with swirling.[1]
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Distillation: Add boiling chips to the flask and assemble the fractional distillation apparatus.[1] Place the receiving flask in an ice bath to minimize the evaporation of the volatile products.[1]
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Heating: Gently heat the reaction mixture using a heating mantle.[1]
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Product Collection: Collect the distillate that comes over at a temperature range corresponding to the boiling points of the alkene products (approximately 30-40°C).[4]
-
Workup and Purification:
-
Transfer the collected distillate to a separatory funnel. If any acid is suspected to have co-distilled, wash the organic layer with a dilute sodium hydroxide or sodium bicarbonate solution.[6]
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Wash the organic layer with water.
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Dry the organic layer over an anhydrous drying agent like sodium sulfate or sodium carbonate to remove any residual water.[1][3]
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Decant or filter the dried product into a pre-weighed vial.[3]
-
-
Analysis: Characterize the product and determine the ratio of the two isomers using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[2][5]
Visualizations
References
overcoming challenges in the large-scale production of 2-Methylbut-2-en-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the large-scale synthesis of 2-Methylbut-2-en-1-ol (also known as prenol).
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for this compound (prenol)?
A1: The two main industrial routes for prenol production are:
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The Prins Reaction: This two-step process involves the acid-catalyzed reaction of isobutylene (B52900) and formaldehyde (B43269) to produce 3-methyl-3-buten-1-ol (B123568) (isoprenol), which is subsequently isomerized to the more thermodynamically stable this compound (prenol).[1][2]
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From Isoprene (B109036): This route can be a two or three-step process. A two-step method involves the direct acid-catalyzed addition of a carboxylic acid to isoprene to form a prenyl ester, which is then hydrolyzed. A three-step method involves the chlorination of isoprene, followed by esterification and subsequent saponification to yield prenol.
Q2: What are the common impurities encountered in the large-scale synthesis of prenol?
A2: Common impurities can include:
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Isomers: The most common isomer is the starting material for the isomerization step, 3-methyl-3-buten-1-ol (isoprenol).[1] Other isomers may also form depending on the reaction conditions.
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Ethers: Under acidic conditions, prenol can undergo intermolecular dehydration to form diprenyl ether.[3]
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Higher Molecular Weight Byproducts: Polymerization of the starting materials or products can lead to the formation of oligomers and polymers.[3]
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Acyclic Products: The intermediate carbocation in the Prins reaction can be trapped by nucleophiles like water to form 1,3-diols.[3]
-
Unreacted Starting Materials: Residual isobutylene, formaldehyde, or isoprene may be present in the crude product.
Q3: What are the key safety considerations for the large-scale production of prenol?
A3: Key safety considerations include:
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Exothermic Reactions: The Prins reaction and the isomerization step can be exothermic. Proper heat management and control systems are crucial to prevent thermal runaway.[4][5]
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Flammability: Prenol and many of the solvents and starting materials used in its synthesis are flammable.[6] Appropriate fire safety measures must be in place.
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Corrosive Materials: Acid catalysts used in the synthesis are corrosive.[7] Proper personal protective equipment (PPE) and material handling procedures are essential.
-
Volatility: Some of the starting materials and byproducts are volatile, which can lead to losses and create flammable atmospheres.[8]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Action |
| Incomplete Isomerization of Isoprenol | - Optimize reaction temperature and time for the isomerization step. - Verify the activity of the isomerization catalyst. Consider catalyst regeneration or replacement.[8] |
| Side Reactions | - Adjust reaction conditions (temperature, pressure, catalyst) to minimize the formation of ethers and polymers.[3] - In the Prins reaction, use a lower temperature to favor the desired product.[3] |
| Product Loss During Workup | - Due to the volatility of prenol, ensure efficient condensation and collection during distillation.[8] - Minimize transfer losses and ensure all equipment is properly sealed. |
| Catalyst Deactivation | - For heterogeneous catalysts, investigate potential poisoning or coking.[9][10] Implement regeneration protocols or consider using a more robust catalyst. |
Issue 2: Poor Selectivity and High Impurity Profile
| Potential Cause | Troubleshooting Action |
| Suboptimal Catalyst | - Screen different Brønsted or Lewis acid catalysts for the Prins reaction to improve selectivity.[3] - For isomerization, ensure the catalyst is selective for the desired double bond migration. |
| Incorrect Reaction Conditions | - Optimize temperature, pressure, and reactant ratios to favor the formation of prenol over byproducts.[3] - In the Prins reaction, an excess of formaldehyde at lower temperatures can lead to dioxane formation.[11] |
| Presence of Water | - Conduct reactions under anhydrous conditions to minimize the formation of diols and other water-related byproducts.[3] |
| Inefficient Purification | - Optimize fractional distillation parameters (column height, reflux ratio, temperature gradient) to effectively separate prenol from its isomers and other impurities.[12][13] |
Quantitative Data
Table 1: Reaction Parameters for the Isomerization of Isoprenol to Prenol
| Parameter | Value | Reference |
| Catalyst | 0.5% Pd–0.05% Se–0.3% Ce/SiO2 | [8] |
| Temperature | 60–100°C | [8] |
| Isoprenol Conversion | 45% | [8] |
| Selectivity to Prenol | 93–94% | [8] |
Table 2: Physical Properties of this compound (Prenol)
| Property | Value | Reference |
| Molecular Formula | C5H10O | [14] |
| Molar Mass | 86.13 g/mol | [15] |
| Boiling Point | 142 °C | [6] |
| Density | 0.848 g/cm³ | [6] |
| Solubility in Water | 17 g/100 mL (20 °C) | [6] |
Experimental Protocols & Workflows
Protocol 1: Synthesis of Prenol via Prins Reaction and Isomerization
Step 1: Prins Reaction to form Isoprenol
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Reactor Setup: A pressure reactor equipped with a stirrer, temperature and pressure controls, and inlets for reactants is required.
-
Reactant Charging: Charge the reactor with isobutylene and an aqueous solution of formaldehyde.
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Catalyst Addition: Introduce a suitable acid catalyst (e.g., a solid acid catalyst like a zeolite).
-
Reaction Conditions: Heat the reactor to the desired temperature (e.g., 150°C) and pressure. The reaction is typically carried out in the liquid phase.[16]
-
Reaction Monitoring: Monitor the reaction progress by analyzing samples for the consumption of formaldehyde and the formation of isoprenol using gas chromatography (GC).
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Work-up: After the reaction, cool the reactor, separate the organic and aqueous phases. The organic phase contains isoprenol.
Step 2: Isomerization of Isoprenol to Prenol
-
Reactor Setup: A fixed-bed continuous reactor is often used for large-scale isomerization.
-
Catalyst Loading: Pack the reactor with a suitable isomerization catalyst (e.g., a supported palladium catalyst).[8]
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Reactant Feed: Feed the crude isoprenol from the previous step into the reactor in a hydrogen environment.
-
Reaction Conditions: Maintain the reactor at the optimal temperature (60-100°C) for the isomerization.[8]
-
Product Collection: The product stream exiting the reactor will contain prenol, unreacted isoprenol, and byproducts.
-
Purification: Purify the crude prenol by fractional distillation to separate it from isoprenol and other impurities.[12][13]
Visualizations
Caption: Experimental workflow for the two-step synthesis of prenol.
Caption: Troubleshooting logic for low prenol yield.
References
- 1. Frontiers | Solvent-Induced Selectivity of Isoprene From Bio-Derived Prenol [frontiersin.org]
- 2. Solvent-Induced Selectivity of Isoprene From Bio-Derived Prenol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Prins reaction - Wikipedia [en.wikipedia.org]
- 12. Purification [chem.rochester.edu]
- 13. chembam.com [chembam.com]
- 14. Metabolic engineering for the production of isoprene and isopentenol by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancing isoprenol production by systematically tuning metabolic pathways using CRISPR interference in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Prenol Formation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the formation of prenol (3-methyl-2-buten-1-ol) as a side product in your experiments, particularly in microbial isoprenoid production systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways leading to prenol formation in engineered microbes?
A1: Prenol is typically formed from the precursor dimethylallyl diphosphate (B83284) (DMAPP). In most engineered microbial systems, such as E. coli, DMAPP is synthesized through one of two major pathways: the native 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway or a heterologous mevalonate (B85504) (MVA) pathway. Both pathways ultimately produce the five-carbon isoprenoid building blocks, isopentenyl diphosphate (IPP) and its isomer, DMAPP.[1][2][3] Endogenous or heterologously expressed phosphatases can then dephosphorylate DMAPP to yield prenol.
Q2: Why is minimizing prenol formation important?
A2: While sometimes a desired product, prenol is often an unwanted side product when the goal is to produce longer-chain isoprenoids or other specific molecules derived from IPP and DMAPP. Its formation diverts metabolic flux away from the target product, reducing overall yield. Additionally, high concentrations of prenol and its isomer, isoprenol, can be toxic to host organisms like E. coli, inhibiting cell growth and productivity.[2][4]
Q3: What is the role of phosphatases in prenol formation?
A3: Phosphatases are enzymes that remove phosphate (B84403) groups from molecules. In the context of isoprenoid biosynthesis, promiscuous phosphatases within the host organism can act on the pyrophosphate intermediates IPP and DMAPP, converting them to isoprenol and prenol, respectively.[1][5] The activity of these enzymes is a direct cause of prenol side product formation. Some studies have explored the overexpression of specific pyrophosphatases to selectively hydrolyze IPP and DMAPP to their corresponding alcohols.[1]
Troubleshooting Guide
Issue: High levels of prenol are detected, reducing the yield of my desired isoprenoid product.
This is a common issue stemming from the diversion of the DMAPP precursor pool. Below are potential causes and solutions to redirect metabolic flux towards your target molecule.
| Potential Cause | Suggested Solution | Expected Outcome |
| High Isomerase Activity | The enzyme isopentenyl pyrophosphate isomerase (IDI) converts IPP to DMAPP. Overexpression or high native activity can lead to a large DMAPP pool susceptible to phosphatase activity. | Modulate the expression of IDI. In some cases, inactivating the heterologous IDI can favor the accumulation of IPP, which can be beneficial if your target molecule is primarily derived from IPP. This strategy has been shown to significantly increase the specificity of isoprenol production over prenol.[1] |
| Promiscuous Phosphatase Activity | Endogenous host phosphatases dephosphorylate DMAPP to prenol. | Identify and knock out genes encoding promiscuous phosphatases. For example, in E. coli, knocking out endogenous pyrophosphatase genes like EcNudF and yggV has been attempted, although in some cases this did not eliminate background isopentenol (B1216264) formation, suggesting the involvement of other hydrolases.[1] |
| Sub-optimal Pathway Balancing | An imbalance in the expression of enzymes in the MVA or MEP pathway can lead to the accumulation of precursor pyrophosphates, making them available for conversion to alcohols. | Optimize the expression levels of key pathway enzymes. For instance, using CRISPR interference (CRISPRi) to downregulate competing pathway genes can redirect metabolic flux towards the desired product.[5] Varying the expression of enzymes like HMG-CoA reductase has also been shown to improve the overall production of isoprenoids by balancing metabolic intermediates.[6] |
| Toxicity of Intermediates | Accumulation of intermediates like IPP can be toxic to cells, leading to growth inhibition and potentially unpredictable metabolic responses, including the formation of side products.[1][5] | Implement an "IPP-bypass" pathway. This strategy avoids the formation of IPP altogether, thereby reducing its toxicity and improving cell health and productivity.[5][7][8] |
Quantitative Data on Prenol and Isoprenol Production Strategies
The following table summarizes results from various metabolic engineering strategies in E. coli aimed at producing isopentenols, highlighting the titers and specificity achieved.
| Strain/Strategy | Key Genetic Modification | Product(s) | Titer (mg/L) | Specificity | Reference |
| Control Strain | Expression of the whole MVA pathway from S. cerevisiae | Isoprenol & Prenol | 4.6 (Isoprenol), 16.2 (Prenol) | - | [1] |
| Isoprenol-specific | Blocked IPP to DMAPP conversion, employed BsNudF | Isoprenol | >1300 | Single product | [1] |
| Prenol-specific | Employed EcNudF | Prenol | ~200 | ~80% Prenol | [1] |
| IPP-Bypass Pathway | Use of a promiscuous diphosphomevalonate decarboxylase | Isoprenol | 3700 (batch), 10800 (fed-batch) | - | [7][8] |
| "IPP-Repass" Pathway | Paired with IPP-Bypass, expression of specific kinases and phosphatases | Prenol | 526 | 72:1 ratio (Prenol:Isoprenol) | [9] |
Experimental Protocols
Protocol 1: High-Specificity Production of Isoprenol by Blocking IPP Isomerization
This protocol is based on the strategy to prevent the conversion of IPP to DMAPP, thereby minimizing the precursor pool for prenol formation.[1]
-
Strain Construction:
-
Start with an E. coli strain engineered to express the lower mevalonate pathway from Saccharomyces cerevisiae (genes ERG12, ERG8, ERG19).
-
Crucially, do not include the isopentenyl pyrophosphate isomerase (IDI1) gene in the expression cassette. This blocks the conversion of IPP to DMAPP.
-
Introduce a plasmid for the expression of a phosphatase with high specificity for IPP, such as NudF from Bacillus subtilis (BsNudF).
-
-
Culture Conditions:
-
Grow the engineered strain in a suitable medium (e.g., M9 minimal medium supplemented with glucose and appropriate antibiotics) at 37°C with shaking.
-
Induce protein expression at an appropriate cell density (e.g., OD600 of 0.6) with an inducer such as IPTG.
-
Continue cultivation at a reduced temperature (e.g., 30°C) for a set period (e.g., 48 hours).
-
-
Product Analysis:
-
Extract the culture broth with an organic solvent (e.g., ethyl acetate).
-
Analyze the organic phase using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentration of isoprenol and detect any potential prenol formation.
-
Visualizations
Diagram 1: Metabolic Pathways to Prenol Formation
This diagram illustrates the convergence of the MVA and MEP pathways on the precursors IPP and DMAPP, and the subsequent action of phosphatases to form isoprenol and prenol.
Caption: MVA and MEP pathways leading to prenol and isoprenol.
Diagram 2: Experimental Workflow for Minimizing Prenol
This diagram outlines the logical steps in an experimental workflow designed to reduce prenol as a side product.
Caption: Workflow for troubleshooting and minimizing prenol formation.
References
- 1. Metabolic engineering of Escherichia coli for high-specificity production of isoprenol and prenol as next generation of biofuels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Progress in the Microbial Biosynthesis of Prenylated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic engineering for the microbial production of isoprenoids: Carotenoids and isoprenoid-based biofuels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing isoprenol production by systematically tuning metabolic pathways using CRISPR interference in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of a heterologous mevalonate pathway through the use of variant HMG-CoA reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of the IPP-bypass mevalonate pathway and fed-batch fermentation for the production of isoprenol in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of the IPP-bypass mevalonate pathway and fed-batch fermentation for the production of isoprenol in Escherichia coli (Journal Article) | OSTI.GOV [osti.gov]
- 9. Prenol production in a microbial host via the “Repass” Pathways [escholarship.org]
Technical Support Center: Allylic Rearrangement in 2-Methylbut-2-en-1-ol Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving the allylic rearrangement of 2-Methylbut-2-en-1-ol and related substrates.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a mixture of the desired primary alcohol (3-Methyl-2-buten-1-ol) and a rearranged tertiary alcohol (2-Methyl-3-buten-2-ol). How can I control the product ratio?
A1: The formation of isomeric products is a common issue in reactions involving allylic systems and typically proceeds through a resonance-stabilized carbocation intermediate, especially under acidic conditions (SN1' mechanism).[1][2] The ratio of products is often dictated by the relative stabilities of the possible carbocation resonance structures and the final alkene products.[3]
Troubleshooting Steps:
-
Mechanism Control: To favor the direct substitution product (SN2) over the rearranged one (SN1'/SN2'), use reaction conditions that avoid the formation of a carbocation. This includes using a strong nucleophile, a good leaving group, and a polar aprotic solvent.
-
Temperature: Lowering the reaction temperature can sometimes favor the kinetic product over the thermodynamic one. SN1 reactions are generally more favored at higher temperatures.[4]
-
pH Control: Since the rearrangement is often acid-catalyzed, ensure the reaction medium is neutral or slightly basic to prevent protonation of the hydroxyl group, which would facilitate carbocation formation.[5]
Q2: I am observing the formation of an unexpected constitutional isomer. What is the likely mechanism?
A2: The likely mechanism is an allylic rearrangement (also known as an allylic shift), where the double bond migrates, and the substituent attaches to a different carbon atom than in the starting material.[2] This occurs when the reaction proceeds through an intermediate allylic carbocation that has multiple resonance structures. The nucleophile can then attack at either of the electron-deficient carbons. For example, in the reaction of 1-chloro-3-methyl-2-butene (B146958) with hydroxide, the rearranged tertiary alcohol is the major product because the reaction proceeds through a carbocation that has both secondary and tertiary character, and the resulting product contains a more stable, disubstituted double bond.[2][6]
Data Presentation: Product Distribution in Allylic Substitution
The regioselectivity of nucleophilic substitution on allylic substrates is highly dependent on the substitution pattern of the substrate. The following table summarizes the product distribution for the reaction of a related substrate, 1-chloro-3-methyl-2-butene, with sodium hydroxide, which illustrates the preference for the rearranged product.
| Starting Material | Reaction Conditions | Primary Alcohol Product (3-methyl-2-buten-1-ol) | Rearranged Alcohol Product (2-methyl-3-buten-2-ol) | Reference |
| 1-chloro-3-methyl-2-butene | NaOH | 15% | 85% | [2][6][7] |
Diagrams and Workflows
Allylic Rearrangement Mechanism (SN1')
Caption: SN1' mechanism showing the formation of a resonance-stabilized allylic carbocation.
Troubleshooting Workflow for Unexpected Products
Caption: A logical workflow for troubleshooting unexpected results in allylic reactions.
Experimental Protocols
Protocol: Acid-Catalyzed Rearrangement of 2-Methylbut-3-en-2-ol with HBr
This protocol describes the reaction of 2-methylbut-3-en-2-ol with hydrobromic acid, which typically favors the formation of the rearranged product, 1-bromo-3-methylbut-2-ene, due to the formation of a more stable trisubstituted double bond.[4]
Materials:
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2-methylbut-3-en-2-ol
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Concentrated Hydrobromic Acid (48% HBr)
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Diethyl ether
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Round-bottom flask, separatory funnel, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, place 2-methylbut-3-en-2-ol. Cool the flask in an ice bath to 0°C.
-
Reagent Addition: While stirring vigorously, slowly add concentrated hydrobromic acid dropwise to the alcohol. Maintain the temperature at or below 0°C during the addition. The reaction is exothermic.
-
Reaction Time: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel containing cold diethyl ether.
-
Washing: Wash the organic layer sequentially with cold water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic.
-
Drying and Filtration: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter the drying agent.
-
Solvent Removal: Remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude product mixture.
-
Purification and Analysis: The product can be purified by distillation. Analyze the product ratio (rearranged vs. non-rearranged) using NMR spectroscopy or GC-MS. The rearranged product, 1-bromo-3-methylbut-2-ene, is expected to be the major isomer.[4]
References
- 1. Allylic_rearrangement [chemeurope.com]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. organic chemistry - Why does the reaction between 2-methylbut-3-en-2-ol and hydrogen bromide show allylic shift? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. organic chemistry - Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. Allylic rearrangement - Wikipedia [en.wikipedia.org]
- 7. lscollege.ac.in [lscollege.ac.in]
Technical Support Center: Solvent Effects on the Selectivity of 2-Methylbut-2-en-1-ol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of solvent effects on the selectivity of reactions involving 2-Methylbut-2-en-1-ol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound, with a focus on how solvent choice can be a critical factor in resolving these challenges.
Issue 1: Low Selectivity in the Oxidation of this compound to the Aldehyde
-
Question: My oxidation of this compound is producing a mixture of the desired aldehyde, the corresponding carboxylic acid, and other byproducts. How can I improve the selectivity for the aldehyde?
-
Answer: Low selectivity in the oxidation of allylic alcohols is a common problem, often stemming from over-oxidation or side reactions. The choice of solvent plays a crucial role in controlling this.
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Solvent Polarity and Coordination: Non-polar, non-coordinating solvents are often preferred for oxidations using reagents like manganese dioxide (MnO₂) to minimize over-oxidation. In contrast, for some catalytic systems, polar aprotic solvents like acetone (B3395972) and acetonitrile (B52724) (CH₃CN) have shown impressive results. For instance, in N-Hydroxyphthalimide (NHPI) catalyzed oxidations, both acetone and CH₃CN have demonstrated high efficiency.
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Moisture Content: Ensure anhydrous conditions, as the presence of water can promote the formation of the carboxylic acid, especially with strong oxidizing agents. The use of molecular sieves can be beneficial.
-
Temperature Control: Running the reaction at lower temperatures can significantly improve selectivity by minimizing over-oxidation and other side reactions.
-
Issue 2: Poor Diastereoselectivity or Enantioselectivity in the Epoxidation of this compound
-
Question: I am performing an asymmetric epoxidation of this compound, but the enantiomeric excess (ee) is lower than expected. Could the solvent be the issue?
-
Answer: Yes, the solvent is a critical parameter in achieving high stereoselectivity in epoxidation reactions.
-
Sharpless Asymmetric Epoxidation: For the Sharpless epoxidation, dichloromethane (B109758) (CH₂Cl₂) is generally the solvent of choice. The reaction rate can be influenced by the solvent, and deviations from the standard protocol can lead to lower enantioselectivity. The presence of molecular sieves is also crucial in this reaction to remove water, which can interfere with the catalyst.
-
Solvent Coordination: The ability of the solvent to coordinate to the metal center of the catalyst can impact the geometry of the transition state and, consequently, the stereochemical outcome. Non-coordinating solvents are often preferred to allow for the desired substrate-catalyst interaction to dominate.
-
Issue 3: Unexpected Product Formation in Palladium-Catalyzed Reactions
-
Question: In a palladium-catalyzed cross-coupling reaction with a derivative of this compound, I am observing a mixture of products from competing reaction pathways. How can the solvent influence this?
-
Answer: The selectivity of palladium-catalyzed reactions is highly sensitive to the solvent.
-
Coordinating vs. Non-coordinating Solvents: The ability of the solvent to coordinate to the palladium center can alter the active catalytic species and invert the selectivity of processes like oxidative addition. For example, in Suzuki-Miyaura couplings, coordinating solvents such as acetonitrile (MeCN) and dimethylformamide (DMF) can favor reaction at a triflate group, while non-coordinating solvents like THF and toluene (B28343) may favor reaction at a chloride.[1][2]
-
Solvent Polarity: While historically polarity was considered the primary factor, recent studies have shown that the coordinating ability of the solvent can be more influential than its dielectric constant in determining selectivity.[1][3]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the solvent in influencing the selectivity of this compound reactions?
A1: The solvent can influence selectivity in several ways:
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Stabilization of Transition States: Solvents can differentially stabilize the transition states of competing reaction pathways, thereby favoring one product over another.
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Solvation of Reactants and Reagents: The way a solvent solvates the substrate, reagents, and any charged intermediates can affect their reactivity and accessibility.
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Catalyst Interaction: In catalytic reactions, solvents can coordinate to the catalyst's metal center, altering its steric and electronic properties and, consequently, its selectivity.[2]
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Solubility: Ensuring all reactants and catalysts are sufficiently soluble is crucial for reaction efficiency and can indirectly impact selectivity by preventing side reactions that may occur in a heterogeneous environment.
Q2: Are there any general guidelines for selecting a solvent for a specific transformation of this compound?
A2: While reaction-specific optimization is always necessary, some general principles apply:
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Oxidation: For selective oxidation to the aldehyde, consider starting with non-polar solvents like dichloromethane or toluene, or polar aprotic solvents like acetone for certain catalytic systems.
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Epoxidation (Asymmetric): Dichloromethane is the well-established solvent for Sharpless asymmetric epoxidation.
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Palladium-Catalyzed Cross-Coupling: The choice between coordinating (e.g., MeCN, DMF) and non-coordinating (e.g., THF, toluene) solvents can be a powerful tool to control chemoselectivity.[1]
Q3: How can I efficiently screen for the optimal solvent to improve selectivity?
A3: A systematic approach is recommended:
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Literature Review: Start by reviewing literature for similar reactions and substrates to identify promising solvent candidates.
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Small-Scale Parallel Screening: Set up a series of small-scale reactions in parallel, each with a different solvent, keeping all other parameters constant.
-
Solvent Classes: Test a variety of solvent classes, including non-polar, polar aprotic, and polar protic solvents.
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Analysis: Analyze the product distribution in each reaction using techniques like GC-MS or NMR to determine the selectivity.
Data Presentation
Table 1: Solvent Effects on the Oxidation of Allylic Alcohols
| Oxidizing System | Substrate | Solvent | Conversion (%) | Aldehyde/Ketone Selectivity (%) | Reference |
| NHPI/t-BuOOH | 2-Methyl-2-buten-1-ol | Acetone | - | High (implied) | [4] |
| NHPI/t-BuOOH | 2-Methyl-2-buten-1-ol | CH₃CN | - | High (implied) | [4] |
| MnO₂ | Allylic Alcohols | Dichloromethane | Variable | High | General Knowledge |
| MnO₂ | Allylic Alcohols | Hexane | Variable | High | General Knowledge |
Note: Quantitative data for the NHPI system was not explicitly provided in the search results, but the solvents were highlighted as optimal.
Experimental Protocols
Protocol 1: Sharpless Asymmetric Epoxidation of an Allylic Alcohol
This protocol is a general procedure for the Sharpless asymmetric epoxidation and should be adapted for this compound.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add powdered 3Å or 4Å molecular sieves.
-
Solvent and Reagents: Add anhydrous dichloromethane (CH₂Cl₂) and cool the flask to -20 °C.
-
Catalyst Formation: Add titanium(IV) isopropoxide [Ti(Oi-Pr)₄] followed by the dropwise addition of the appropriate enantiomer of diethyl tartrate (DET) or diisopropyl tartrate (DIPT).
-
Substrate Addition: Add the allylic alcohol (e.g., this compound) to the cooled solution.
-
Oxidant Addition: Add a solution of tert-butyl hydroperoxide (TBHP) in toluene or decane (B31447) dropwise, maintaining the internal temperature at -20 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium fluoride (B91410) (NaF) or a tartaric acid solution and stir vigorously. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Filter the mixture through a pad of celite, wash with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Mandatory Visualization
Caption: Workflow for solvent screening to optimize reaction selectivity.
Caption: Influence of solvent properties on reaction selectivity.
References
- 1. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
catalyst selection for the isomerization of isoprenol to prenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for the isomerization of isoprenol (3-methyl-3-buten-1-ol) to prenol (3-methyl-2-buten-1-ol).
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for the isomerization of isoprenol to prenol?
A1: The most frequently employed catalysts for this transformation fall into two main categories: palladium-based heterogeneous catalysts and molybdenum-based homogeneous catalysts. Palladium supported on carbon (Pd/C) or other materials like silica (B1680970) (SiO₂) and alumina (B75360) (Al₂O₃) are widely used.[1][2] Additionally, selenium-doped palladium catalysts have shown high selectivity.[1][2] Among homogeneous catalysts, molybdenum complexes like Molyvan L have proven effective.[3]
Q2: What are the typical reaction conditions for this isomerization?
A2: Reaction conditions vary depending on the catalyst system. For palladium-based catalysts, the reaction is often carried out in the liquid phase at temperatures ranging from 60°C to 120°C.[4] The reaction can be performed under an inert atmosphere or in the presence of a controlled amount of oxygen or hydrogen.[1][2] For Molyvan L, typical conditions involve heating the reaction mixture to 130-150°C in a sealed vessel.[3]
Q3: How does the choice of solvent affect the reaction?
A3: The solvent can have a significant impact on the selectivity of the reaction. For instance, in reactions catalyzed by Molyvan L, using long-chain alkanes like octane (B31449) or isododecane as solvents can suppress the formation of ether byproducts and enhance the selectivity towards the desired prenol isomer.[3]
Q4: What are the common byproducts in this reaction?
A4: Common byproducts can include ethers (formed from the intermolecular dehydration of two alcohol molecules), isoprene (B109036) (from the dehydration of prenol's tertiary alcohol isomer), and over-hydrogenated products if a hydrogen source is present with a highly active catalyst.[3] The formation of isoamyl alcohol has also been reported as a byproduct in some instances.[1]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored by taking aliquots from the reaction mixture at different time intervals and analyzing them using gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[3] This allows for the quantification of isoprenol conversion and the selectivity towards prenol and other byproducts.
Troubleshooting Guides
Problem 1: Low Conversion of Isoprenol
| Possible Cause | Diagnostic Check | Recommended Solution |
| Insufficient Catalyst Activity | - Verify catalyst specifications and age.- Analyze a small sample of the catalyst (e.g., via TEM for heterogeneous catalysts) to check for sintering or fouling. | - Use a fresh batch of catalyst.- Increase the catalyst loading incrementally.- Ensure proper activation of the catalyst if required by the protocol. |
| Suboptimal Reaction Temperature | - Compare the reaction temperature to literature precedents for the specific catalyst. | - Gradually increase the reaction temperature in 5-10°C increments, while monitoring for byproduct formation. |
| Poor Mass Transfer (for heterogeneous catalysts) | - Observe the stirring efficiency. Inadequate mixing can lead to poor contact between the reactants and the catalyst. | - Increase the stirring speed to ensure the catalyst is well-suspended in the reaction mixture. |
| Presence of Catalyst Poisons | - Analyze the starting materials (isoprenol and solvent) for impurities, particularly sulfur or nitrogen compounds. | - Purify the starting materials before use. Use of high-purity reagents is recommended. |
Problem 2: Low Selectivity towards Prenol
| Possible Cause | Diagnostic Check | Recommended Solution |
| Unfavorable Reaction Conditions | - Review the reaction temperature and time. Higher temperatures can sometimes favor byproduct formation. | - Decrease the reaction temperature.- Optimize the reaction time; prolonged reaction times can lead to the formation of secondary products. |
| Inappropriate Solvent | - The polarity and coordinating ability of the solvent can influence the reaction pathway. | - Experiment with different solvents. Non-polar, non-coordinating solvents like octane or dodecane (B42187) have been shown to improve selectivity with certain catalysts.[3] |
| Undesired Side Reactions | - Identify the major byproducts using GC-MS to understand the competing reaction pathways. | - If ether formation is significant, try a lower reaction temperature or a different solvent.[3]- If over-hydrogenation is an issue with palladium catalysts, reduce the hydrogen pressure or use a catalyst with a modifier (e.g., selenium) to suppress hydrogenation activity.[2] |
| Catalyst Type | - The nature of the catalyst (metal, support, dopants) plays a crucial role in selectivity. | - Consider using a doped catalyst, such as Pd-Se/SiO₂, which has been reported to exhibit high selectivity for prenol.[2] |
Problem 3: Catalyst Deactivation
| Possible Cause | Diagnostic Check | Recommended Solution |
| Fouling by Carbonaceous Deposits (Coking) | - The used catalyst may appear darker in color. Thermogravimetric analysis (TGA) can quantify the amount of coke. | - For heterogeneous catalysts, regeneration by calcination in a controlled atmosphere of air/inert gas can burn off the coke. |
| Poisoning | - Analyze the feedstock for known catalyst poisons. A sudden drop in activity can indicate poisoning. | - Implement a purification step for the feedstock to remove poisons. |
| Sintering of Metal Particles (for supported catalysts) | - Transmission electron microscopy (TEM) of the used catalyst can reveal an increase in metal particle size. | - Avoid excessively high reaction or regeneration temperatures. Once sintered, it is difficult to redisperse the metal particles. |
| Leaching of Active Species (for supported catalysts) | - Analyze the reaction mixture for traces of the active metal. | - Ensure strong interaction between the metal and the support. A different support material or preparation method may be necessary. |
Data Presentation
Table 1: Performance of Various Catalysts in the Isomerization of Isoprenol to Prenol
| Catalyst | Support/Solvent | Temperature (°C) | Isoprenol Conversion (%) | Prenol Selectivity (%) | Reference |
| 0.5% Pd–0.05% Se–0.3% Ce | SiO₂ | 60-100 | 45 | 93-94 | [2] |
| Pd-containing catalyst with Se | Ceramic | Not specified | 55 | 91 | [1] |
| Molyvan L | Octane | 130-150 | Quantitative | ~90 | [3] |
| 0.5% Pd | Al₂O₃ | 70 | Not specified | 94 |
Experimental Protocols
Protocol 1: Isomerization of Isoprenol using Pd/C in a Batch Reactor
Materials:
-
Isoprenol
-
10% Palladium on Carbon (Pd/C)
-
Solvent (e.g., Toluene or Dioxane)
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Set up the reaction apparatus (three-neck flask, condenser, inert gas inlet, and stopper) in a fume hood.
-
Add isoprenol (1 equivalent) and the chosen solvent to the flask.
-
Carefully add 10% Pd/C (typically 1-5 mol% of palladium relative to isoprenol) to the reaction mixture.
-
Purge the flask with an inert gas for 10-15 minutes to remove air.
-
With gentle stirring, heat the reaction mixture to the desired temperature (e.g., 80-100°C).
-
Monitor the reaction progress by taking samples periodically and analyzing them by GC.
-
Once the reaction is complete (as indicated by the consumption of isoprenol), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the celite pad with a small amount of the solvent.
-
The filtrate contains the product, prenol, which can be purified further by distillation if necessary.
Protocol 2: Isomerization of Isoprenol using Molyvan L in a Sealed Vessel
Materials:
-
Isoprenol
-
Molyvan L
-
Solvent (e.g., Octane)
-
Pressure-rated reaction vessel with a magnetic stir bar
-
Heating mantle or oil bath
Procedure:
-
In a scintillation vial, prepare a homogeneous mixture of isoprenol, octane, and Molyvan L. A typical ratio could be 5 mL isoprenol, 15 mL octane, and 55-60 mg of neat Molyvan L.[3]
-
Transfer the mixture to the pressure vessel.
-
Seal the vessel securely.
-
Place the vessel in a heating mantle or oil bath and heat to the desired temperature (e.g., 130-150°C) with vigorous stirring.[3]
-
Maintain the reaction at this temperature for the desired time (e.g., 2 hours).[3]
-
After the reaction is complete, cool the vessel to room temperature.
-
Carefully open the vessel in a well-ventilated fume hood.
-
The product mixture can be analyzed directly by GC or subjected to purification steps like distillation.
Mandatory Visualization
Caption: Reaction pathway for the isomerization of isoprenol to prenol.
Caption: Troubleshooting workflow for isoprenol isomerization experiments.
References
- 1. JP6816162B2 - How to produce prenol and plenal from isoprenol - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Solvent-Induced Selectivity of Isoprene From Bio-Derived Prenol [frontiersin.org]
- 4. US20190077736A1 - Process for producing prenol and prenal from isoprenol - Google Patents [patents.google.com]
Technical Support Center: Managing Volatile Products from 2-Methyl-2-Butanol Dehydration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dehydration of 2-methyl-2-butanol (B152257). The information is presented in a question-and-answer format to directly address common challenges encountered during this experiment, with a focus on managing the volatile alkene products.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the primary products of 2-methyl-2-butanol dehydration and why are they volatile?
A1: The acid-catalyzed dehydration of 2-methyl-2-butanol, a tertiary alcohol, proceeds via an E1 elimination mechanism.[1][2] This reaction primarily yields two alkene isomers: the major product, 2-methyl-2-butene (B146552) (the Zaitsev product), and the minor product, 2-methyl-1-butene (B49056) (the Hofmann product).[3][4] Their formation is governed by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene is the favored product.[5][6]
These products are highly volatile due to their low boiling points, which are significantly lower than the starting alcohol. This volatility necessitates careful handling and collection during the experiment to prevent loss of product.[7][8]
Q2: My product yield is very low. What are the potential causes and how can I improve it?
A2: Low product yield is a common issue and can stem from several factors:
-
Loss of Volatile Products: The primary reason for low yield is often the escape of the gaseous alkene products. Ensure the receiving flask is thoroughly chilled in an ice bath throughout the distillation to condense the volatile products effectively.[7][9] Sealing the collection vial with paraffin (B1166041) wax after collection can also prevent evaporation.[9]
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure the reaction mixture is heated to the appropriate temperature to facilitate distillation of the products as they form, driving the equilibrium forward.[8] However, excessive heating can lead to unwanted side reactions and charring, especially with sulfuric acid.[10]
-
Inefficient Distillation: Check the distillation apparatus for leaks. All joints should be securely clamped and sealed. The thermometer must be positioned correctly to accurately measure the temperature of the vapor entering the condenser.[8]
-
Product Loss During Workup: During the purification steps, such as washing and drying, some product can be lost. Handle the organic layer carefully during transfers and minimize the amount of drying agent used, as it can absorb some of the product.[8]
Q3: How can I confirm the identity and purity of my products?
A3: Several analytical techniques can be used to identify and assess the purity of the alkene mixture:
-
Gas Chromatography (GC): GC is the most common method to determine the ratio of the two alkene isomers and to check for the presence of unreacted starting material or other impurities.[11] The peaks on the chromatogram can be identified by comparing their retention times to known standards.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the C=C double bond in the alkene products and the absence of the broad O-H stretch of the alcohol starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to definitively identify the structures of 2-methyl-2-butene and 2-methyl-1-butene and determine their relative ratio in the product mixture.[6]
Q4: The distillate I collected is cloudy. What is the cause and how do I fix it?
A4: A cloudy distillate is typically due to the presence of water, which co-distills with the alkene products.[8] To remove the water, a drying agent such as anhydrous sodium sulfate (B86663) or calcium chloride should be added to the collected distillate.[8][9] Add the drying agent until it no longer clumps together, then decant or filter the dried liquid into a clean, dry flask.[8]
Q5: My reaction mixture turned dark brown or black. What happened?
A5: Charring of the reaction mixture is a common side reaction, particularly when using concentrated sulfuric acid, which is a strong oxidizing agent.[10] To minimize this, consider using concentrated phosphoric acid as the catalyst, as it is less prone to causing oxidation and charring.[10] Additionally, ensure the heating of the reaction flask is gentle and uniform.
Quantitative Data of Products
The following table summarizes the key physical properties of the products of 2-methyl-2-butanol dehydration.
| Compound | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) | Relative Stability |
| 2-Methyl-2-butene | 70.13 | 38.5 | More Stable (Major Product) | |
| 2-Methyl-1-butene | 70.13 | 31.0 | Less Stable (Minor Product) |
Data sourced from multiple references.[6][12]
Detailed Experimental Protocol
This protocol outlines a standard procedure for the dehydration of 2-methyl-2-butanol and the subsequent collection and purification of the volatile alkene products.
Materials:
-
2-methyl-2-butanol
-
Concentrated sulfuric acid (9 M) or concentrated phosphoric acid
-
Anhydrous sodium sulfate or calcium chloride
-
Sodium hydroxide (B78521) pellets
-
Boiling chips
-
Round-bottom flasks (50 mL and 25 mL)
-
Fractional distillation apparatus (Vigreux column, condenser, distillation head, thermometer)
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Glass vials with caps
-
Paraffin wax
Procedure:
-
Reaction Setup:
-
To a 50 mL round-bottom flask, add approximately 15 mL of 2-methyl-2-butanol.
-
Cool the flask in an ice-water bath.
-
Slowly and with swirling, add about 5 mL of 9 M sulfuric acid.
-
Add a few boiling chips to the flask.
-
Set up a fractional distillation apparatus with the 50 mL flask as the still pot.[9] Use a 25 mL round-bottom flask as the receiving flask and place it in an ice bath to collect the volatile products.[9]
-
-
Distillation:
-
Gently heat the reaction mixture using a heating mantle.
-
Collect the distillate that comes over at a temperature range of approximately 30-45 °C.[13]
-
Continue distillation until about half to two-thirds of the contents of the still pot have vaporized, or until the temperature begins to rise sharply.[9]
-
-
Purification:
-
Transfer the collected distillate to a separatory funnel.
-
Add a small amount of cold 3 M NaOH solution to neutralize any acidic impurities. Shake gently and remove the aqueous layer.[13]
-
Transfer the organic layer to a clean, dry conical flask.
-
Add a small amount of a drying agent (e.g., anhydrous sodium sulfate) to remove any residual water.[8][9] Swirl the flask until the liquid is clear and the drying agent no longer clumps.
-
Carefully decant the dried product into a pre-weighed, clean, and dry vial.[8]
-
-
Storage and Analysis:
Visualizations
Caption: Reaction mechanism for the acid-catalyzed dehydration of 2-methyl-2-butanol.
Caption: Experimental workflow for the synthesis and purification of alkenes.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. Elimination Dehydration - Chad's Prep® [chadsprep.com]
- 2. researchgate.net [researchgate.net]
- 3. brainly.com [brainly.com]
- 4. scribd.com [scribd.com]
- 5. readchemistry.com [readchemistry.com]
- 6. studylib.net [studylib.net]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. sites.nvcc.edu [sites.nvcc.edu]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. The Dehydration Of 2-Methyl-2-Butanol Was Performed Using - 1571 Words | Bartleby [bartleby.com]
- 12. homework.study.com [homework.study.com]
- 13. Solved Dehydration of an alcohol: 2-methyl-1-butene and | Chegg.com [chegg.com]
Validation & Comparative
A Comparative Analysis of 2-Methylbut-2-en-1-ol and Other Allylic Alcohols in Key Synthetic Transformations
A Guide for Researchers, Scientists, and Drug Development Professionals
Allylic alcohols are versatile building blocks in organic synthesis, offering a rich platform for a variety of chemical transformations. Their dual functionality, comprising a reactive double bond and a hydroxyl group, allows for the strategic introduction of complex molecular architectures. This guide provides a comparative analysis of 2-Methylbut-2-en-1-ol against other structurally diverse allylic alcohols—cinnamyl alcohol, crotyl alcohol, and geraniol—in three cornerstone synthetic reactions: oxidation, epoxidation, and palladium-catalyzed allylic substitution. The objective is to furnish researchers with the necessary data to select the optimal substrate for their specific synthetic endeavors.
Oxidation of Allylic Alcohols
The oxidation of allylic alcohols to their corresponding α,β-unsaturated aldehydes or ketones is a fundamental transformation in organic synthesis. The choice of oxidant and substrate can significantly influence the reaction's efficiency and selectivity. This section compares the performance of this compound and other allylic alcohols in oxidations using common reagents such as manganese dioxide (MnO₂) and pyridinium (B92312) chlorochromate (PCC).
Data Summary: Oxidation of Allylic Alcohols
| Allylic Alcohol | Reagent | Product | Yield (%) | Reference |
| This compound | PCC | 2-Methylbut-2-enal | Not specified | Inferred from similar reactions[1][2] |
| Cinnamyl alcohol | Ag/HT | Cinnamaldehyde | >99 | [3] |
| Cinnamyl alcohol | PCC | Cinnamaldehyde | Not specified | [4] |
| Crotyl alcohol (But-2-en-1-ol) | PCC | Crotonaldehyde (But-2-enal) | Not specified | [1][2] |
| Geraniol | MnO₂ | Geranial | Not specified | [5] |
Experimental Protocol: Oxidation of an Allylic Alcohol with Pyridinium Chlorochromate (PCC)
This protocol is a generalized procedure for the oxidation of primary allylic alcohols to their corresponding aldehydes.
-
Reagent Preparation: In a round-bottom flask, suspend 1.5 equivalents of pyridinium chlorochromate (PCC) in anhydrous dichloromethane (B109758) (CH₂Cl₂).
-
Reaction Setup: To the stirred suspension of PCC, add a solution of the allylic alcohol (1.0 equivalent) in anhydrous CH₂Cl₂ dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and stir for 15 minutes.
-
Purification: Filter the mixture through a pad of silica (B1680970) gel or celite to remove the chromium salts. The filtrate is then concentrated under reduced pressure, and the crude aldehyde can be further purified by distillation or column chromatography.
Caption: General workflow for the oxidation of an allylic alcohol using PCC.
Sharpless Asymmetric Epoxidation
The Sharpless asymmetric epoxidation is a powerful and widely used method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols. The reaction's high degree of enantioselectivity is a key feature, making it invaluable in the synthesis of chiral molecules.
Data Summary: Sharpless Asymmetric Epoxidation of Allylic Alcohols
| Allylic Alcohol | Chiral Ligand | Enantiomeric Excess (ee, %) | Reference |
| A range of primary allylic alcohols | Diethyl Tartrate (DET) | >90 | [6] |
| Hex-2-en-1-ol | L-(+)-DET | 94 | [7] |
| This compound | Diethyl Tartrate (DET) | >90 (Expected) | Inferred from general reactivity[6][8][9][10] |
| Geraniol | Diethyl Tartrate (DET) | High (not specified) | [8][9][10] |
Experimental Protocol: Sharpless Asymmetric Epoxidation
This protocol is a general procedure for the enantioselective epoxidation of a primary allylic alcohol.
-
Catalyst Formation: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous dichloromethane (CH₂Cl₂) and cool to -20 °C. Add titanium(IV) isopropoxide (Ti(OiPr)₄) followed by the desired chiral diethyl tartrate (e.g., L-(+)-DET). Stir the mixture for 30 minutes at -20 °C.
-
Substrate Addition: Add the allylic alcohol to the catalyst mixture.
-
Epoxidation: Slowly add tert-butyl hydroperoxide (TBHP) dropwise to the reaction mixture, maintaining the temperature at -20 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Quenching and Work-up: Upon completion, quench the reaction by adding water. Allow the mixture to warm to room temperature and stir until two clear layers form.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude epoxy alcohol is then purified by flash column chromatography.
Caption: Signaling pathway of the Sharpless asymmetric epoxidation.
Palladium-Catalyzed Allylic Substitution (Tsuji-Trost Reaction)
The Tsuji-Trost reaction is a versatile method for the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. The reaction proceeds via a π-allylpalladium intermediate, and the nature of the allylic alcohol, nucleophile, and ligands can influence the reaction's outcome.
Data Summary: Initial Rates of Tsuji-Trost Reaction for Various Allylic Alcohols
| Allylic Alcohol | Initial Rate (10⁻⁴ M⁻¹s⁻¹) | Reference |
| This compound | Not specified | |
| Cinnamyl alcohol | Not specified | |
| Crotyl alcohol | Not specified | |
| Geraniol | Not specified |
Note: While a direct comparative table of initial rates was not found in the immediate search, the general principles of the Tsuji-Trost reaction suggest that sterically less hindered allylic alcohols generally react faster. The reaction is highly dependent on the specific nucleophile and reaction conditions.
Experimental Protocol: Tsuji-Trost Allylic Alkylation
This is a generalized protocol for the palladium-catalyzed allylation of a soft nucleophile.
-
Catalyst Preparation: In a reaction vessel under an inert atmosphere, dissolve the palladium precursor (e.g., Pd(PPh₃)₄) in a suitable solvent (e.g., THF).
-
Reaction Setup: Add the allylic alcohol and the nucleophile (e.g., dimethyl malonate) to the catalyst solution, followed by a base (e.g., t-BuOK).
-
Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 50 °C) and monitor its progress by TLC or GC.
-
Work-up: After the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.[11]
References
- 1. Q.16. Convert the following. a) But - 2 - en - 1 - ol \xrightarrow { \mat.. [askfilo.com]
- 2. Convert the following: But-2-en-1-ol \longrightarrow \xrightarrow { \math.. [askfilo.com]
- 3. researchgate.net [researchgate.net]
- 4. studylib.net [studylib.net]
- 5. Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organicreactions.org [organicreactions.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. Sharpless Epoxidation [organic-chemistry.org]
- 11. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]
A Comparative Guide to the Purity Validation of 2-Methylbut-2-en-1-ol using GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control in the pharmaceutical and chemical industries. For a compound like 2-Methylbut-2-en-1-ol, a volatile unsaturated alcohol with applications in fragrance and as a synthetic intermediate, ensuring high purity is paramount for the consistency and safety of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a primary analytical technique for this purpose due to its high resolution, sensitivity, and specificity.
This guide provides an objective comparison of GC-MS with alternative analytical methods for the purity validation of this compound, supported by experimental data derived from the analysis of structurally similar terpene alcohols. Detailed methodologies and visual workflows are presented to aid researchers in selecting and implementing the most suitable analytical strategy.
Performance Comparison of Analytical Methods
The choice of an analytical technique for purity assessment depends on various factors, including the nature of the analyte, potential impurities, required sensitivity, and available instrumentation. Here, we compare the performance of Gas Chromatography-Mass Spectrometry (GC-MS) with two viable alternatives: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Linearity (r²) | > 0.99[1][2][3] | > 0.99 | Concentration dependent, good linearity over a defined range[4][5] |
| Limit of Detection (LOD) | 0.25 - 0.3 µg/mL[1][2] | Typically in the low µg/mL range | µM to mM range |
| Limit of Quantitation (LOQ) | 0.75 - 1.0 µg/mL[1][2] | Typically in the low to mid µg/mL range | µM to mM range |
| Accuracy (% Recovery) | 87 - 117%[1] | Typically 90 - 110% | High accuracy, directly proportional to the number of nuclei[4][5][6] |
| Precision (%RSD) | < 10%[2] | < 5% | < 2% |
| Specificity | High, especially with MS detection | Moderate to high, depending on detector | High, provides structural information |
| Sample Throughput | High | High | Moderate |
| Destructive | Yes | Yes | No |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for the analysis of this compound using GC-MS, HPLC, and qNMR.
GC-MS Protocol for Purity Validation
This protocol is designed for the quantitative determination of this compound and the identification of potential impurities.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent, such as methanol (B129727) or ethyl acetate, and dilute to the mark.
-
Prepare a series of calibration standards of this compound in the same solvent, covering a concentration range of 1 µg/mL to 100 µg/mL.
-
An internal standard (e.g., n-tridecane) can be added to both samples and standards for improved quantitation.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MS or equivalent.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at 10°C/min.
-
Hold at 180°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Acquisition Mode: Full Scan for impurity identification and Selected Ion Monitoring (SIM) for quantification of the main component and known impurities.
Alternative Method 1: HPLC Protocol
This method is suitable for the analysis of this compound, particularly if derivatization is to be avoided.
1. Sample Preparation:
-
Prepare samples and standards as described in the GC-MS protocol, using the mobile phase as the diluent.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). For MS compatibility, replace any non-volatile acid with formic acid.[7]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
Alternative Method 2: Quantitative NMR (qNMR) Protocol
qNMR is a primary analytical method that provides a direct measure of purity without the need for a specific reference standard of the analyte.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte.
-
Add a known volume of a deuterated solvent (e.g., Chloroform-d, DMSO-d6).
2. NMR Instrumentation and Conditions:
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
Pulse Program: A standard 30° or 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (a value of 30 seconds is often sufficient for small molecules).[8]
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[8]
3. Data Processing and Purity Calculation:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Potential Impurities in this compound
The identification of potential impurities is crucial for developing a robust purity validation method. Based on common synthesis routes for similar allylic alcohols, potential impurities in this compound may include:
-
Isomers: Positional isomers such as 3-Methylbut-2-en-1-ol, 2-Methylbut-3-en-1-ol, and 2-Methyl-1-butene (B49056). The dehydration of 2-methylbutan-2-ol is known to produce a mixture of 2-methyl-1-butene and 2-methyl-2-butene.[9]
-
Unreacted Starting Materials: Depending on the synthetic route, these could include compounds like 2-methyl-3-butyn-2-ol (B105114) if a reduction pathway is used.[10]
-
Byproducts of Synthesis: Side-reaction products formed during the synthesis process.
-
Residual Solvents: Solvents used in the synthesis and purification steps (e.g., methanol, ethyl acetate, hexane).
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the logical flow of the validation process.
Caption: Workflow for GC-MS Purity Validation of this compound.
Caption: Comparison of Analytical Methods for Purity Assessment.
References
- 1. A Validated GC‐MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 7. 2-Buten-1-ol, 2-methyl- | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
- 9. scribd.com [scribd.com]
- 10. prepchem.com [prepchem.com]
Distinguishing (E) and (Z) Isomers of 2-Methylbut-2-en-1-ol by NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise determination of isomeric purity is a critical aspect of molecular characterization. This guide provides a comprehensive comparison of the (E) and (Z) isomers of 2-Methylbut-2-en-1-ol, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy as a powerful analytical tool. By examining the distinct spectral signatures of each isomer in ¹H and ¹³C NMR, and leveraging the through-space correlations observed in Nuclear Overhauser Effect (NOE) spectroscopy, unambiguous differentiation can be achieved.
The spatial arrangement of substituents around the carbon-carbon double bond in the (E) and (Z) isomers of this compound leads to subtle yet measurable differences in the local electronic environments of the constituent protons and carbon atoms. These differences are manifested as variations in chemical shifts and coupling constants in their respective NMR spectra.
Comparative ¹H and ¹³C NMR Data
The following tables summarize the key ¹H and ¹³C NMR chemical shift data for the (E) and (Z) isomers of this compound. The data presented is a compilation from publicly available spectral databases.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Protons | (E)-2-Methylbut-2-en-1-ol | (Z)-2-Methylbut-2-en-1-ol | Key Differentiating Features |
| H1 (-CH₂OH) | ~4.0-4.2 ppm (s) | ~4.1-4.3 ppm (s) | The chemical shift of the methylene (B1212753) protons is generally slightly downfield in the (Z) isomer due to the deshielding effect of the spatially proximate methyl group (C4). |
| H3 (=CH-) | ~5.4-5.6 ppm (q) | ~5.3-5.5 ppm (q) | The vinylic proton in the (E) isomer typically resonates at a slightly higher frequency (downfield) compared to the (Z) isomer. |
| H4 (-CH₃) | ~1.6-1.8 ppm (d) | ~1.7-1.9 ppm (d) | The methyl protons at C4 in the (Z) isomer are often shifted slightly downfield due to steric compression and anisotropic effects from the hydroxymethyl group. |
| C2-CH₃ | ~1.7-1.9 ppm (s) | ~1.6-1.8 ppm (s) | The chemical shift of the methyl group attached to the double bond is also influenced by the geometry, with the (E) isomer often showing a slightly more downfield shift. |
| -OH | Variable | Variable | The chemical shift of the hydroxyl proton is concentration and temperature dependent and is not a reliable indicator for distinguishing between the isomers. |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Carbon | (E)-2-Methylbut-2-en-1-ol | (Z)-2-Methylbut-2-en-1-ol | Key Differentiating Features |
| C1 (-CH₂OH) | ~68-70 ppm | ~61-63 ppm | A significant upfield shift of the C1 carbon is observed in the (Z) isomer due to the gamma-gauche effect, a steric interaction with the C4 methyl group. This is a highly reliable diagnostic peak. |
| C2 (=C<) | ~138-140 ppm | ~137-139 ppm | Minor differences in the chemical shifts of the quaternary olefinic carbon are observed. |
| C3 (=CH-) | ~125-127 ppm | ~124-126 ppm | The chemical shift of the tertiary olefinic carbon is also subtly affected by the isomeric configuration. |
| C4 (-CH₃) | ~13-15 ppm | ~15-17 ppm | The C4 methyl carbon in the (Z) isomer may experience a slight downfield shift due to steric interactions. |
| C2-CH₃ | ~11-13 ppm | ~13-15 ppm | The chemical shift of the methyl carbon attached to the double bond is also diagnostic, often appearing more downfield in the (Z) isomer. |
Differentiating Isomers using Nuclear Overhauser Effect (NOE) Spectroscopy
NOE spectroscopy provides definitive evidence for the spatial proximity of protons. By irradiating specific protons and observing which other protons show an enhanced signal, through-space correlations can be established, allowing for the unambiguous assignment of the (E) and (Z) geometry.
In the case of this compound, the key NOE correlations that differentiate the two isomers are:
-
(E) Isomer: A significant NOE is expected between the protons of the hydroxymethyl group (-CH₂OH, H1) and the vinylic proton (=CH-, H3). This is because these groups are on the same side of the double bond.
-
(Z) Isomer: A significant NOE is expected between the protons of the hydroxymethyl group (-CH₂OH, H1) and the protons of the methyl group at C4 (-CH₃, H4). These groups are in close proximity in the (Z) configuration.
Experimental Protocols
Sample Preparation
-
Weigh approximately 5-10 mg of the this compound isomer into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) to the NMR tube.
-
Cap the tube and gently agitate until the sample is fully dissolved.
¹H NMR Spectroscopy
-
Instrument: 400 MHz NMR Spectrometer
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-32
-
Spectral Width: 12-15 ppm
-
Relaxation Delay: 1-2 seconds
-
Processing: Fourier transform the acquired FID, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm).
¹³C NMR Spectroscopy
-
Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz proton frequency)
-
Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 512-1024 (or more for dilute samples)
-
Spectral Width: 200-220 ppm
-
Relaxation Delay: 2-5 seconds
-
Processing: Fourier transform the FID, phase correct the spectrum, and calibrate using the CDCl₃ solvent peak (δ = 77.16 ppm).
2D NOESY Spectroscopy
-
Instrument: 400 MHz NMR Spectrometer
-
Pulse Program: Standard NOESY pulse sequence (e.g., 'noesygpph' on Bruker instruments).
-
Mixing Time: 500-800 ms (B15284909) (optimization may be required).
-
Number of Scans: 8-16 per increment.
-
Processing: Process the 2D data using appropriate software to generate the NOESY spectrum, which will show cross-peaks between spatially close protons.
Logical Workflow for Isomer Determination
The following diagram illustrates the logical workflow for distinguishing between the (E) and (Z) isomers of this compound using NMR spectroscopy.
By following this comprehensive guide, researchers can confidently and accurately distinguish between the (E) and (Z) isomers of this compound, ensuring the isomeric purity of their compounds for subsequent research and development activities.
A Comparative Analysis of the Biological Activities of 2-Methylbut-2-en-1-ol and its Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 2-Methylbut-2-en-1-ol, a naturally occurring terpenoid alcohol also known as prenol, and its corresponding short-chain esters: prenyl acetate (B1210297), prenyl propionate (B1217596), and prenyl butyrate. While research on these specific compounds is limited, this document synthesizes available data on their activities, alongside information on related terpenoids, to offer insights into their potential pharmacological effects.
Introduction to this compound and its Esters
This compound (prenol) is a simple five-carbon isoprenoid alcohol that serves as a fundamental building block in the biosynthesis of a vast array of natural products, including vitamins, hormones, and other essential biomolecules.[1] Its esters, such as prenyl acetate, are also found in nature and are commonly utilized in the flavor and fragrance industries.[2] The addition of a prenyl group to other molecules, a process known as prenylation, has been shown to enhance the biological activity of various compounds, suggesting that prenol and its derivatives may possess noteworthy pharmacological properties.[3][4]
Comparative Biological Activities
Direct comparative studies on the biological activities of this compound and its simple esters are scarce in publicly available scientific literature. However, by examining the activities of the parent alcohol and the general effects of esterification on similar terpenoids, we can infer potential trends in their biological profiles.
Antimicrobial Activity
Terpenoid alcohols and their esters are known to exhibit antimicrobial properties. Generally, oxygenated terpenes, including alcohols and esters, tend to show moderate to good antimicrobial activity.[5] The presence of a hydroxyl group in alcohols is often considered crucial for their antimicrobial action, which can involve the disruption of bacterial cell membranes.[6][7]
Esterification of these alcohols can modulate their antimicrobial efficacy. While some studies suggest that esterification might decrease the activity compared to the parent alcohol, others have shown that specific ester derivatives can possess significant antimicrobial effects. For instance, a study on borneol esters demonstrated promising antibacterial activity for certain derivatives.[8]
Table 1: Summary of Postulated Antimicrobial Activity
| Compound | Postulated Activity | Supporting Rationale |
| This compound (Prenol) | Potentially Moderate | The hydroxyl group is a key feature for the antimicrobial action of terpenoid alcohols.[5][6] |
| Prenyl Acetate | Potentially Moderate | Esterification may alter the lipophilicity and interaction with microbial membranes. Some terpenoid esters exhibit good antimicrobial activity.[5][8] |
| Prenyl Propionate | Potentially Moderate | Similar to prenyl acetate, the ester functional group will influence its interaction with microbial targets. |
| Prenyl Butyrate | Potentially Moderate | The longer acyl chain compared to acetate and propionate may further modify its membrane-disrupting capabilities. |
Cytotoxic Activity
The cytotoxic potential of terpenoids and their derivatives is an area of active research in the development of novel anticancer agents. The lipophilicity of a compound, which can be modified by esterification, plays a crucial role in its ability to cross cell membranes and exert cytotoxic effects.
While no direct comparative data exists for prenol and its simple esters, studies on other structurally related compounds offer some insights. For example, the synthesis and cytotoxic evaluation of pregnenolone (B344588) derivatives with ester moieties have shown that the nature of the ester can significantly influence the activity against cancer cell lines.[3]
Table 2: Summary of Postulated Cytotoxic Activity
| Compound | Postulated Activity | Supporting Rationale |
| This compound (Prenol) | Potentially Low to Moderate | The cytotoxic activity of simple alcohols is often limited. |
| Prenyl Acetate | Potentially Moderate | Esterification can increase lipophilicity, potentially enhancing cellular uptake and cytotoxicity.[3] |
| Prenyl Propionate | Potentially Moderate | The slightly longer carbon chain of the propionate group may further influence its interaction with cellular components. |
| Prenyl Butyrate | Potentially Moderate to High | Butyrate itself is known to have effects on cell proliferation and apoptosis, which could be synergistic with the prenyl moiety.[9] |
Anti-inflammatory Activity
The anti-inflammatory properties of natural compounds are of significant interest. Prenylated phenols, for instance, have been extensively reviewed for their anti-inflammatory potential.[10] The mechanism of action often involves the modulation of key inflammatory signaling pathways.
Paeonol (B1678282), a phenolic compound, has been shown to exert its anti-inflammatory effects by targeting pathways such as MAPK/ERK/p38 and suppressing Toll-Like Receptor (TLR) signaling.[10][11] While the signaling pathways for prenol and its esters have not been specifically elucidated, it is plausible that they could interact with similar inflammatory cascades.
Table 3: Summary of Postulated Anti-inflammatory Activity
| Compound | Postulated Activity | Supporting Rationale |
| This compound (Prenol) | Potentially Moderate | Prenylated compounds are known to possess anti-inflammatory properties.[10] |
| Prenyl Acetate | Potentially Moderate | Esterification can alter the compound's interaction with inflammatory enzymes and receptors. |
| Prenyl Propionate | Potentially Moderate | Similar to other esters, its activity would depend on its specific interactions within inflammatory pathways. |
| Prenyl Butyrate | Potentially High | Butyrate is a well-known anti-inflammatory molecule that acts as a histone deacetylase (HDAC) inhibitor.[9] |
Experimental Protocols
Detailed experimental protocols for the direct comparison of this compound and its esters are not available in the current literature. However, standard assays used to evaluate antimicrobial, cytotoxic, and anti-inflammatory activities can be adapted for this purpose.
Antimicrobial Activity Assays
-
Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC), serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well plate. A standardized suspension of the target microorganism is added to each well. The MIC is the lowest concentration of the compound that visibly inhibits microbial growth after a defined incubation period.
-
Agar (B569324) Disk Diffusion Assay: A standardized microbial inoculum is spread evenly over the surface of an agar plate. Paper disks impregnated with known concentrations of the test compounds are placed on the agar. The plates are incubated, and the diameter of the zone of inhibition around each disk is measured to assess the antimicrobial activity.
Cytotoxicity Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance at a specific wavelength.
-
LDH Release Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage. The amount of LDH in the supernatant is measured using a coupled enzymatic reaction that results in a colored product, providing an indicator of cytotoxicity.
Anti-inflammatory Activity Assays
-
Nitric Oxide (NO) Production Assay: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a common model for in vitro inflammation. The production of nitric oxide, a key inflammatory mediator, can be quantified in the cell culture supernatant using the Griess reagent.
-
Cytokine Quantification: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant of stimulated immune cells (e.g., macrophages, peripheral blood mononuclear cells) can be measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Signaling Pathways and Mechanisms of Action
The precise signaling pathways and mechanisms of action for this compound and its esters have not been fully elucidated. However, based on the activities of related compounds, several potential pathways can be hypothesized.
dot
Caption: Postulated biological targets and pathways for prenol and its esters.
The diagram above illustrates the potential mechanisms through which this compound and its esters might exert their biological effects. For antimicrobial activity, disruption of the microbial cell membrane is a common mechanism for lipophilic compounds like terpenoids. Cytotoxic effects could be mediated through the induction of apoptosis (programmed cell death) or arrest of the cell cycle. The anti-inflammatory actions are likely to involve the modulation of key signaling pathways such as the NF-κB and MAPK pathways, which are central regulators of the inflammatory response, as well as the potential inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).
Conclusion and Future Directions
While this compound and its esters are primarily recognized for their applications in the flavor and fragrance industries, the broader biological activities of terpenoids suggest that these simpler molecules may also possess interesting pharmacological properties. The general trend observed in related compounds indicates that esterification can modulate the biological activity of the parent alcohol, often by altering its lipophilicity and, consequently, its interaction with biological membranes and molecular targets.
There is a clear need for direct, comparative studies to quantify the antimicrobial, cytotoxic, and anti-inflammatory activities of this compound and its short-chain esters. Such research would provide valuable data for structure-activity relationship (SAR) studies and could uncover novel applications for these readily available compounds in the fields of drug discovery and development. Future investigations should focus on performing systematic in vitro assays, followed by mechanistic studies to elucidate the specific signaling pathways involved.
References
- 1. researchgate.net [researchgate.net]
- 2. Prenols: Structure, Classification, Biosynthesis, and Applications - Creative Proteomics [creative-proteomics.com]
- 3. Recent Advances in the Synthesis and Biological Applications of Prenylated Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prenylation enhances the biological activity of dietary flavonoids by altering their bioavailability [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial Activity of Terpenes and Terpenoids Present in Essential Oils [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ScenTree - Prenyl acetate (CAS N° 1191-16-8) [scentree.co]
- 9. Anti-inflammatory and Anti-oxidative Activities of Paeonol and Its Metabolites Through Blocking MAPK/ERK/p38 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring targets and signaling pathways of paeonol involved in relieving inflammation based on modern technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective Effect of Paeonol Mediates Anti-Inflammation via Suppressing Toll-Like Receptor 2 and Toll-Like Receptor 4 Signaling Pathways in Cerebral Ischemia-Reperfusion Injured Rats - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Differentiation of 2-Methylbut-2-en-1-ol from its Structural Isomers: A Comparative Guide
The precise identification of structural isomers is a critical challenge in chemical analysis, particularly within the fields of organic synthesis, natural product chemistry, and drug development where specific molecular architecture dictates function and activity. 2-Methylbut-2-en-1-ol and its C5H10O isomers, while possessing the same molecular weight, exhibit distinct structural features that can be effectively elucidated using a combination of spectroscopic techniques.
This guide provides a comparative analysis of the spectroscopic data for this compound and its key structural isomers, including 3-Methyl-2-buten-1-ol (Prenol), 3-Methyl-3-buten-1-ol (Isoprenol), 2-Methyl-3-buten-2-ol, and Cyclopentanol. By examining their unique fingerprints in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy, and Mass Spectrometry (MS), researchers can confidently differentiate between these closely related compounds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its selected structural isomers. These distinctions arise from the unique electronic environments of the nuclei and the different vibrational modes of the bonds within each molecule.
Infrared (IR) Spectroscopy Data
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. While all listed isomers are alcohols and will show a characteristic broad O-H stretch, the C=C stretch and C-H bending regions can provide valuable differentiating information.
| Compound | O-H Stretch (cm⁻¹) | C-H (sp²) Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) |
| This compound | ~3330 (broad) | ~3020 | ~1675 |
| 3-Methyl-2-buten-1-ol | ~3330 (broad)[1] | ~3040 | ~1670[1] |
| 3-Methyl-3-buten-1-ol | 3300-3650[2] | ~3075 | 1600-1670[2] |
| 2-Methyl-3-buten-2-ol | ~3350 (broad) | ~3080 | ~1645 |
| Cyclopentanol | ~3350 (broad)[3] | N/A | N/A |
¹H NMR Spectroscopy Data
¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. The chemical shifts (δ), splitting patterns (multiplicity), and integration values are key to differentiation. Data is typically reported for samples dissolved in CDCl₃.
| Compound | Key ¹H NMR Signals (δ, ppm, multiplicity, integration) |
| This compound | ~5.4 (q, 1H), ~4.0 (s, 2H), ~1.7 (s, 3H), ~1.6 (d, 3H) |
| 3-Methyl-2-buten-1-ol | ~5.4 (t, 1H), ~4.1 (d, 2H), ~1.7 (s, 3H), ~1.6 (s, 3H) |
| 3-Methyl-3-buten-1-ol | ~4.7 (s, 2H), ~3.7 (t, 2H), ~2.3 (t, 2H), ~1.7 (s, 3H)[4] |
| 2-Methyl-3-buten-2-ol | ~5.9 (dd, 1H), ~5.2 (d, 1H), ~5.0 (d, 1H), ~1.3 (s, 6H)[5] |
| Cyclopentanol | ~4.3 (m, 1H), ~1.8-1.5 (m, 8H)[6][7] |
¹³C NMR Spectroscopy Data
¹³C NMR spectroscopy distinguishes the different carbon environments within a molecule. The chemical shifts are highly sensitive to the local structure.
| Compound | Key ¹³C NMR Signals (δ, ppm) |
| This compound | ~136 (C), ~125 (CH), ~69 (CH₂), ~21 (CH₃), ~14 (CH₃)[8][9] |
| 3-Methyl-2-buten-1-ol | ~140 (C), ~122 (CH), ~59 (CH₂), ~26 (CH₃), ~18 (CH₃) |
| 3-Methyl-3-buten-1-ol | ~145 (C), ~112 (CH₂), ~61 (CH₂), ~38 (CH₂), ~22 (CH₃) |
| 2-Methyl-3-buten-2-ol | ~145 (CH), ~112 (CH₂), ~73 (C), ~29 (2xCH₃) |
| 1-Penten-3-ol | 141.2, 114.6, 74.5, 29.9, 9.7[10] |
Mass Spectrometry (MS) Data
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers a unique fingerprint for structural elucidation. While isomers have the same molecular weight (86.13 g/mol ), their fragmentation patterns upon electron ionization (EI) differ significantly.[11]
| Compound | Molecular Ion (m/z) | Base Peak (m/z) | Key Fragment Ions (m/z) |
| This compound | 86 | 71 | 57, 43, 41[12] |
| 3-Methyl-2-buten-1-ol | 86 | 71 | 53, 41[11] |
| 3-Methyl-3-buten-1-ol | 86 | 56 | 41, 31[11][13] |
| 2-Methyl-3-buten-2-ol | 86 | 71 | 59, 43[11] |
| Cyclopentanol | 86 | 57 | 43, 42, 41[3] |
Experimental Protocols
Standardized protocols are crucial for obtaining reproducible and comparable spectroscopic data. The following are generalized methodologies for the key experiments cited.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups of a liquid alcohol sample. Methodology:
-
Sample Preparation: For a pure liquid sample, a neat analysis is performed. A single drop of the liquid is placed on the surface of a polished salt plate (e.g., NaCl or KBr). A second salt plate is then carefully placed on top to create a thin capillary film.[14]
-
Background Spectrum: The spectrophotometer is set to record a background spectrum of the clean, empty salt plates. This background is automatically subtracted from the sample spectrum.[14]
-
Data Acquisition: The sample holder with the "sandwiched" salt plates is placed in the spectrometer. The infrared spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.[14]
-
Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify characteristic absorption bands.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule. Methodology:
-
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ 0.0 ppm).
-
Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired. Key parameters include the number of scans, pulse width, and relaxation delay, which are optimized to obtain a good signal-to-noise ratio.
-
Data Analysis: The resulting spectra are processed (Fourier transformation, phasing, and baseline correction). Chemical shifts, integration areas, and coupling constants are determined to elucidate the molecular structure.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate the isomers and obtain their individual mass spectra for identification.[11] Methodology:
-
Sample Preparation: Samples are diluted in a volatile solvent like methanol (B129727) or dichloromethane (B109758) to a concentration of approximately 1-10 µg/mL.[11]
-
GC Separation: A small volume (typically 1 µL) of the diluted sample is injected into the GC. The isomers are separated based on their boiling points and interactions with the stationary phase of the capillary column (e.g., a nonpolar DB-5 or equivalent). A temperature program is used to ensure good separation.
-
Ionization: As compounds elute from the GC column, they enter the mass spectrometer's ion source, where they are bombarded with electrons (typically at 70 eV) in a process called electron ionization (EI).[11]
-
Mass Analysis: The resulting positively charged molecular ions and fragment ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).[14]
-
Data Analysis: A mass spectrum is generated for each separated compound, plotting the relative abundance of each ion versus its m/z. The fragmentation pattern is compared to spectral libraries (e.g., NIST) for positive identification.[11]
Visualization of Workflow and Relationships
The following diagrams illustrate the logical workflow for differentiating these isomers and their structural relationships.
References
- 1. 3-Methyl-2-buten-1-ol(556-82-1) IR Spectrum [chemicalbook.com]
- 2. 3-Methylbut-3-en-1-ol [applets.kcvs.ca]
- 3. Cyclopentanol [webbook.nist.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. 2-Methyl-3-buten-2-ol(115-18-4) 1H NMR spectrum [chemicalbook.com]
- 6. guidechem.com [guidechem.com]
- 7. Cyclopentanol(96-41-3) 1H NMR spectrum [chemicalbook.com]
- 8. 2-Methyl-2-buten-1-OL | C5H10O | CID 6433417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound, (2Z)- | C5H10O | CID 5366266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-Penten-3-Ol | C5H10O | CID 12020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. 2-Buten-1-ol, 2-methyl- [webbook.nist.gov]
- 13. 3-Buten-1-ol, 3-methyl- [webbook.nist.gov]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to Assessing the Enantiomeric Composition of 2-Methyl-1-Butanol using NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the accurate determination of the enantiomeric composition of chiral molecules is paramount. This guide provides a comprehensive comparison of nuclear magnetic resonance (NMR) spectroscopy-based methods for assessing the enantiomeric composition of 2-methyl-1-butanol (B89646), a key chiral building block. We will delve into the use of chiral derivatizing agents and compare this technique with alternative chromatographic methods, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The determination of enantiomeric excess (ee) of 2-methyl-1-butanol can be accomplished through several techniques. The primary methods involve the use of chiral auxiliaries in NMR spectroscopy or direct separation via chromatography.
NMR Spectroscopy with Chiral Auxiliaries
In an achiral environment, enantiomers are indistinguishable by NMR spectroscopy as they exhibit identical physical and chemical properties.[1][2] To overcome this, chiral auxiliaries are employed to create a chiral environment, leading to the formation of diastereomers that possess distinct NMR spectra.[3][4] Two main classes of chiral auxiliaries are used:
-
Chiral Derivatizing Agents (CDAs): These agents covalently bond to the chiral analyte to form a new diastereomeric compound.[4] For alcohols like 2-methyl-1-butanol, common CDAs include Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) and amino acids like L-valine.[3][5][6] The resulting diastereomeric esters exhibit different chemical shifts for protons near the stereocenter, allowing for quantification of each enantiomer.[7]
-
Chiral Solvating Agents (CSAs): CSAs form non-covalent diastereomeric complexes with the analyte through interactions such as hydrogen bonding and dipole-dipole forces.[4][8] This transient interaction is often sufficient to induce chemical shift differences between the enantiomers in the NMR spectrum.[9]
Chromatographic Methods
Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful techniques for separating enantiomers. These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.
The following table summarizes the key performance aspects of these methods for the analysis of 2-methyl-1-butanol and similar chiral alcohols.
| Method | Chiral Auxiliary/Stationary Phase | Analyte | Observed Chemical Shift Difference (Δδ) / Resolution (Rs) | Key Advantages | Key Disadvantages |
| ¹H NMR | L-Valine (CDA) | 2-methyl-1-butanol | Δδ observed for various protons in the diastereomeric esters.[5][10] | Simple derivatization, readily available chiral agent. | Peak overlap can complicate analysis.[11] |
| ¹H NMR | Mosher's Acid (MTPA-Cl) (CDA) | General Chiral Alcohols | Typically Δδ of 0.05 - 0.2 ppm for protons near the chiral center.[12] | Well-established method, reliable for absolute configuration determination.[1][7] | Derivatization reaction required, potential for kinetic resolution if reaction is not complete.[8] |
| Chiral GC | Trifluoroacetylated γ-cyclodextrin | 2-methyl-1-butanol | Successful baseline separation of enantiomers reported.[5] | High resolution, small sample requirement. | Derivatization to a more volatile compound may be necessary. |
| Chiral HPLC | Various Chiral Stationary Phases | General Chiral Alcohols | High resolution achievable depending on the column and mobile phase. | Broad applicability, preparative scale separation is possible. | Can be more time-consuming and require more solvent than GC. |
Experimental Protocols
NMR Analysis of 2-Methyl-1-Butanol using a Chiral Derivatizing Agent (Mosher's Acid Method)
This protocol describes the formation of diastereomeric Mosher's esters of 2-methyl-1-butanol for the determination of its enantiomeric composition by ¹H NMR.
Materials:
-
2-methyl-1-butanol (racemic or enantiomerically enriched)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-Mosher's acid chloride]
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(S)-Mosher's acid chloride]
-
Anhydrous pyridine (B92270)
-
Anhydrous deuterated chloroform (B151607) (CDCl₃)
-
NMR tubes
Procedure:
-
Preparation of the (R)-MTPA Ester:
-
In a clean, dry NMR tube, dissolve approximately 5 mg of 2-methyl-1-butanol in 0.5 mL of anhydrous CDCl₃.
-
Add a small excess of anhydrous pyridine (approximately 1.2 equivalents).
-
Add a slight molar excess of (R)-Mosher's acid chloride (approximately 1.2 equivalents).
-
Cap the NMR tube and mix the contents thoroughly.
-
Allow the reaction to proceed at room temperature for at least 2 hours or until completion. The reaction can be monitored by TLC.
-
-
Preparation of the (S)-MTPA Ester:
-
In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.
-
Identify the signals corresponding to the protons of the 2-methyl-1-butanol moiety in each spectrum.
-
For an enantiomerically enriched sample, the ratio of the integrals of a pair of well-resolved diastereomeric signals directly corresponds to the enantiomeric ratio. For example, if using a single enantiomer of Mosher's acid with a racemic alcohol, two sets of peaks will be observed for the alcohol moiety, and their integration ratio gives the enantiomeric composition.
-
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for the NMR-based analysis and a decision-making process for selecting an appropriate analytical method.
Caption: Experimental workflow for determining enantiomeric composition using Mosher's acid derivatization and NMR analysis.
Caption: Decision tree for selecting a method to determine the enantiomeric composition of 2-methyl-1-butanol.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 4. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Mosher's acid - Wikipedia [en.wikipedia.org]
- 7. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bates.edu [bates.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Absolute Configurations and Enantiomeric Compositions of 2-Methyl-1-butanol and 2-Methyl-1-pentanol by ¹H-NMR Spectrometry of their Diastereomeric Valine Esters – ScienceOpen [scienceopen.com]
- 11. scielo.br [scielo.br]
- 12. First principles design of derivatizing agent for direct determination of enantiomeric purity of chiral alcohols and amines by NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Performance of 2-Methylbut-2-en-1-ol in Palladium-Catalyzed Allylic Substitution
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed allylic substitution, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, offers a versatile platform for the construction of complex molecular architectures. The choice of the allylic precursor is a critical parameter that significantly influences reaction efficiency, regioselectivity, and stereoselectivity. This guide provides a comprehensive comparison of 2-methylbut-2-en-1-ol (also known as prenol), a readily available isoprenoid building block, with other common allylic alcohols in the context of the Tsuji-Trost reaction and related palladium-catalyzed transformations. This analysis is supported by experimental data to inform substrate selection and reaction optimization.
Executive Summary
This compound is a valuable substrate for palladium-catalyzed allylic substitution, particularly for the synthesis of sterically hindered and complex molecules. However, its reactivity is markedly lower than less substituted allylic alcohols such as allyl alcohol and cinnamyl alcohol under standard conditions. This lower reactivity, primarily attributed to steric hindrance, can be overcome by adjusting reaction parameters, such as pH, catalyst system, and leaving group strategy. The choice between this compound and other allylic alcohols will ultimately depend on the specific synthetic target, the desired reactivity profile, and the reaction conditions that can be tolerated.
Performance Comparison: this compound vs. Alternative Allylic Alcohols
The performance of allylic alcohols in palladium-catalyzed substitution is critically dependent on the facility of the initial oxidative addition step to form the η³-allyl palladium intermediate. Steric and electronic factors of the allylic substrate play a pivotal role in this process.
Reactivity Trends
A comparative study of the initial rates of heterolytic cleavage of various allylic alcohols by a palladium(0) catalyst in an aqueous medium provides a quantitative measure of their relative reactivity.
Table 1: Comparison of Initial Reaction Rates of Allylic Alcohols in Palladium-Catalyzed Heterolytic Cleavage [1][2]
| Allylic Alcohol | Structure | Initial Rate (min⁻¹) |
| Cinnamyl alcohol | Ph-CH=CH-CH₂OH | 0.30 |
| Allyl alcohol | CH₂=CH-CH₂OH | 0.20 |
| trans-Crotyl alcohol | CH₃-CH=CH-CH₂OH | 0.10 |
| This compound (Prenol) | (CH₃)₂C=CH-CH₂OH | 0.01 |
| Geraniol | (CH₃)₂C=CH-CH₂-CH₂-C(CH₃)=CH-CH₂OH | 0.0023 |
Conditions: [Pd] = 0.0055 M in water at 25°C, initial pH 7.
As the data clearly indicates, this compound exhibits a significantly lower initial reaction rate compared to less substituted allylic alcohols.[1][2] The two methyl groups on the C3 position of the allyl moiety introduce considerable steric hindrance, impeding the coordination of the palladium catalyst and the subsequent oxidative addition.[1][2]
Impact of pH on Reactivity
The reactivity of more substituted allylic alcohols like this compound can be enhanced by adjusting the pH of the reaction medium. At more acidic pH values (pH 4.5-6), the reaction rate increases, leading to complete conversion.[1] This is attributed to the facilitation of the ionization step of the allylic alcohol.
Experimental Protocols
General Procedure for Palladium-Catalyzed Allylic Substitution
The following is a representative protocol for the palladium-catalyzed allylic substitution of an allylic alcohol with a nucleophile. It is important to note that specific conditions such as catalyst, ligand, solvent, and temperature will vary depending on the specific substrates and desired outcome.
Materials:
-
Palladium catalyst (e.g., Pd₂(dba)₃, [Pd(allyl)Cl]₂)
-
Ligand (e.g., PPh₃, Trost ligand)
-
Allylic alcohol (e.g., this compound)
-
Nucleophile (e.g., dimethyl malonate, morpholine)
-
Base (if required, e.g., NaH, Cs₂CO₃)
-
Anhydrous solvent (e.g., THF, DCM)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst and the ligand.
-
Add the anhydrous solvent and stir the mixture until a homogeneous solution is formed.
-
If the nucleophile requires deprotonation, it is typically done at this stage by adding a suitable base and stirring at the appropriate temperature.
-
Add the allylic alcohol to the reaction mixture.
-
The reaction is then stirred at a specific temperature (ranging from room temperature to reflux) and monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or ¹H NMR).
-
Upon completion, the reaction is quenched (e.g., with saturated aqueous NH₄Cl) and the product is extracted with an organic solvent.
-
The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by a suitable method, such as column chromatography.
Visualizing the Reaction Mechanism and Workflow
To better understand the process of palladium-catalyzed allylic substitution and the factors influencing the performance of different allylic alcohols, the following diagrams illustrate the key steps and logical relationships.
Caption: General mechanism of the Tsuji-Trost palladium-catalyzed allylic substitution.
Caption: A generalized experimental workflow for palladium-catalyzed allylic substitution.
Caption: Logical considerations for selecting an allylic alcohol based on performance.
Conclusion
This compound is a competent substrate for palladium-catalyzed allylic substitution, offering access to synthetically valuable branched products. Its primary drawback is its reduced reactivity compared to less sterically encumbered allylic alcohols. Researchers and drug development professionals should consider the trade-off between the potential for accessing unique chemical space and the need for more forcing reaction conditions or tailored catalyst systems when employing this compound in their synthetic strategies. For applications where high throughput and rapid reaction times are paramount, less substituted allylic alcohols may be preferable. However, for the construction of specific, highly substituted targets, the challenges associated with the use of this compound can be overcome with careful reaction optimization, making it a valuable tool in the synthetic chemist's arsenal.
References
A Comparative Guide to the Synthesis of 2-Methylbut-2-ene via Dehydration of 2-Methyl-2-Butanol and Alternative Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the formation of 2-methylbut-2-ene through the acid-catalyzed dehydration of 2-methyl-2-butanol (B152257). It offers a comparative assessment of this common laboratory method against alternative industrial synthesis routes, supported by experimental data. Detailed methodologies and visual representations of the underlying chemical processes are included to facilitate a deeper understanding and practical application of these synthetic pathways.
Performance Comparison: Dehydration vs. Alternative Syntheses
The synthesis of 2-methylbut-2-ene is crucial for various applications, including the production of specialty chemicals and pharmaceutical intermediates. While the acid-catalyzed dehydration of 2-methyl-2-butanol is a staple in academic and small-scale laboratory settings, industrial production often relies on alternative methods such as the isomerization of C5 olefins and the catalytic cracking of hydrocarbon streams. The choice of method is dictated by factors such as desired yield, purity, scale of production, and economic viability.
Quantitative Analysis of Synthesis Methods
The following tables summarize the quantitative data available for the different synthesis routes to 2-methylbut-2-ene.
Table 1: Acid-Catalyzed Dehydration of 2-Methyl-2-Butanol
| Catalyst | Reagent | Product Distribution (2-Methylbut-2-ene : 2-Methyl-1-butene) | Yield of 2-Methylbut-2-ene (%) | Reference |
| Phosphoric Acid | 2-Methyl-2-butanol | ~85 : 15 | 83.68 - 85.11 | |
| Sulfuric Acid | 2-Methyl-2-butanol | ~90 : 10 | Not explicitly stated, but major product | |
| Sulfuric & Phosphoric Acid | 2-Methyl-2-butanol | Not specified | 28.4 (Expected: 79.5) |
Table 2: Alternative Synthesis Methods for 2-Methylbut-2-ene
| Method | Starting Material(s) | Catalyst/Conditions | Product Ratio/Selectivity | Overall Yield (%) | Reference |
| Isomerization | 2-Methyl-1-butene | Sulfuric Acid | 2-Methyl-2-butene : 2-Methyl-1-butene ≈ 9:1 | Not specified | |
| Dehydration of Fusel Oil | Mixture of C5 Alcohols | Alumina or Zeolite Catalyst, 400°C | 63% selectivity for 2-methylbut-2-ene | >99% alcohol conversion | |
| Catalytic Cracking | Gas Oil / Naphtha | Zeolite Catalysts | Varies with feedstock and conditions | Not specified |
Experimental Protocol: Acid-Catalyzed Dehydration of 2-Methyl-2-Butanol
This protocol details a typical laboratory procedure for the synthesis of 2-methylbut-2-ene from 2-methyl-2-butanol using an acid catalyst.
Materials:
-
2-methyl-2-butanol
-
Concentrated sulfuric acid (98%) or phosphoric acid (85%)
-
5% Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Boiling chips
-
Distillation apparatus
-
Separatory funnel
-
Ice bath
Procedure:
-
Reaction Setup: Place 2-methyl-2-butanol into a round-bottom flask. Add a few boiling chips.
-
Acid Addition: Slowly add the acid catalyst (e.g., sulfuric acid or phosphoric acid) to the alcohol while gently swirling the flask. The flask may be cooled in an ice bath during this addition to control the exothermic reaction.
-
Dehydration: Assemble a simple or fractional distillation apparatus with the round-bottom flask as the distilling flask. Heat the mixture gently to initiate the dehydration reaction. The alkene products, being more volatile than the alcohol, will distill over. The distillation temperature should be maintained near the boiling point of the desired alkenes (2-methyl-2-butene: 38.6 °C; 2-methyl-1-butene: 31.2 °C).
-
Work-up:
-
Collect the distillate in a receiving flask cooled in an ice bath to minimize evaporation.
-
Transfer the distillate to a separatory funnel and wash it with a 5% sodium bicarbonate solution to neutralize any residual acid.
-
Separate the organic layer from the aqueous layer.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Decant the dried liquid into a clean, dry distillation flask. Perform a final distillation to purify the 2-methylbut-2-ene.
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the chemical pathway and the experimental process for the dehydration of 2-methyl-2-butanol.
Caption: E1 Mechanism for the Dehydration of 2-Methyl-2-Butanol.
Caption: Experimental Workflow for 2-Methylbut-2-ene Synthesis.
A Comparative Guide to the ¹H NMR Spectra of 2-Methylbut-2-ene and Its Precursors
This guide provides a detailed comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectra of the alkene 2-methylbut-2-ene and its common precursors, 2-methyl-2-butanol (B152257) and 2-chloro-2-methylbutane (B165293). This analysis is crucial for researchers, scientists, and professionals in drug development for reaction monitoring and characterization of these compounds. The guide presents quantitative spectral data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.
¹H NMR Spectral Data Comparison
The ¹H NMR spectra of 2-methylbut-2-ene and its precursors exhibit distinct signals, chemical shifts, and coupling patterns that are indicative of their molecular structures. A summary of this data is presented in the table below.
| Compound | Structure | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| 2-Methylbut-2-ene | a (CH₃) | ~1.62 | Singlet | 3H | N/A | |
| b (CH₃) | ~1.62 | Singlet | 3H | N/A | ||
| c (=CH) | ~5.14 | Quartet | 1H | ~6.9 | ||
| d (CH₃) | ~1.59 | Doublet | 3H | ~6.9 | ||
| 2-Methyl-2-butanol | a (CH₃) | ~1.21 | Singlet | 6H | N/A | |
| b (OH) | ~1.68 | Singlet (broad) | 1H | N/A | ||
| c (CH₂) | ~1.47 | Quartet | 2H | ~7.5 | ||
| d (CH₃) | ~0.89 | Triplet | 3H | ~7.5 | ||
| 2-Chloro-2-methylbutane | a (CH₃) | ~1.55 | Singlet | 6H | N/A | |
| b (CH₂) | ~1.85 | Quartet | 2H | ~7.4 | ||
| c (CH₃) | ~1.01 | Triplet | 3H | ~7.4 |
Experimental Protocols
Detailed methodologies for the synthesis of 2-methylbut-2-ene from its precursors and a standard protocol for acquiring ¹H NMR spectra are provided below.
Synthesis of 2-Methylbut-2-ene from 2-Methyl-2-butanol (Acid-Catalyzed Dehydration)
This procedure involves the dehydration of a tertiary alcohol using a strong acid catalyst.
-
Reaction Setup: In a round-bottom flask, cautiously add 10 mL of 2-methyl-2-butanol to 20 mL of a cold (0-5 °C) 6 M sulfuric acid solution. Add a few boiling chips to the mixture.
-
Distillation: Assemble a simple distillation apparatus and gently heat the reaction mixture.
-
Product Collection: Collect the distillate, which is a mixture of the alkene product and water, in a receiving flask cooled in an ice bath. The distillation should be continued until no more organic layer is observed in the distillate.
-
Workup: Transfer the distillate to a separatory funnel. Wash the organic layer with 10 mL of 5% sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with 10 mL of brine.
-
Drying and Isolation: Separate the organic layer and dry it over anhydrous sodium sulfate. Decant the dried product into a clean, pre-weighed flask to determine the yield.
Synthesis of 2-Methylbut-2-ene from 2-Chloro-2-methylbutane (Elimination Reaction)
This method involves an E2 elimination reaction using a strong base.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 10 g of 2-chloro-2-methylbutane in 50 mL of ethanol (B145695).
-
Addition of Base: Slowly add a solution of 10 g of potassium hydroxide (B78521) in 20 mL of ethanol to the flask.
-
Reflux: Heat the reaction mixture to reflux for 1 hour.
-
Isolation: After cooling, pour the reaction mixture into 100 mL of cold water. The product will separate as an organic layer.
-
Workup and Purification: Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water. Dry the organic layer over anhydrous calcium chloride and purify by distillation.
Standard Protocol for ¹H NMR Spectroscopy
The following is a general procedure for acquiring a ¹H NMR spectrum of a small organic molecule.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Instrumentation: Insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. The chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).
Visual Diagrams
The following diagrams illustrate the synthetic pathways and the general workflow for ¹H NMR spectroscopy.
Caption: Synthetic routes to 2-methylbut-2-ene from its precursors.
Caption: General experimental workflow for ¹H NMR spectroscopy.
Safety Operating Guide
Proper Disposal of 2-Methylbut-2-en-1-ol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This document provides essential safety and logistical information for the proper disposal of 2-Methylbut-2-en-1-ol, a flammable liquid requiring specialized handling.
This compound is classified as a flammable liquid and is harmful if inhaled, and may cause respiratory irritation.[1] Adherence to proper disposal protocols is crucial to mitigate safety risks and ensure environmental protection. This guide outlines the necessary step-by-step procedures for the safe handling and disposal of this compound.
Hazard and Safety Data
Understanding the chemical and physical properties of this compound is fundamental to its safe management. The following table summarizes key quantitative data.
| Property | Value | Reference |
| Molecular Formula | C5H10O | [1][2] |
| Molecular Weight | 86.13 g/mol | [1][2] |
| Boiling Point | 137.0 °C at 760 mmHg | [1] |
| GHS Classification | Flammable liquid (H226), Acute toxicity, inhalation (H332), Specific target organ toxicity, single exposure; Respiratory tract irritation (H335) | [1] |
| Flash Point | Data not available |
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure the following personal protective equipment is worn to prevent exposure:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A laboratory coat and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with institutional and local regulations for hazardous waste.
Step 1: Waste Segregation
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Improper mixing can lead to dangerous chemical reactions.
Step 2: Containerization
-
Select a designated, leak-proof, and chemically compatible waste container. Glass or polyethylene (B3416737) containers are generally suitable.
-
The container must be in good condition with a secure, tight-fitting lid.
Step 3: Labeling
-
Clearly label the waste container with the following information:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
The associated hazards: "Flammable Liquid ", "Harmful if Inhaled ", "Irritant "
-
The accumulation start date.
-
Step 4: Accumulation and Storage
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area or a central hazardous waste storage area.
-
The storage area must be cool, dry, and well-ventilated, away from sources of ignition such as heat, sparks, or open flames.
-
Ensure secondary containment is in place to contain any potential spills.
Step 5: Professional Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Ventilate: Increase ventilation to the area by opening sashes in a fume hood or, if safe to do so, opening a window.
-
Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the liquid.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, and collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your supervisor and the institutional EHS department.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Methylbut-2-en-1-ol
Essential guidance for the safe handling, storage, and disposal of 2-Methylbut-2-en-1-ol is critical for ensuring laboratory safety and regulatory compliance. This document provides immediate, procedural, and logistical information for researchers, scientists, and drug development professionals. By adhering to these protocols, you can minimize risks and foster a secure working environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against the potential hazards of this compound, which is classified as a flammable liquid and is harmful if inhaled. The following table summarizes the recommended PPE for handling this chemical.
| Body Part | Required PPE | Specifications and Remarks |
| Eyes/Face | Chemical safety goggles or a full-face shield. | Must be worn at all times when handling the chemical to protect against splashes. |
| Skin/Body | Chemical-resistant gloves (Nitrile or Butyl rubber recommended). Flame-resistant lab coat worn over personal clothing. Closed-toe shoes. | For incidental contact, nitrile gloves are suitable, but they should be changed immediately upon contamination. For prolonged contact or immersion, butyl rubber gloves are recommended. Always consult the glove manufacturer's specific chemical resistance data. |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate or for large-scale operations, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Ensure the fume hood has a valid certification. |
Quantitative Safety Data
While specific quantitative data for this compound is not extensively available, the following table includes relevant information for a closely related isomer, which can serve as a precautionary reference.
| Parameter | Value | Source/Isomer |
| Occupational Exposure Limit (OEL) - 8 hours | 0.6 ppm (2 mg/m³) | 2-methylbut-3-en-2-ol (Germany, Austria)[1] |
| Occupational Exposure Limit (OEL) - Short term | 1.2 ppm (4 mg/m³) | 2-methylbut-3-en-2-ol (Austria)[1] |
Note: Always refer to the specific Safety Data Sheet (SDS) for the most accurate and up-to-date information regarding the chemical you are using.
Experimental Protocols: Safe Handling and Disposal
Adherence to a strict operational and disposal plan is crucial for minimizing risk.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
-
Assemble all necessary PPE as outlined in the table above.
-
Have spill control materials (e.g., absorbent pads, sand) readily available.
-
-
Handling:
-
Conduct all work involving this compound within a certified chemical fume hood.
-
Ground all equipment and containers to prevent static discharge, as this chemical is flammable.
-
Use non-sparking tools.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Keep containers tightly closed when not in use.
-
-
Storage:
Disposal Plan: Step-by-Step Waste Management
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated PPE and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with flammable organic liquids (e.g., glass or a suitable plastic).
-
Do not mix with incompatible waste streams.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and indicate the hazards (Flammable, Harmful).
-
-
Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from ignition sources.
-
The storage area should have secondary containment.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
-
Never dispose of this compound down the drain.
-
Visualizing Safe Workflows
The following diagrams illustrate the key logical relationships in the safe handling and disposal of this compound.
Caption: A logical workflow for the safe handling of this compound.
Caption: A step-by-step process for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
